molecular formula C9H9Br2NO3 B3032813 3,5-Dibromotyrosine CAS No. 537-24-6

3,5-Dibromotyrosine

Katalognummer: B3032813
CAS-Nummer: 537-24-6
Molekulargewicht: 338.98 g/mol
InChI-Schlüssel: COESHZUDRKCEPA-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dibromo-L-tyrosine is a bromoamino acid that is L-tyrosine carrying bromo- substituents at positions C-3 and C-5 of the benzyl group. It has a role as an antithyroid drug and a human xenobiotic metabolite. It is a dihalogenated L-tyrosine, a non-proteinogenic L-alpha-amino acid and a bromoamino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESHZUDRKCEPA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015579
Record name 3,5-Dibromo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300-38-9, 537-24-6
Record name 3,5-Dibromo-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromotyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5-Dibromo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromotyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-dibromo-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBROMOTYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD49LEP46E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,5-dibromo-L-tyrosine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3,5-dibromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-L-tyrosine is a halogenated, non-proteinogenic amino acid, a derivative of the proteinogenic amino acid L-tyrosine where bromine atoms are substituted at the 3 and 5 positions of the phenyl ring.[1][2][3] While not incorporated into proteins during translation, it is found in nature, particularly in certain marine organisms and red algae that biosynthesize brominated aromatic compounds.[1] In the laboratory and pharmaceutical industry, it serves as a crucial intermediate in medicinal chemistry for synthesizing enzyme inhibitors and receptor ligands.[1] Its unique structure imparts specific chemical and biological properties, making it a subject of interest for therapeutic applications, including its potential as an antithyroid drug and for its neuroprotective effects.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological significance, offering field-proven insights for professionals in research and drug development.

Core Physicochemical Properties

The fundamental characteristics of 3,5-dibromo-L-tyrosine define its behavior in chemical and biological systems. At room temperature, it presents as a white to off-white crystalline solid.[1] Its solubility is limited in water but improves in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[1]

PropertyValueSource(s)
Molecular Formula C₉H₉Br₂NO₃[2][3][5]
Molecular Weight 338.98 g/mol [2][3][5]
CAS Number 300-38-9[1][2][3]
IUPAC Name (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid[2]
Appearance Crystalline solid[1]
Melting Point 245°C[5]
Boiling Point (Predicted) 416.6 ± 45.0 °C[5]
pKa 2.17, 6.45, 7.60 (at 25°C)[1]
Water Solubility >50.8 µg/mL[1]
Storage Temperature Room Temperature[1]

Synthesis and Reactivity

Synthesis of 3,5-dibromo-L-tyrosine

The synthesis of 3,5-dibromo-L-tyrosine is most commonly achieved through the direct electrophilic bromination of L-tyrosine. The electron-donating hydroxyl group on the phenyl ring activates the ortho positions (C3 and C5), making them susceptible to attack by an electrophilic bromine source.

A particularly efficient and safe method for gram-scale preparation involves the use of dimethyl sulfoxide (DMSO) in a hydrobromic acid/acetic acid mixture.[6][7] This approach avoids the direct handling of elemental bromine in some contexts and provides good yields.

Experimental Protocol: Synthesis via DMSO/HBr Method [6][7]

  • Rationale: This protocol leverages the reaction between DMSO and HBr to generate an in situ electrophilic brominating agent. Using a stoichiometric amount of the reagents allows for controlled bromination. A slight excess of the brominating agent ensures the reaction goes to completion to form the dibrominated product.

  • Step 1: Reagent Preparation: In a suitable reaction vessel, dissolve L-Tyrosine in a mixture of glacial acetic acid (AcOH) and aqueous hydrobromic acid (HBr).

  • Step 2: Initiation of Bromination: While stirring, add approximately 2.2 equivalents of Dimethyl Sulfoxide (DMSO) to the solution. The reaction is exothermic and should be controlled.

  • Step 3: Reaction Conditions: Heat the reaction mixture to between 60-70°C. Maintain this temperature and continue stirring until reaction completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification: Upon completion, cool the reaction mixture to allow the product to precipitate. Collect the solid product by filtration, wash with a cold solvent (e.g., cold water or ether) to remove impurities, and dry under vacuum. Recrystallization can be performed if higher purity is required.

G cluster_workflow Synthesis Workflow Tyrosine L-Tyrosine Reagents DMSO (2.2 equiv) HBr/AcOH Tyrosine->Reagents Add Reaction Reaction at 60-70°C Reagents->Reaction Initiate Precipitation Cooling & Precipitation Reaction->Precipitation Cool Filtration Filtration & Washing Precipitation->Filtration Isolate Product 3,5-dibromo-L-tyrosine Filtration->Product Purify

Caption: Workflow for the synthesis of 3,5-dibromo-L-tyrosine.

Chemical Reactivity

The reactivity of 3,5-dibromo-L-tyrosine is governed by its functional groups: the amino acid moiety (amine and carboxylic acid), the phenolic hydroxyl group, and the brominated aromatic ring.

  • Amino Acid Reactions: The amine and carboxylic acid groups can undergo standard reactions such as salt formation, esterification, and amide bond formation. In peptide synthesis, the amine is typically protected with an Fmoc (9-fluorenylmethoxycarbonyl) group to allow for its controlled incorporation into a peptide chain.[8]

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity is increased by the electron-withdrawing effect of the two bromine atoms.

  • Aromatic Ring: The bromine atoms are deactivating and direct further electrophilic substitution to the remaining positions, although such reactions are less common. The C-Br bonds can participate in cross-coupling reactions, offering a handle for further derivatization.

Biological Activity and Therapeutic Potential

3,5-dibromo-L-tyrosine is not merely a synthetic curiosity; it exhibits a range of biological activities that make it a compelling molecule for drug development.

Neuroprotective Effects

Research in animal models has demonstrated that the D-enantiomer of 3,5-dibromo-tyrosine (3,5-DBr-D-Tyr) possesses significant neuroprotective properties. It has been shown to reduce infarct volume and improve neurological function in rat models of stroke.[4] Furthermore, it can suppress seizures induced by pentylenetetrazole (PTZ).[4] A key finding from these studies is that 3,5-DBr-D-Tyr achieves these therapeutic effects without causing significant adverse changes in cardiovascular parameters like blood pressure and heart rate, highlighting a favorable safety profile.[4]

Marker for Oxidative Stress

In the human body, activated eosinophils release eosinophil peroxidase (EPO), an enzyme that uses bromide ions to generate potent brominating agents.[9] These reactive species can modify proteins, and tyrosine residues are a primary target. The reaction of protein-bound tyrosine with these brominating agents forms 3-bromotyrosine and 3,5-dibromotyrosine.[9] Consequently, the detection of this compound in biological tissues can serve as a specific biomarker for eosinophil-dependent oxidative damage, which is implicated in inflammatory conditions like asthma and allergic disorders.[9]

G cluster_pathway Biomarker Pathway Eosinophil Activated Eosinophil EPO Eosinophil Peroxidase (EPO) Eosinophil->EPO releases HOBr Reactive Brominating Species (e.g., HOBr) EPO->HOBr catalyzes H2O2 H₂O₂ H2O2->EPO Br Br⁻ (Bromide) Br->EPO OxidativeDamage Oxidative Damage HOBr->OxidativeDamage Protein Protein with Tyrosine Residue Protein->OxidativeDamage targets Product This compound (Biomarker) OxidativeDamage->Product forms

Caption: Formation of this compound as a biomarker of oxidative stress.

Other Activities

3,5-dibromo-L-tyrosine is also classified as an antithyroid drug, though its mechanism and clinical use in this context are less prominent than other agents.[2][10]

Analytical Methodologies

The quantification of 3,5-dibromo-L-tyrosine, particularly in biological matrices like urine or tissue, is critical for its study as a biomarker. The gold standard for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS).[11]

Protocol Outline: LC/MS/MS Quantification in Urine [11]

  • Rationale: This method provides high sensitivity and specificity. Solid-phase extraction cleans up the sample, derivatization improves chromatographic behavior and ionization efficiency, and tandem mass spectrometry allows for unambiguous identification and quantification using multiple-reaction monitoring (MRM).

  • Step 1: Sample Preparation: The urine sample is first purified using solid-phase extraction (SPE) to remove interfering substances.

  • Step 2: Isotopic Dilution: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3,5-dibromo-L-tyrosine) is added to the sample to ensure accurate quantification.

  • Step 3: Derivatization: The sample is derivatized, for example, by butylation with n-butanol/HCl. This process converts the carboxylic acid to a butyl ester, which improves its chromatographic properties.

  • Step 4: LC Separation: The derivatized sample is injected into an HPLC system, typically with a reverse-phase column (e.g., C18), and separated using a solvent gradient.

  • Step 5: MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. The instrument is set to a multiple-reaction monitoring (MRM) mode, where it specifically monitors for the precursor-to-product ion transitions unique to both the analyte and its internal standard.

  • Step 6: Quantification: The analyte concentration is determined by comparing the peak area ratio of the native analyte to its stable isotope-labeled internal standard.

Safety and Handling

While comprehensive toxicological data is not fully available, 3,5-dibromo-L-tyrosine should be handled with care in a laboratory setting.[12]

  • Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[2][12]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[12]

Conclusion

3,5-dibromo-L-tyrosine is a multifaceted molecule with well-defined chemical properties and significant potential in both chemical synthesis and biomedical research. Its straightforward synthesis and reactive functional groups make it a valuable building block for medicinal chemists. Concurrently, its emerging roles as a neuroprotective agent and a specific biomarker for eosinophil-mediated oxidative stress underscore its importance for drug development professionals and clinical researchers. A thorough understanding of its chemical characteristics, reactivity, and biological functions is essential for harnessing its full potential in therapeutic and diagnostic applications.

References

  • A Direct Synthesis of 3,5‐Dibromo‐O‐methyl‐L‐tyrosine. Helvetica Chimica Acta.
  • 3,5-Dibromo-L-tyrosine 300-38-9 wiki - Guidechem. Guidechem.
  • 3,5-Dibromo-L-Tyrosine - ChemBK. ChemBK.
  • 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532 - PubChem. PubChem.
  • 3,5-Dibromo-L-Tyrosine - ChemicalBook. ChemicalBook.
  • Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed. PubMed.
  • Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures - PubMed. PubMed.
  • Fmoc-3,5-dibromo-L-tyrosine - Chem-Impex. Chem-Impex.
  • A Direct Synthesis of 3,5‐Dibromo‐O‐methyl‐L‐tyrosine | Request PDF - ResearchGate.
  • Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine | Request PDF.
  • 3,5-Dibromo-L-Tyrosine | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.
  • 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo | Biochemistry - ACS Publications.
  • MSDS of 3,5-dibromo-L-tyrosine. Capot Chemical.
  • PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC - NIH.

Sources

The Ubiquitous Halogen: A Technical Guide to the Natural Occurrence and Significance of 3,5-Dibromotyrosine in Marine Organisms

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromotyrosine, a halogenated derivative of the amino acid tyrosine, stands as a pivotal precursor to a vast and structurally diverse class of secondary metabolites predominantly found in marine invertebrates, particularly sponges of the order Verongida.[1][2][3] These compounds are not mere metabolic curiosities; they represent a cornerstone of the chemical defense strategies employed by these sessile organisms, exhibiting a wide spectrum of potent biological activities.[4][5][6] This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its biosynthesis, ecological roles, and the pharmacological potential of its derivatives. We will explore established methodologies for the extraction and characterization of these compounds and illuminate the molecular pathways through which they exert their effects, offering critical insights for researchers in marine natural products chemistry, pharmacology, and drug development.

Introduction: The Significance of Brominated Tyrosines

The marine environment is a crucible of unique biochemical adaptations, leading to the evolution of a plethora of secondary metabolites with no counterparts in terrestrial ecosystems.[7] Among these, bromotyrosine-derived alkaloids are a prominent and extensively studied class of marine natural products.[1][2] The journey of discovery for these compounds began as early as 1913 with the isolation of dibromotyrosine from coral species.[1] However, it was the subsequent identification of more complex derivatives from marine sponges like Aplysina fistularis (formerly Verongia fistularis) that unveiled the true chemical diversity and biological potential of this family of molecules.[1][8]

At the heart of this chemical diversity lies 3,5-dibromo-L-tyrosine, a non-proteinogenic amino acid characterized by the presence of two bromine atoms on its phenolic ring.[9] This simple molecule serves as the fundamental building block for over 800 known bromotyrosine alkaloids, which exhibit a remarkable array of structural motifs, including spirocyclohexadienylisoxazolines, oximes, and bastadins.[1][3] The prevalence of these compounds in sponges, which are soft-bodied and sessile, underscores their critical role in chemical defense against predation, microbial infection, and overgrowth by competing organisms.[4][7][10]

From a pharmacological standpoint, the derivatives of this compound are of immense interest. Compounds such as aeroplysinin-1, a metabolite formed upon tissue damage in Aplysina sponges, have demonstrated potent antibiotic, anti-inflammatory, anti-angiogenic, and anti-tumor properties.[4][5][6] This broad spectrum of bioactivity has positioned bromotyrosine derivatives as promising leads for the development of novel therapeutic agents.[7][5]

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound in marine sponges is a fascinating example of enzymatic halogenation. The pathway commences with the essential amino acid L-phenylalanine, which is first hydroxylated to form L-tyrosine.[2] The key step in the formation of this compound is the regioselective bromination of the tyrosine ring, a reaction catalyzed by vanadium-dependent haloperoxidases (VHPOs).[11][12][13] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species, which then electrophilically attacks the aromatic ring of tyrosine at the ortho positions to the hydroxyl group.[12][14][15]

The biosynthesis can be visualized as follows:

Biosynthesis of this compound Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase Monobromotyrosine 3-Bromo-L-tyrosine Tyrosine->Monobromotyrosine Vanadium Bromoperoxidase (V-BrPO) + Br⁻, H₂O₂ Dibromotyrosine 3,5-Dibromo-L-tyrosine Monobromotyrosine->Dibromotyrosine Vanadium Bromoperoxidase (V-BrPO) + Br⁻, H₂O₂ Derivatives Bromotyrosine Derivatives (e.g., Aeroplysinin-1, Fistularin-3) Dibromotyrosine->Derivatives Further enzymatic modifications Anti-Angiogenic Mechanism of Aeroplysinin-1 Aeroplysinin Aeroplysinin-1 EC_Growth Endothelial Cell Growth Aeroplysinin->EC_Growth Inhibits EC_Apoptosis Endothelial Cell Apoptosis Aeroplysinin->EC_Apoptosis Induces EC_Migration Endothelial Cell Migration Aeroplysinin->EC_Migration Inhibits MMP_Urokinase Matrix Metalloproteinase-2 & Urokinase Aeroplysinin->MMP_Urokinase Decreases Tube_Formation Capillary Tube Formation EC_Growth->Tube_Formation EC_Migration->Tube_Formation MMP_Urokinase->EC_Migration Angiogenesis Angiogenesis Tube_Formation->Angiogenesis

Caption: Simplified mechanism of the anti-angiogenic action of Aeroplysinin-1.

Anticancer and Cytotoxic Activities

Several bromotyrosine derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. [1][6]Their mechanisms of action are often multi-targeted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways. For example, some derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. [3]

Other Bioactivities

The biological activities of bromotyrosine derivatives extend beyond the aforementioned effects. Some compounds have shown potential as antiviral agents, while others have been investigated for their effects on neurological disorders. [4][16]For instance, 3,5-dibromo-D-tyrosine has shown beneficial effects in experimental models of stroke and seizures. [16]

Methodologies for Extraction, Isolation, and Characterization

The successful investigation of this compound and its derivatives hinges on robust and efficient methods for their extraction, isolation, and structural elucidation.

Extraction and Isolation Workflow

A typical workflow for the isolation of bromotyrosine derivatives from marine sponges involves several key steps:

Extraction and Isolation Workflow Start Sponge Biomass Collection (e.g., Aplysina fistularis) Extraction Solvent Extraction (e.g., Methanol/Dichloromethane) Start->Extraction Partitioning Solvent Partitioning (e.g., against water) Extraction->Partitioning Crude_Extract Crude Organic Extract Partitioning->Crude_Extract Chromatography1 Initial Chromatographic Separation (e.g., Vacuum Liquid Chromatography) Crude_Extract->Chromatography1 Fractions Fractions of Increasing Polarity Chromatography1->Fractions Chromatography2 Further Chromatographic Purification (e.g., HPLC, Sephadex) Fractions->Chromatography2 Pure_Compounds Isolated Pure Compounds Chromatography2->Pure_Compounds Analysis Structural Elucidation (NMR, MS) Pure_Compounds->Analysis

Caption: General workflow for the extraction and isolation of bromotyrosine derivatives.

Detailed Experimental Protocol: Extraction and Preliminary Fractionation

The following protocol provides a representative method for the extraction and initial fractionation of bromotyrosine derivatives from a marine sponge of the genus Aplysina.

Materials and Reagents:

  • Fresh or frozen sponge material

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Deionized water

  • Rotary evaporator

  • Silica gel for vacuum liquid chromatography (VLC)

  • Glassware (beakers, flasks, separating funnel)

Procedure:

  • Sample Preparation: Cut the sponge material into small pieces and lyophilize or air-dry to remove excess water.

  • Extraction:

    • Submerge the dried sponge material in a 1:1 mixture of DCM and MeOH.

    • Allow the mixture to stand at room temperature for 24 hours with occasional agitation.

    • Decant the solvent and repeat the extraction process twice more with fresh solvent.

    • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a minimal amount of MeOH and then partition between DCM and deionized water in a separating funnel.

    • Separate the layers and collect the DCM layer.

    • Wash the aqueous layer with DCM twice more and combine all DCM extracts.

    • Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate to yield the nonpolar crude extract.

  • Vacuum Liquid Chromatography (VLC):

    • Prepare a VLC column with silica gel.

    • Dissolve the nonpolar crude extract in a minimal volume of DCM and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed extract to the top of the VLC column.

    • Elute the column with a stepwise gradient of solvents of increasing polarity (e.g., starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane, and finally methanol in ethyl acetate).

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles for further purification.

Characterization Techniques

The structural elucidation of isolated bromotyrosine derivatives relies on a combination of modern spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for determining the carbon skeleton and the relative stereochemistry of the molecules. [17][18]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) experiments are used to obtain fragmentation patterns that aid in structural elucidation. [17][19]* Other Techniques: Infrared (IR) spectroscopy provides information about functional groups, while ultraviolet-visible (UV-Vis) spectroscopy can reveal the presence of chromophores. Chiroptical methods like circular dichroism (CD) are used to determine the absolute stereochemistry of chiral molecules. [18]

Future Directions and Conclusion

The study of this compound and its derivatives continues to be a vibrant and promising area of research. While significant progress has been made in understanding their chemistry, biosynthesis, and biological activities, several avenues for future exploration remain. The elucidation of the complete biosynthetic pathways for the vast array of bromotyrosine alkaloids, including the identification and characterization of all the enzymes involved, is a key area of interest. Furthermore, the exploration of the pharmacological potential of these compounds is far from complete. Many derivatives have yet to be screened for their biological activities, and for those with known activities, further investigation into their mechanisms of action is warranted.

The development of sustainable methods for the production of these compounds, either through chemical synthesis or biotechnological approaches, will be crucial for their advancement as therapeutic agents. The unique chemical structures and potent biological activities of this compound derivatives ensure that they will remain a focal point of marine natural products research for years to come, with the potential to yield novel drugs for the treatment of a wide range of human diseases.

References

  • Aeroplysinin-1-a-sponge-derived-multi-targeted-bioactive-marine-drug. (2015). Ask this paper.
  • Guzmán, D. C. R., et al. (2015). Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug. PMC - NIH.
  • Aeroplysinin‐1, A Sponge‐Derived Compound with Multi‐Target Biological Activity. (n.d.).
  • Rodríguez-Nieto, S., et al. (2002).
  • Aeroplysinin-1 exhibits a wide spectrum of antibiotic action. (n.d.).
  • Peng, J., et al. (n.d.).
  • Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. (n.d.). MDPI.
  • 3,5-dibromo-L-tyrosine. (n.d.). PubChem.
  • Freeman, M. F., et al. (n.d.). Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures. PMC - PubMed Central.
  • Aplysfistularine: A novel dibromotyrosine derivative isolated from Aplysina fistularis. (n.d.).
  • Bioactive Bromotyrosine Derivatives from the Pacific Marine Sponge Suberea clavata (Pulitzer-Finali, 1982). (2021). MDPI.
  • Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures. (2011). PubMed.
  • Tymiak, A. A., & Rinehart, K. L. (1981). Biosynthesis of dibromotyrosine-derived antimicrobial compounds by the marine sponge Aplysina fistularis (Verongia aurea). Journal of the American Chemical Society.
  • Lira, N. S., et al. (2009).
  • Wu, W., et al. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). MedChemExpress.
  • An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. (n.d.). RSC Publishing.
  • Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures. (n.d.). mSystems - ASM Journals.
  • Potential of marine sponge metabolites against prions : bromotyrosine derivatives, a family of interest. (2024). Horizon IRD.
  • The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo. (n.d.).
  • Lira, N. S., et al. (n.d.).
  • Insights into the Mechanism of a Vanadium Bromoperoxidase from the Marine Macro‐Algae Corallina pilulifera for Biocatalytic Halogenation. (n.d.).
  • Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. (2017).
  • Structural Insights into the Mechanism of a Vanadium-Dependent Bromoperoxidase Enabled by High-Resolution Cryo-EM. (2024). Catalysis | ChemRxiv | Cambridge Open Engage.
  • Bromotyrosine-derivatives isolated from the marine sponge Aiolochroia crassa. (n.d.).
  • The metabolism and de-bromination of bromotyrosine in vivo. (2016). PubMed.
  • Ohshiro, T., et al. (2004). Modification of halogen specificity of a vanadium-dependent bromoperoxidase. PMC - NIH.
  • Wever, R., et al. (2018).
  • Bioactive bromotyrosine derivatives from the Pacific marine sponge Suberea clavata (Pulitzer-Finali, 1982). (2021). Horizon IRD.
  • Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. (2004). USDA ARS.
  • Carter-Franklin, J. N., & Butler, A. (2004).
  • Dibromotyrosine and histamine derivatives from the tropical marine sponge Aplysina sp. (2010). PubMed.
  • Alternative and Efficient Extraction Methods for Marine-Derived Compounds. (n.d.). PMC - NIH.
  • Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. (n.d.).
  • Dibromotyrosine. (n.d.). Wikipedia.
  • Dibromotyrosine and Histamine Derivatives from the Tropical Marine Sponge Aplysina sp. (n.d.).
  • Further dibromotyrosine-derived metabolites from the marine sponge Aplysina caissara. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).

Sources

A Senior Application Scientist's Guide to 3,5-Dibromotyrosine: A Specific Biomarker for Eosinophil-Driven Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 3,5-dibromotyrosine (DiBrY) as a specific biomarker for oxidative stress mediated by eosinophils. We will delve into the biochemical origins of DiBrY, its clinical relevance, and the rigorous analytical methodologies required for its accurate quantification.

Introduction: The "Molecular Fingerprint" of Eosinophil Activation

In the complex landscape of oxidative stress biomarkers, specificity is paramount. While many markers indicate general oxidative damage, this compound and its precursor, 3-bromotyrosine (BrY), stand out as highly specific products of eosinophil peroxidase (EPO) activity.[1][2][3] Activated eosinophils, key players in allergic inflammatory disorders like asthma, release EPO, which harnesses the body's own bromide ions to generate potent brominating oxidants.[4][5] These oxidants react with protein tyrosine residues, leaving a stable covalent modification—a "molecular fingerprint"—in the form of brominated tyrosines.[4][6][7] The detection and quantification of DiBrY thus provide a direct window into eosinophil-dependent tissue injury, offering significant potential for diagnostics and therapeutic monitoring.[1][8]

The Biochemical Provenance of this compound

Understanding the formation pathway of DiBrY is critical to appreciating its specificity as a biomarker. The process is a two-stage cascade initiated by immune cell activation.

Stage 1: Enzymatic Generation of Hypobromous Acid (HOBr) Upon activation during an inflammatory response (e.g., an allergic reaction), eosinophils release the heme enzyme Eosinophil Peroxidase (EPO) from their granules.[2][3] In the presence of hydrogen peroxide (H₂O₂), also generated during the oxidative burst, EPO catalyzes the oxidation of bromide ions (Br⁻).[8][9][10]

EPO-Catalyzed Reaction: H₂O₂ + Br⁻ + H⁺ → HOBr + H₂O

A crucial aspect of EPO's function is its profound preference for bromide over chloride as a substrate, despite chloride being over 1,000 times more abundant in physiological fluids.[4][6] While myeloperoxidase (MPO) from neutrophils preferentially utilizes chloride to produce hypochlorous acid (HOCl), EPO is uniquely efficient at generating HOBr at physiological halide levels.[2][11] This enzymatic selectivity is the foundation of DiBrY's biomarker specificity for eosinophil activity.

Stage 2: Protein Tyrosine Bromination The hypobromous acid (HOBr) generated by EPO is a powerful, yet relatively stable, brominating agent. It diffuses from the enzymatic site and reacts non-enzymatically with susceptible targets, most notably the phenolic ring of tyrosine residues within proteins. This reaction leads to the sequential formation of 3-bromotyrosine and, subsequently, this compound.[2][3][8]

The following diagram illustrates the complete pathway from eosinophil activation to the formation of DiBrY.

G cluster_cell Activated Eosinophil cluster_reaction Extracellular Space H2O2 Hydrogen Peroxide (H₂O₂) EPO Eosinophil Peroxidase (EPO) H2O2->EPO Substrate HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalyzes Formation of Br_ion Bromide Ion (Br⁻) Br_ion->EPO Substrate Protein Protein with Tyrosine Residue HOBr->Protein Reacts with BrY Protein with 3-Bromotyrosine HOBr->BrY Reacts with Protein->BrY First Bromination DiBrY Protein with this compound BrY->DiBrY Second Bromination

Caption: Biochemical pathway of this compound formation.

Analytical Methodologies: A Guide to Accurate Quantification

The robust measurement of DiBrY requires a meticulous analytical approach to ensure that the results are accurate and free from artifacts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity and specificity.[12][13][14]

Sample Preparation: The Foundation of Quality Data

The objective of sample preparation is to release DiBrY from its parent protein, remove interfering matrix components, and concentrate the analyte for analysis.

Step-by-Step Protocol for Sample Preparation:

  • Protein Hydrolysis (Critical Step):

    • Rationale: DiBrY exists covalently bound to proteins. Acid hydrolysis is required to break the peptide bonds and liberate the free amino acid. The choice of acid is critical.

    • Protocol:

      • To a delipidated and desalted protein pellet (from plasma, tissue homogenate, etc.), add 0.5 mL of 4 N methanesulfonic acid supplemented with 1% phenol.

      • Causality: Methanesulfonic acid is a non-halogenated acid. Using hydrochloric acid (HCl) or hydrobromic acid (HBr) is strongly discouraged as trace oxidant contaminants can cause artificial bromination of native tyrosine during the heating process, leading to falsely elevated results.[15]

      • Degas the mixture under vacuum and seal the reaction vessel under an argon blanket to create an inert atmosphere, preventing oxidative side reactions.

      • Incubate at 100-110°C for 24 hours.

      • Cool the sample and neutralize with an equivalent amount of NaOH.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration:

    • Rationale: The neutralized hydrolysate contains high salt concentrations and other amino acids that can interfere with LC-MS/MS analysis. SPE is used to desalt the sample and enrich for DiBrY.

    • Protocol:

      • Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of 0.1% trifluoroacetic acid (TFA) in water.

      • Acidify the neutralized hydrolysate with TFA and load it onto the conditioned cartridge.

      • Wash the cartridge with 2-3 column volumes of 0.1% TFA to remove salts and hydrophilic impurities.

      • Elute the analytes (including DiBrY) with 1-2 column volumes of a methanol/water solution (e.g., 50:50 v/v) containing 0.1% TFA.[13]

      • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

LC-MS/MS Analysis: The Gold Standard

Stable isotope dilution LC-MS/MS provides the most accurate quantification by correcting for matrix effects and variations in sample recovery.[14]

Step-by-Step Protocol for LC-MS/MS Analysis:

  • Sample Reconstitution & Internal Standard Spiking:

    • Reconstitute the dried sample extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water).

    • Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₉-3,5-Dibromotyrosine). This standard is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer.

  • Liquid Chromatography (LC) Separation:

    • Rationale: To separate DiBrY from other components, including isomeric compounds.

    • Typical Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Methanol.[16]

      • Gradient: A typical gradient might run from 10% B to 95% B over 5-7 minutes to elute DiBrY.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Rationale: Provides two levels of mass filtering for exceptional specificity. A precursor ion (matching the molecular weight of DiBrY) is selected and fragmented, and a specific product ion is monitored.

    • Typical Parameters:

      • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

      • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: The table below lists the characteristic mass transitions for DiBrY and its labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale
This compound (DiBrY) 337.9 / 339.9291.9 / 293.9The precursor ions represent the [M+H]⁺ isotopic pattern for a molecule with two bromine atoms. The product ion corresponds to the neutral loss of formic acid (HCOOH, 46 Da).[17][18]
¹³C₉-3,5-Dibromotyrosine (Internal Standard) 346.9 / 348.9300.9 / 302.9Mass-shifted by +9 Da due to the nine ¹³C atoms. The fragmentation pattern is identical.

The entire analytical workflow is summarized in the following diagram.

G Sample Biological Sample (Plasma, Tissue, BALF) Hydrolysis Acid Hydrolysis (4N Methanesulfonic Acid) Sample->Hydrolysis SPE Solid-Phase Extraction (C18 Cleanup) Hydrolysis->SPE Drydown Dry & Reconstitute + Internal Standard SPE->Drydown LC HPLC Separation (Reversed-Phase) Drydown->LC MS Tandem Mass Spec (ESI-MS/MS, MRM) LC->MS Data Data Analysis (Ratio of Analyte/IS) MS->Data

Caption: Standard analytical workflow for DiBrY quantification.

Data Interpretation and Clinical Context

The output of the LC-MS/MS analysis is a ratio of the peak area of endogenous DiBrY to the peak area of the known amount of internal standard. This ratio is used to calculate the absolute concentration by referencing a calibration curve prepared with known standards.

Disease ContextFindingSignificance
Allergen-Induced Asthma >10-fold increase in 3-bromotyrosine in bronchoalveolar lavage (BAL) fluid after allergen challenge in asthmatics compared to controls.[4][5]Demonstrates a direct link between allergen exposure, eosinophil activation, and localized oxidative damage in the lungs.
Eosinophilic Esophagitis (EoE) Elevated plasma levels of bromotyrosine are being investigated as a less invasive alternative to endoscopy for monitoring disease activity.[19]Offers potential for a blood-based biomarker to manage a chronic inflammatory condition.
Healthy Individuals Baseline levels of chlorinated tyrosines are detectable, but brominated versions are typically lower, reflecting the relative activities of MPO and EPO.[14][20]Establishes a physiological baseline against which pathological increases can be measured.

Conclusion and Future Directions

This compound is a robust and highly specific biomarker of eosinophil-mediated oxidative stress. Its formation is directly tied to the unique substrate preference of eosinophil peroxidase, making it an invaluable tool for investigating diseases with a clear eosinophilic pathology. The validated LC-MS/MS methodology detailed here provides the necessary rigor for its accurate quantification in complex biological matrices.

For drug development professionals, DiBrY serves as a powerful pharmacodynamic biomarker. It can be used to demonstrate target engagement for therapies aimed at inhibiting eosinophil activation or EPO function, providing quantitative evidence of a drug's biological effect directly at the site of inflammation. As analytical methods become more routine, the clinical utility of DiBrY in diagnosing, stratifying, and monitoring patients with eosinophilic disorders is poised to expand significantly.

References

  • Sabir, M., Tan, Y. Y., Aris, A., & Mani, A. R. (2019). The role of endogenous bromotyrosine in health and disease. Free Radical Research, 53(9-10), 1019-1034. [Link]
  • Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538-3548. [Link]
  • Domigan, N. Z., Charlton, T. S., Duncan, M. W., Winterbourn, C. C., & Kettle, A. J. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538-48. [Link]
  • Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.
  • Northwest Life Science Specialties, LLC. (n.d.).
  • Thomas, E. L., Bozeman, P. M., & Learn, D. B. (1995). Oxidation of bromide by the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase. Formation of bromamines. The Journal of biological chemistry, 270(7), 2906–2913. [Link]
  • Bhattacharjee, S., et al. (2019). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis.
  • Thomas, E. L., Bozeman, P. M., & Learn, D. B. (1995). Oxidation of Bromide by the Human Leukocyte Enzymes Myeloperoxidase and Eosinophil Peroxidase: FORMATION OF BROMAMINES.
  • Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Kato, Y., Mori, M., & Makino, Y. (2007). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of clinical biochemistry and nutrition, 40(1), 53–60. [Link]
  • Sabir, M., Tan, Y. Y., Aris, A., & Mani, A. R. (2019). The role of endogenous bromotyrosine in health and disease.
  • Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. American Chemical Society. [Link]
  • Odobasic, D., et al. (2019). Myeloperoxidase and Eosinophil Peroxidase Inhibit Endotoxin Activity and Increase Mouse Survival in a Lipopolysaccharide Lethal Dose 90% Model.
  • National Center for Biotechnology Information. (n.d.). 3,5-dibromo-L-tyrosine.
  • Heinecke, J. W., et al. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. USDA ARS. [Link]
  • Davies, M. J., & Kettle, A. J. (2003). Bromination and chlorination reactions of myeloperoxidase at physiological concentrations of bromide and chloride.
  • Kettle, A. J., & Winterbourn, C. C. (2001). Substrates and products of eosinophil peroxidase. Biochemical Journal, 358(Pt 2), 549–556. [Link]
  • Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine.
  • Mani, A. R., et al. (2019). The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo.
  • Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma. PMC. [Link]
  • Wu, W., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.
  • Chem-Impex International. (n.d.). D-3,5-Dibromotyrosine. Chem-Impex. [Link]
  • Bhattacharjee, S., et al. (2019). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Analytical Methods, 11(45), 5749-5755. [Link]
  • Johnson, C. H., et al. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Journal of analytical toxicology, 40(7), 544–552. [Link]
  • Snyder, S. E., & Smith, M. E. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino acids, 44(2), 529–532. [Link]
  • Chen, H. J., & Wang, Y. J. (2008). Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. Toxicology letters, 181(1), 31–39. [Link]
  • Wesołowski, K., et al. (2021). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Metabolites, 11(12), 822. [Link]
  • Snyder, S. E., & Smith, M. E. (2013). Preparation of 3-bromo-l-tyrosine and 3,5-dibromo-l-tyrosine. Semantic Scholar. [Link]
  • Malencik, D. A., & Anderson, S. R. (1996). Dityrosine as a product of oxidative stress and fluorescent probe. Amino acids, 10(3), 233-47. [Link]
  • Wesołowski, K., et al. (2021). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period.
  • Davies, M. J. (2016). Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences.

Sources

The Role of 3,5-Dibromotyrosine in the Eosinophil Peroxidase Pathway: From Formation to Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key players in inflammatory responses, particularly in allergic diseases and parasitic infections. A central element of their effector function is the enzyme eosinophil peroxidase (EPO), which generates potent reactive brominating species. This guide provides a detailed examination of the EPO pathway, focusing on the formation and significance of 3,5-dibromotyrosine (DiBrY), a stable end-product of protein oxidation. We will explore the biochemical mechanism of its creation, its validation as a highly specific biomarker for eosinophil activation, the analytical methods for its quantification, and its implications in the pathophysiology of diseases such as asthma. This document serves as a technical resource for professionals engaged in inflammation research and the development of therapeutics targeting eosinophil-mediated pathologies.

Introduction: Eosinophils and the Oxidative Burst

Eosinophils are granulocytic leukocytes integral to the innate immune system, known for their role in combating helminth infections and modulating allergic reactions.[1] Upon activation at sites of inflammation, eosinophils release the contents of their cytoplasmic granules, including a host of cytotoxic proteins and enzymes.[2] A key component of this release is the enzyme Eosinophil Peroxidase (EPO), which constitutes a significant portion of the granule protein content.[3]

Activation of eosinophils triggers a "respiratory burst," where a membrane-bound NADPH oxidase produces superoxide, which rapidly dismutates to hydrogen peroxide (H₂O₂).[4] This H₂O₂ serves as the primary substrate for EPO, initiating a powerful oxidative pathway that contributes to both host defense and, in cases of chronic inflammation, significant tissue damage.[4][5]

The Eosinophil Peroxidase (EPO) Catalytic Pathway

EPO is a heme peroxidase that amplifies the oxidizing potential of H₂O₂ by utilizing halides as co-substrates.[6][7] While several halides can be used, EPO exhibits a distinct preference. At physiological concentrations of halides in plasma (approximately 100 mM Chloride [Cl⁻] and 20-100 µM Bromide [Br⁻]), EPO preferentially utilizes bromide to generate potent brominating oxidants.[4][8][9] This selectivity is a critical feature that distinguishes it from myeloperoxidase (MPO) found in neutrophils, which predominantly uses chloride to produce chlorinating species.[8][10]

The core reaction is the two-electron oxidation of bromide by H₂O₂ to form hypobromous acid (HOBr):

H₂O₂ + Br⁻ + H⁺ → HOBr + H₂O [4]

HOBr is a highly reactive species. In the complex biological milieu, it can react with primary amines to form longer-lived N-bromoamines, which also act as effective brominating agents.[6][11] This "funneling" of reactive bromine through N-bromoamines enhances the efficiency of subsequent reactions with target molecules.[11][12]

EPO_Pathway cluster_Eosinophil Activated Eosinophil cluster_Extracellular Extracellular Space NADPH_Oxidase NADPH Oxidase H2O2 Hydrogen Peroxide (H₂O₂) NADPH_Oxidase->H2O2 O₂ → O₂⁻ → EPO Eosinophil Peroxidase (EPO) H2O2->EPO HOBr Hypobromous Acid (HOBr) Reactive Brominating Species EPO->HOBr Catalyzes oxidation Br Bromide (Br⁻) (Physiological levels) Br->EPO Tyrosine Tyrosine Residue (on Protein) HOBr->Tyrosine Brominates DiBrY This compound (DiBrY) Stable Biomarker Tyrosine->DiBrY Forms caption EPO Catalytic Pathway for this compound Formation.

Caption: EPO Catalytic Pathway for this compound Formation.

Formation of this compound: A Specific Molecular Fingerprint

The reactive brominating species generated by the EPO system, primarily HOBr and N-bromoamines, readily attack electron-rich aromatic structures. Protein tyrosine residues are a major endogenous target for these oxidants.[6][11] The reaction results in the covalent modification of the tyrosine phenolic ring, forming stable ring-brominated adducts: 3-bromotyrosine (BrY) and this compound (DiBrY).[6][8][11]

The formation of these brominated tyrosines is a key event. Unlike the transient nature of the initial reactive oxidants, BrY and DiBrY are stable products.[13] This stability allows them to accumulate in tissues and biological fluids, serving as a historical record or a "molecular fingerprint" of eosinophil activation and EPO-mediated oxidative damage.[8][14] Crucially, because EPO so strongly prefers bromide over the much more abundant chloride, the detection of BrY and DiBrY provides a specific marker for eosinophil activity, distinguishing it from neutrophil-driven inflammation which produces 3-chlorotyrosine.[8][10]

This compound as a Biomarker of Eosinophil-Mediated Pathology

The specificity of DiBrY to the EPO pathway makes it an invaluable biomarker for diseases characterized by eosinophilic inflammation. Elevated levels of brominated tyrosines have been directly correlated with eosinophil infiltration and disease severity in various conditions.

Key Disease Associations:

  • Asthma: Allergen challenge in asthmatic individuals leads to a significant, greater than 10-fold increase in 3-bromotyrosine content in bronchoalveolar lavage (BAL) fluid, which corresponds with intense eosinophil infiltration.[4][8][14] Urinary bromotyrosine has also been shown to measure asthma control and predict exacerbations in children.[15]

  • Eosinophilic Esophagitis (EoE): As a chronic, eosinophil-driven disease of the esophagus, EoE is another condition where bromotyrosine serves as a potential biomarker of eosinophil activation.[3]

  • Other Inflammatory Conditions: The presence of DiBrY is also being investigated in ischemia-reperfusion injury and other conditions where eosinophils contribute to the pathology.[15]

Disease StateSample TypeFindingReference
Allergen-Induced Asthma Bronchoalveolar Lavage (BAL)>10-fold increase in 3-bromotyrosine post-allergen challenge.[8][14]
Childhood Asthma UrineLevels correlate with asthma control and predict exacerbations.[15]
Stable Asthma Sputum2-fold median increase in this compound vs. controls.[3]

Analytical Methodologies for Detection and Quantification

The reliable detection and quantification of DiBrY require highly sensitive and specific analytical techniques due to its low physiological concentrations. Isotope dilution mass spectrometry is the gold standard methodology.

Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior specificity and sensitivity for quantifying modified amino acids in complex biological matrices like plasma, BAL fluid, and urine.[16] The method involves separating the analyte of interest from other matrix components using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode.[16]

LCMS_Workflow start Biological Sample (e.g., Plasma, Urine) step1 Protein Precipitation & Hydrolysis start->step1 step2 Solid Phase Extraction (SPE) (Sample Cleanup) step1->step2 step3 LC Separation (Reversed-Phase) step2->step3 step4 Electrospray Ionization (ESI) step3->step4 step5 Tandem Mass Spectrometry (MRM Detection) step4->step5 end Quantification of This compound step5->end caption General workflow for LC-MS/MS quantification of DiBrY.

Caption: General workflow for LC-MS/MS quantification of DiBrY.

Experimental Protocol: Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a representative workflow. Note: This is a model protocol and must be fully validated in the user's laboratory.

1. Materials and Reagents:

  • This compound (DiBrY) analytical standard.[17]
  • Stable isotope-labeled internal standard (e.g., ¹³C₉-¹⁵N₁-DiBrY).
  • LC-MS grade water, acetonitrile, and formic acid.
  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
  • Human urine samples.

2. Sample Preparation:

  • Thaw frozen urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.
  • To 500 µL of supernatant, add the internal standard to a final concentration of 50 nM.
  • Acidify the sample with 10 µL of 10% formic acid.

3. Solid Phase Extraction (SPE):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
  • Load the acidified urine sample onto the cartridge.
  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 8 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Tandem Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • DiBrY: Precursor ion (Q1) m/z 339.9 → Product ion (Q3) m/z 293.9 (Example transition, must be optimized).[18][19]
  • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
  • Dwell time, collision energy, and other MS parameters must be optimized for the specific instrument.

5. Data Analysis and Quantification:

  • Generate a standard curve by analyzing known concentrations of the DiBrY standard.
  • Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
  • Quantify the concentration of DiBrY in the urine samples by interpolating their peak area ratios from the standard curve.
  • Normalize results to urinary creatinine concentration to account for variations in urine dilution.[16]

Broader Implications and Therapeutic Targeting

The role of the EPO pathway and its product, DiBrY, extends beyond being a passive biomarker. The generation of brominating oxidants is a direct mechanism of tissue injury.[6] This pathway contributes to airway hyper-responsiveness and epithelial damage in asthma.[2] Furthermore, EPO-generated oxidants can modify other biomolecules, including nucleic acids, leading to the formation of potentially mutagenic products like 5-bromouracil, suggesting a role in inflammation-driven mutagenesis.[9][20]

This understanding opens a clear therapeutic avenue: the inhibition of eosinophil peroxidase. Selective EPX inhibitors are being investigated as a novel class of drugs for eosinophilic diseases.[5] By binding to the active site of the EPO enzyme, these inhibitors aim to prevent the production of reactive brominating species, thereby reducing inflammation and tissue damage without broadly suppressing the immune system.[5] The quantification of DiBrY could serve as a critical pharmacodynamic biomarker in clinical trials for these inhibitors, providing direct evidence of target engagement and biochemical efficacy.

Conclusion

This compound is more than a mere metabolic byproduct; it is a specific and stable molecular indicator of the eosinophil peroxidase pathway's activity. Its formation is a direct consequence of EPO's unique preference for bromide, providing a specific fingerprint to track eosinophil-mediated oxidative damage in vivo. For researchers and drug developers, DiBrY serves as a robust biomarker for patient stratification, disease monitoring, and assessing the efficacy of novel EPO inhibitors. A thorough understanding of its formation and detection is essential for advancing the treatment of asthma, EoE, and other devastating eosinophilic disorders.

References

  • Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538–3548. [Link]
  • Patsnap Synapse. (2024). What are EPX inhibitors and how do they work?.
  • Heinecke, J. W. (2000). Eosinophil-dependent bromination in the pathogenesis of asthma.
  • Henderson, J. P., Byun, J., Williams, M. V., & Heinecke, J. W. (2001). The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue. Biochemistry, 40(8), 2353–2360. [Link]
  • Wikipedia contributors. (2023). Eosinophil peroxidase. Wikipedia, The Free Encyclopedia. [Link]
  • Domigan, N. M., Charlton, T. S., Duncan, M. W., Winterbourn, C. C., & Kettle, A. J. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 38(12), 3538-3548. [Link]
  • Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.
  • Kettle, A. J., Clark, B. M., & Winterbourn, C. C. (2004). Mechanism of nitrite oxidation by eosinophil peroxidase: implications for oxidant production and nitration by eosinophils. The Biochemical journal, 381(Pt 2), 489–496. [Link]
  • Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.
  • Henderson, J. P., Byun, J., & Heinecke, J. W. (2001). Bromination of deoxycytidine by eosinophil peroxidase: A mechanism for mutagenesis by oxidative damage of nucleotide precursors. Proceedings of the National Academy of Sciences, 98(4), 1631-1636. [Link]
  • Salm, M. (2022). Eosinophil Production and Function. MSD Manual Professional Version. [Link]
  • Mani, A. R., Al-Zamil, M. Z., Al-Subaiea, G. M., & Al-Ghamdi, S. A. (2016). The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo.
  • Taylor & Francis Online. (n.d.). Eosinophil peroxidase – Knowledge and References. Taylor & Francis. [Link]
  • Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential. American Chemical Society. [Link]
  • Northwest Life Science Specialties, LLC. (n.d.).
  • Wu, W., Samoszuk, M. K., Comhair, S. A., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.
  • Mani, A. R., & Al-Zamil, M. Z. (2020). The role of endogenous bromotyrosine in health and disease. SciSpace. [Link]
  • Kato, Y., Mori, H., Kitamura, K., et al. (2012). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of clinical biochemistry and nutrition, 50(1), 57–63. [Link]
  • Mani, A. R., & Al-Zamil, M. Z. (2020). The role of endogenous bromotyrosine in health and disease.
  • National Center for Biotechnology Information. (n.d.). 3,5-dibromo-L-tyrosine. PubChem Compound Summary for CID 67532. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10833. [Link]
  • Löscher, W., Sills, G. J., & White, H. S. (2011). Halogenated aromatic amino acid 3,5-dibromo-D: -tyrosine produces beneficial effects in experimental stroke and seizures. Amino acids, 40(4), 1151–1158. [Link]
  • Tsikas, D. (2017). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of proteomics, 154, 1–11. [Link]

Sources

Solubility and Stability of 3,5-Dibromotyrosine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromotyrosine (DiBrY), a halogenated derivative of L-tyrosine, is a critical biomarker for eosinophil-mediated oxidative stress and a valuable building block in pharmaceutical research.[1][2] Understanding its solubility and stability in aqueous buffer systems is paramount for its accurate quantification in biological matrices and for the development of stable formulations. This guide provides an in-depth analysis of the physicochemical properties of this compound, explores its solubility and stability profiles under various conditions, and details robust methodologies for its assessment. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for researchers working with this important molecule.

Core Physicochemical Properties and Their Implications

A molecule's solution behavior is dictated by its fundamental physicochemical properties. For this compound, the interplay between its ionizable groups and the hydrophobic bromine atoms is key.

1.1. Molecular Structure and Ionization States

This compound possesses three ionizable functional groups: a carboxylic acid, an α-amino group, and a phenolic hydroxyl group. The protonation state of these groups is pH-dependent and governs the molecule's net charge, which in turn profoundly impacts its solubility and potential for intermolecular interactions. The reported pKa values for this compound are approximately 2.17 for the carboxylic acid, 6.45 for the phenolic hydroxyl, and 7.60 for the amino group.[3]

The pH-dependent equilibrium of this compound's ionization states can be visualized as follows:

ionization_states cluster_low_ph pH < 2.17 cluster_zwitterion pH 2.17 - 6.45 cluster_anion1 pH 6.45 - 7.60 cluster_anion2 pH > 7.60 node_cation Net Charge: +1 (Cationic) node_zwitterion Net Charge: 0 (Zwitterionic) node_cation->node_zwitterion pKa1 ≈ 2.17 (-COOH) node_anion1 Net Charge: -1 (Anionic) node_zwitterion->node_anion1 pKa2 ≈ 6.45 (-OH) node_anion2 Net Charge: -2 (Dianionic) node_anion1->node_anion2 pKa3 ≈ 7.60 (-NH3+)

Caption: pH-dependent ionization states of this compound.

This behavior is the causal basis for its variable solubility. The lowest solubility is expected at the isoelectric point (pI), where the net charge is zero. In contrast, solubility increases significantly at pH values where the molecule is predominantly in a charged, anionic state (pH > 8) or cationic state (pH < 2).

1.2. Key Physicochemical Data

A summary of essential properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₉Br₂NO₃[4]
Molecular Weight 338.98 g/mol [4]
Appearance White to off-white solid[4]
pKa Values (25°C) pKa₁ (Carboxyl): ~2.17pKa₂ (Phenol): ~6.45pKa₃ (Amine): ~7.60[3]
Predicted XLogP3 -0.4[5]
Solid State Storage 4°C, stored under nitrogen[4]

Solubility Profile in Aqueous Buffers

The aqueous solubility of this compound is generally low, a characteristic attributed to the hydrophobic nature of the two bromine atoms on the phenyl ring. This necessitates careful selection of buffer systems for experimental and formulation work.

2.1. Factors Influencing Solubility

  • pH: As predicted by its pKa values, pH is the most critical factor. Solubility is minimal in the pH range of ~2.2 to ~6.4, where the zwitterionic form with low net charge dominates. To achieve higher concentrations, buffers with pH > 8 are recommended to ensure the molecule is in its more soluble anionic form.

  • Buffer Species: While the primary effect is pH, the buffer species itself can have minor effects. It is crucial to ensure the buffer components do not interact with or degrade the analyte. Phosphate, borate, and Tris buffers are common choices.

  • Ionic Strength: The effect of ionic strength on the solubility of small molecules like this compound is generally less pronounced than for proteins, but high salt concentrations can lead to "salting out" and reduced solubility.[6]

  • Temperature: Solubility typically increases with temperature, although this can be a double-edged sword, as higher temperatures may accelerate degradation.

2.2. Quantitative Solubility Data

Direct quantitative solubility data for this compound in various buffers is not extensively published. However, data from closely related halogenated tyrosines can provide valuable estimates. For instance, 3,5-diiodo-L-tyrosine has a reported solubility of approximately 0.3 mg/mL in PBS (pH 7.2) .[7] Given the similarities in structure, a comparable low-milligram-per-milliliter solubility is expected for this compound in neutral buffers.

For practical purposes, a stock solution can be prepared in an organic solvent like DMSO, where solubility is significantly higher (approximately 12.5 mg/mL with heating), and then diluted into the desired aqueous buffer.[8] When doing so, it is critical to ensure the final concentration of the organic solvent is low enough to not interfere with the experiment.[7]

Solvent/BufferExpected SolubilityComments
DMSO ~12.5 mg/mLHeating may be required.[8]
PBS (pH 7.2) Low (~0.3 mg/mL estimate)Based on 3,5-diiodo-L-tyrosine analogue.[7]
Aqueous Base (e.g., pH 9-10) Moderate to HighIncreased solubility due to deprotonation to anionic forms.
Aqueous Acid (e.g., pH < 2) ModerateIncreased solubility due to protonation to cationic form.[4]

Stability Profile and Degradation Pathways

This compound is a relatively stable molecule in its solid form when stored properly.[4] However, in solution, its stability is influenced by several factors, and understanding these is key to preventing analytical errors and ensuring formulation integrity.

3.1. Factors Influencing Stability

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. For long-term storage, frozen solutions (-20°C or -80°C) are strongly recommended.[9] Vendor data suggests stability for at least 1 month at -20°C and 6 months at -80°C in solution.[9]

  • Light Exposure (Photostability): Tyrosine and its derivatives are susceptible to photo-oxidation.[10] Exposure to light, particularly UV wavelengths, can provide the energy to generate reactive oxygen species that may modify the molecule. Therefore, solutions should be protected from light by using amber vials or covering containers with foil.

  • pH: While pH is manipulated to enhance solubility, highly acidic or basic conditions can promote hydrolysis or other degradation pathways over extended periods. The optimal pH for stability must be determined experimentally but is often near neutrality, creating a trade-off with solubility.

  • Oxidizing Agents: As a product of protein oxidation, this compound itself can be further oxidized.[1] Contact with reactive oxygen species, metal ions (which can catalyze oxidation), or other oxidizing agents should be minimized. The use of chelating agents like EDTA in buffers can be a valid strategy to sequester metal ions.

Experimental Protocols and Methodologies

To ensure data integrity, standardized, self-validating protocols must be employed.

4.1. Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a specific buffer.

Workflow Diagram:

solubility_workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis prep_1 Add excess solid This compound to buffer prep_2 Create multiple vials for each buffer condition prep_1->prep_2 equil_1 Agitate at constant temperature (e.g., 25°C) prep_2->equil_1 equil_2 Incubate for 24-48 hours to ensure equilibrium equil_1->equil_2 sample_1 Filter supernatant (0.22 µm PVDF filter) equil_2->sample_1 sample_2 Dilute filtrate accurately sample_1->sample_2 sample_3 Quantify concentration via validated HPLC-UV sample_2->sample_3

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired test buffer in a glass vial. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates. Causality Note: Filtration is a critical step to prevent undissolved solid from artificially inflating the measured concentration.

  • Analysis: Accurately dilute the filtered sample into a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.

4.2. Protocol: Solution Stability Assessment (Forced Degradation & HPLC)

This protocol evaluates the stability of this compound in a buffer under accelerated (stressed) conditions.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 0.1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, sealed, light-protected vials for each stress condition:

    • Temperature: Store vials at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Expose vials to a controlled light source (ICH Q1B guidelines) alongside a dark control wrapped in foil.

    • pH: Test in buffers of different pH values (e.g., pH 3, 7, 9).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), pull one vial from each stress condition.

  • HPLC Analysis:

    • System Suitability: Before analysis, inject a standard solution to confirm the HPLC system is performing correctly (checking for theoretical plates, tailing factor, and reproducibility).

    • Quantification: Analyze each sample by a stability-indicating HPLC method. This method must be capable of separating the intact this compound peak from any potential degradation products.

    • Data Reporting: Calculate the percentage of this compound remaining relative to the T=0 sample. Report results in a table and plot the percentage remaining versus time to determine the degradation kinetics.

Conclusion and Recommendations

The utility of this compound in research and development is contingent upon a clear understanding of its solution behavior. Its solubility is fundamentally limited in neutral aqueous buffers but can be significantly enhanced by adjusting the pH to above 8, leveraging its anionic forms. Stability is robust in solid form but requires careful management in solution; protection from light and storage at sub-zero temperatures (-20°C or -80°C) are critical for preventing degradation. For all quantitative work, the use of validated, stability-indicating analytical methods, such as the HPLC protocols described herein, is not merely recommended but essential for generating trustworthy and reproducible data.

References

  • MedChemExpress. (n.d.). This compound.
  • MedChemExpress. (n.d.). Certificate of Analysis - this compound.
  • Wu, W., et al. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538-3548.
  • Cayman Chemical. (2022). Product Information - 3,5-Diiodo-L-tyrosine.
  • Kato, Y., et al. (2007). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Clinical Biochemistry and Nutrition, 42(1), 1-10.
  • Hsieh, H. J., et al. (2008). Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. Toxicology Letters, 181(1), 31-39.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 3,5-Dibromo-L-tyrosine.
  • MedChemExpress. (n.d.). 3,5-Dibromo-D-tyrosine.
  • Heinecke, J. W., et al. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. Analytical Biochemistry, 332(2), 248-255.
  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). D-3,5-Dibromotyrosine.
  • Creative Proteomics. (n.d.). Factors Influencing the Protein Drugs Stability.
  • Chem-Impex. (n.d.). L-3,5-Dibromotyrosine.
  • Narhi, L. O., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Malencik, D. A., & Anderson, S. R. (1991). Dityrosine: preparation, isolation, and analysis. Analytical Biochemistry, 195(2), 309-318.

Sources

An In-Depth Technical Guide to the Toxicological Profile of 3,5-Dibromotyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

3,5-Dibromotyrosine, a halogenated derivative of the amino acid L-tyrosine, is a compound of increasing interest in biomedical research and drug development. It is recognized as an antithyyroid agent and is endogenously formed as a product of protein oxidation during inflammatory processes.[1] This guide provides a comprehensive toxicological profile of this compound, synthesizing available data to inform risk assessment and guide future research. While specific quantitative toxicity data for this compound is limited, this document establishes a framework for its toxicological evaluation based on its known biological activities, data from structurally related compounds, and established testing methodologies.

Introduction to this compound: A Molecule of Duality

3,5-Dibromo-L-tyrosine is a non-proteinogenic amino acid characterized by the presence of two bromine atoms on the phenolic ring of tyrosine.[1] It is utilized in biochemical research as a precursor for synthesizing various bioactive molecules, including enzyme inhibitors and receptor ligands.[2] Notably, it is also a naturally occurring product of eosinophil peroxidase activity, linking it to inflammatory pathways and oxidative stress.[3] Its classification as an antithyroid drug underscores its potential to interfere with endocrine function.[1] This dual nature as both a research tool and a biomarker of physiological processes necessitates a thorough understanding of its toxicological profile.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₉H₉Br₂NO₃[1]
Molecular Weight 338.98 g/mol [1]
Appearance White to off-white crystalline solid[4]
Solubility Limited in water; soluble in polar organic solvents like DMSO and methanol[4]

Known and Potential Toxicological Effects

While comprehensive toxicological studies on this compound are not extensively available in the public domain, existing information from safety data sheets and studies on related compounds allows for a preliminary hazard assessment.

Acute Toxicity, Irritation, and Sensitization

Based on available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [5]

  • H332: Harmful if inhaled [5]

  • H315: Causes skin irritation [5]

  • H319: Causes serious eye irritation [5]

  • H335: May cause respiratory irritation [5]

Endocrine Disruption: The Antithyroid Effect

The most well-documented biological effect of this compound is its antithyroid activity.[1] This effect is primarily attributed to the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.

Thyroid peroxidase catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3). Halogenated compounds, including brominated tyrosines, can act as competitive inhibitors or alternative substrates for TPO, thereby disrupting thyroid hormone synthesis.[6][7][8][9]

TPO_Inhibition cluster_Thyroid_Follicle Thyroid Follicle cluster_Inhibition Inhibition Pathway TPO Thyroid Peroxidase (TPO) Thyroglobulin Tyrosine residues on Thyroglobulin TPO->Thyroglobulin Iodination Iodide Iodide (I⁻) Iodide->TPO Oxidation T3_T4 Thyroid Hormones (T3, T4) Thyroglobulin->T3_T4 Coupling DBT This compound DBT->TPO Inhibition caption Mechanism of Thyroid Peroxidase Inhibition by this compound. Toxicology_Workflow cluster_Tier1 Tier 1: In Vitro & Acute Toxicity cluster_Tier2 Tier 2: Repeated Dose & Mechanistic Studies cluster_Tier3 Tier 3: Higher-Tier & Chronic Studies Acute_Tox Acute Oral, Dermal, & Inhalation Toxicity Repeated_Dose Repeated Dose Toxicity (28-day or 90-day study) Acute_Tox->Repeated_Dose Irritation Skin & Eye Irritation/ Corrosion Irritation->Repeated_Dose Sensitization Skin Sensitization Sensitization->Repeated_Dose Genotox_In_Vitro In Vitro Genotoxicity (Ames Test, Micronucleus Assay) Repro_Dev_Tox Reproductive/Developmental Toxicity (OECD 421/443) Genotox_In_Vitro->Repro_Dev_Tox Carcinogenicity Carcinogenicity Bioassay Genotox_In_Vitro->Carcinogenicity Repeated_Dose->Repro_Dev_Tox Repeated_Dose->Carcinogenicity TPO_Assay Thyroid Peroxidase Inhibition Assay (IC50) TPO_Assay->Repro_Dev_Tox Neurotox_Screen In Vitro Neurotoxicity Screening Advanced_Neurotox In Vivo Neurotoxicity Studies Neurotox_Screen->Advanced_Neurotox Repro_Dev_Tox->Carcinogenicity caption Proposed Toxicological Evaluation Workflow for this compound.

Caption: Proposed Toxicological Evaluation Workflow for this compound.

Detailed Experimental Protocols

Objective: To assess the potential of this compound and its metabolites to induce point mutations in bacteria.

Methodology (based on OECD Guideline 471):

  • Strains: Utilize a set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Procedure:

    • Prepare a range of concentrations of this compound.

    • In the plate incorporation method, mix the test compound, bacterial culture, and molten top agar (with or without S9 mix) and pour onto minimal glucose agar plates.

    • In the pre-incubation method, incubate the test compound with the bacterial culture (with or without S9 mix) before adding the top agar and plating.

  • Controls: Include negative (solvent) and positive controls (known mutagens for each strain with and without S9).

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies. A dose-related increase in revertant colonies compared to the negative control indicates a positive result.

Objective: To quantify the inhibitory potency of this compound on thyroid peroxidase activity.

Methodology (adapted from established protocols):

  • Enzyme Source: Use commercially available human or rat thyroid peroxidase, or microsomal fractions from thyroid tissue.

  • Assay Principle: Measure the peroxidase-catalyzed oxidation of a substrate, such as guaiacol or Amplex UltraRed, which results in a colorimetric or fluorescent signal.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a microplate, combine the TPO enzyme, the substrate, and hydrogen peroxide (H₂O₂) in a suitable buffer.

    • Add the different concentrations of this compound to the wells.

    • Include a known TPO inhibitor (e.g., methimazole) as a positive control and a solvent control.

  • Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Data Synthesis and Risk Assessment

The available data, although limited, suggests that this compound presents several potential hazards that require careful consideration in a research or drug development context.

Toxicological EndpointSummary of Findings/ConcernsData Gaps
Acute Toxicity GHS classification indicates harmful if swallowed or inhaled. [5]Specific LD50 values are not available.
Irritation/Sensitization Classified as a skin and eye irritant. [5]Quantitative data from standardized tests (e.g., Draize test) are lacking. Skin sensitization potential is unknown.
Endocrine Disruption Known antithyroid agent, likely through TPO inhibition. [1]A specific IC50 value for TPO inhibition is not publicly available.
Genotoxicity No specific data available. Related brominated phenols have shown mixed results. [4][10][11]Requires a full battery of in vitro and potentially in vivo genotoxicity tests.
Carcinogenicity Not classified as a carcinogen by IARC, but data is insufficient. [3]Long-term carcinogenicity bioassays have not been conducted.
Reproductive/Developmental Toxicity High concern due to antithyroid activity.No specific studies have been performed. NOAELs are not established.
Neurotoxicity Potential concern based on related compounds. [12][13][14]Specific neurotoxicity studies on this compound are needed.
Cardiovascular Toxicity No data available.Requires assessment as part of a comprehensive safety pharmacology evaluation.

Conclusion and Future Directions

This compound is a molecule with significant biological activity, most notably its antithyroid effects. The current toxicological dataset is incomplete, with significant gaps in quantitative data for key endpoints such as acute toxicity, genotoxicity, reproductive toxicity, and carcinogenicity. The GHS classifications for irritation and acute toxicity warrant caution in its handling.

For researchers and drug development professionals, a comprehensive toxicological evaluation as outlined in this guide is strongly recommended before advancing any application of this compound that involves significant human exposure. Future research should prioritize the generation of robust, quantitative data for the identified data gaps to enable a thorough and accurate risk assessment.

References

  • Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. (n.d.). National Institutes of Health.
  • Phytotoxicity and genotoxicity evaluation of 2,4,6-tribromophenol solution treated by UV-based oxidation processes. (2019, March 16). National Institutes of Health.
  • Update of the risk assessment of brominated phenols and their derivatives in food. (n.d.). EFSA.
  • Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. (2020, April 20). National Institutes of Health.
  • Update of the risk assessment of brominated phenols and their derivatives in food. (2024, October 23). EFSA.
  • MSDS of 3,5-dibromo-L-tyrosine. (2009, May 11).
  • Update of the risk assessment of brominated phenols and their derivatives in food. (n.d.). ResearchGate.
  • Safety Data Sheet: Fmoc-3,5-dibromo-D-tyrosine. (2019, November 22). Chemos GmbH & Co.KG.
  • Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. (n.d.). National Institutes of Health.
  • 3-Chlorotyrosine and 3,5-Dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. (n.d.).
  • 3-Chlorotyrosine and 3,5-Dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas | Request PDF. (n.d.). ResearchGate.
  • 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532. (n.d.). PubChem.
  • 3,5-Diiodotyrosine | C9H9I2NO3 | CID 6181. (n.d.). PubChem.
  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024, April 20). MDPI.
  • 3,5-dichloro-L-tyrosine | C9H9Cl2NO3 | CID 439986. (n.d.). PubChem.
  • 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305. (n.d.). PubChem.
  • 3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. (n.d.). National Institutes of Health.
  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (n.d.). National Institutes of Health.
  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (n.d.). ResearchGate.
  • Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. (n.d.). National Institutes of Health.
  • 3-5-Diiodo-L-tyrosine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmacompass.
  • Neurotoxicity of brominated flame retardants: (in)direct effects of parent and hydroxylated polybrominated diphenyl ethers on the (developing) nervous system. (n.d.). National Institutes of Health.
  • The metabolism and de-bromination of bromotyrosine in vivo. (n.d.). National Institutes of Health.
  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (2021, July 20). University of Helsinki.
  • Reproductive effects of halogenated aromatic hydrocarbons on nonhuman primates. (n.d.). National Institutes of Health.
  • Thyroid peroxidase activity is inhibited by amino acids. (n.d.). National Institutes of Health.
  • Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. (n.d.). American Physiological Society.
  • Peroxidase-catalyzed halogenation. (n.d.). National Institutes of Health.
  • Toxic Effects of Aromatic Amino Acids on the Livability of Bull Spermatozoa. (n.d.). OiPub.
  • Thyroid peroxidase activity is inhibited by amino acids. (n.d.). SciELO.
  • The metabolism and de-bromination of bromotyrosine in vivo. (n.d.). ResearchGate.
  • Thyroid peroxidase activity is inhibited by amino acids. (n.d.). SciELO.
  • Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. (2022, May 27). National Institutes of Health.
  • The effects of excess amino acids on maintenance of pregnancy and fetal growth in rats. (n.d.). National Institutes of Health.
  • Mechanism for inhibition of thyroid peroxidase by leucomalachite green. (n.d.). National Institutes of Health.
  • 3-Bromocarbazole-Induced Developmental Neurotoxicity and Effect Mechanisms in Zebrafish. (2023, May 31). ACS Publications.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). MDPI.
  • Acute Inhalation Toxicity of Some Halogenated and Non-halogenated Hydrocarbons. (n.d.). ResearchGate.
  • Acute inhalation toxicity of some halogenated and non-halogenated hydrocarbons. (n.d.). National Institutes of Health.

Sources

The Halogen's Embrace: An In-depth Technical Guide to the Discovery and Synthesis of 3,5-Dibromotyrosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromotyrosine, a naturally occurring brominated amino acid, stands as a testament to the chemical ingenuity of marine life and a molecule of significant interest in biomedical research. First discovered in the early 20th century as a constituent of coral skeletons, its journey from a marine natural product to a valuable synthetic building block is a compelling narrative of evolving scientific methodology. This in-depth technical guide provides a comprehensive exploration of the history of this compound, from its initial discovery and isolation to the evolution of its chemical synthesis. We will delve into the pioneering early methods of its creation and contrast them with modern, more efficient synthetic strategies. This guide will also elucidate the key experimental protocols, the rationale behind methodological choices, and the biological significance that continues to drive research into this fascinating molecule.

The Dawn of a Marine Metabolite: The Discovery of this compound

The story of this compound begins in the nascent field of marine natural products chemistry. In 1913, the Swedish chemist Mörner reported the isolation of a dibrominated tyrosine derivative from the proteinaceous skeletons of two species of gorgonian corals.[1] This seminal discovery, published in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, marked one of the earliest identifications of a halogenated organic compound from a marine organism.[2][3]

At the turn of the 20th century, the isolation and characterization of natural products was a formidable challenge. The analytical toolkit available to Mörner and his contemporaries was limited to techniques such as elemental analysis, melting point determination, and classical chemical degradation. The confirmation of the structure of this compound would have relied on meticulous elemental analysis to determine its empirical formula, including the presence of bromine, and comparison of its properties with those of synthetically prepared derivatives. The sharp melting point of the crystalline solid would have served as an indicator of its purity.

For decades following its discovery, this compound and other bromotyrosine derivatives were considered somewhat of a biochemical curiosity. However, the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in the mid-20th century revolutionized the field. These powerful tools enabled the rapid and unambiguous structure elucidation of a vast array of complex bromotyrosine-derived alkaloids from marine sponges of the order Verongida.[4] This resurgence of interest revealed the remarkable chemical diversity and potent biological activities of this class of compounds, solidifying the importance of this compound as a key biosynthetic precursor.

The Art of Creation: A Journey Through the Synthesis of this compound

The ability to chemically synthesize this compound has been crucial for confirming its structure, studying its biological properties, and providing a reliable source of this important molecule for further research. The evolution of its synthesis reflects the broader advancements in organic chemistry over the past century.

Early Approaches: The Era of Direct Bromination

The earliest synthetic routes to this compound were conceptually straightforward, relying on the direct electrophilic bromination of L-tyrosine. The electron-rich phenolic ring of tyrosine is highly activated towards electrophilic aromatic substitution, making direct bromination a feasible, albeit sometimes unselective, approach.

One of the historical methods involved the treatment of L-tyrosine with elemental bromine in a suitable solvent, such as acetic acid. The electron-donating hydroxyl and amino groups of tyrosine direct the incoming bromine electrophiles to the ortho positions relative to the hydroxyl group.

Conceptual Historical Synthesis Workflow:

Caption: Conceptual workflow of a historical synthesis of this compound.

While effective in principle, these early methods often suffered from drawbacks such as the formation of polybrominated byproducts and the harsh reaction conditions, which could lead to racemization of the chiral center. The use of elemental bromine also posed significant safety hazards.

The Rise of Selective Reagents: N-Bromosuccinimide (NBS)

A significant advancement in the synthesis of this compound came with the introduction of N-bromosuccinimide (NBS) as a milder and more selective brominating agent.[5][6][7] NBS provides a slow, controlled release of bromine in situ, which helps to minimize over-bromination and other side reactions. Reactions with NBS are typically carried out in a variety of solvents, and the succinimide byproduct is easily removed during workup.

Key Advantages of NBS over Elemental Bromine:

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, can lead to over-bromination and side reactions.Milder and more selective, allowing for more controlled bromination.
Handling Corrosive, volatile, and toxic liquid, requiring special handling precautions.Crystalline solid, easier and safer to handle.
Byproducts Generates hydrogen bromide (HBr), which can be corrosive.Produces succinimide, which is generally easier to remove.
Modern and Efficient Protocols

Contemporary methods for the synthesis of this compound have been refined for improved yield, purity, and safety. A widely adopted and efficient protocol involves the use of dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (HBr).[8][9] In this reaction, DMSO acts as an oxidant for HBr to generate the active brominating species. By controlling the stoichiometry of DMSO, either 3-bromo-L-tyrosine or 3,5-dibromo-L-tyrosine can be prepared in good yield.[8][9]

Detailed Step-by-Step Modern Synthesis Protocol:

  • Dissolution: L-Tyrosine is dissolved in a mixture of acetic acid and aqueous hydrobromic acid.

  • Addition of DMSO: A stoichiometric amount of dimethyl sulfoxide (approximately 2.2 equivalents for dibromination) is added to the reaction mixture.

  • Heating: The mixture is heated to a controlled temperature (e.g., 60-70 °C) and stirred for a specified period.

  • Cooling and Precipitation: Upon cooling, the product, 3,5-dibromo-L-tyrosine, precipitates from the reaction mixture.

  • Isolation and Purification: The solid product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities, and dried. Further purification can be achieved by recrystallization.

Modern Synthesis Workflow Diagram:

Caption: Workflow for a modern synthesis of this compound.

Enzymatic and Biomimetic Approaches

Nature's own synthetic machinery for producing bromotyrosines involves enzymes called halogenases. These enzymes, often found in the marine organisms that produce these compounds, catalyze the regioselective bromination of tyrosine. Inspired by this, researchers have explored enzymatic and biomimetic approaches for the synthesis of this compound.

For instance, eosinophil peroxidase has been shown to catalyze the bromination of tyrosine in the presence of bromide ions and hydrogen peroxide, yielding both 3-bromotyrosine and this compound.[4][10] While not yet a mainstream preparative method, these bio-inspired approaches offer the potential for highly selective and environmentally benign syntheses.

Biological Significance and Applications

The enduring interest in this compound and its derivatives stems from their diverse and potent biological activities. These compounds have been shown to possess antimicrobial, anticancer, and anti-inflammatory properties, among others.[11][12] In drug development, this compound serves as a crucial building block for the synthesis of more complex bioactive molecules. Its presence in a molecule can enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates.

Furthermore, the in vivo formation of this compound is being investigated as a biomarker for oxidative stress and inflammation, particularly in diseases where eosinophils are implicated.[4]

Conclusion

From its humble beginnings as a curious natural product isolated from a coral, this compound has evolved into a molecule of significant scientific importance. The journey of its discovery and the refinement of its synthesis mirror the progress of chemical science itself. The transition from harsh, non-selective synthetic methods to elegant, high-yielding modern protocols underscores the power of chemical innovation. As researchers continue to explore the vast chemical space of the marine world and develop novel synthetic methodologies, this compound will undoubtedly remain a key player in the quest for new therapeutic agents and a deeper understanding of biological processes.

References

  • Mörner, C. T. (1913). Zur Kenntnis der organischen Gerüstsubstanz des Anthozoenskeletts. Hoppe-Seyler's Zeitschrift für Physiologische Chemie, 85(5-6), 330-449.
  • Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538–3548.
  • Phillips, R. S., Busby, S., Edenfield, L., & Wickware, K. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino acids, 44(2), 529–532.
  • Hoppe-Seyler's Zeitschrift für physiologische Chemie. (n.d.). National Library of Medicine.
  • Hoppe-Seyler's Zeitschrift für Physiologische Chemie. (n.d.). SafetyLit.
  • Stewart, J. D. (2004). A Direct Synthesis of 3,5-Dibromo-O-methyl-L-tyrosine.
  • Phillips, R. S., Busby, S., Edenfield, L., & Wickware, K. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. PubMed.
  • Hoppe-Seyler's Zeitschrift Fur Physiologische Chemie 1913: Vol 85. (1913). Internet Archive.
  • N-Bromosuccinimide. (n.d.). Wikipedia.
  • Dibromotyrosine. (n.d.). Wikipedia.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Catalog Record: Hoppe-Seyler's Zeitschrift für physiologische... (n.d.). HathiTrust Digital Library.
  • Phillips, R. S., Busby, S., Edenfield, L., & Wickware, K. (2013). Preparation of 3-bromo-l-tyrosine and 3,5-dibromo-l-tyrosine. Semantic Scholar.
  • Hoppe-Seyler's Zeitschrift für physiologische Chemie. (n.d.). Gifu University Library OPAC.
  • This compound. (n.d.). PubChem.
  • Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 38(12), 3538–3548.
  • Pirkle, W. H., & Gates, M. (1969). 3,5-Dibromo-2-pyrone. Organic Syntheses, 49, 10.
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • 3,5-dibromo-L-tyrosine. (n.d.). PubChem.

Sources

Methodological & Application

Application Notes and Protocols for the Detection of 3,5-Dibromotyrosine in Tissue Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Dibromotyrosine as a Biomarker

This compound (DiBrY) is a post-translationally modified amino acid that serves as a specific and stable biomarker for oxidative stress and tissue damage mediated by eosinophils.[1][2] In inflammatory conditions, activated eosinophils release eosinophil peroxidase (EPO), a heme enzyme that catalyzes the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to form reactive brominating species, such as hypobromous acid (HOBr).[1][2][3] These potent oxidants can subsequently modify protein-bound tyrosine residues to form 3-bromotyrosine and this compound.[2][4]

The detection and quantification of DiBrY in tissue samples can provide invaluable insights into the pathological roles of eosinophils in a variety of diseases, including asthma, allergic inflammatory disorders, and certain types of cancer.[1][2][5][6] Consequently, robust and reliable analytical methods are crucial for researchers, scientists, and drug development professionals seeking to investigate eosinophil-driven inflammation and to evaluate the efficacy of therapeutic interventions.

This comprehensive guide provides a detailed protocol for the quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Biochemical Pathway of this compound Formation

The formation of this compound is a multi-step enzymatic process initiated by eosinophil activation. The following diagram illustrates the key steps in this pathway.

Dibromotyrosine_Formation cluster_Eosinophil Activated Eosinophil cluster_Extracellular Extracellular Space Eosinophil Eosinophil Activation EPO_Release EPO Release Eosinophil->EPO_Release EPO EPO (Eosinophil Peroxidase) EPO_Release->EPO H2O2 H₂O₂ (Hydrogen Peroxide) HOBr HOBr (Hypobromous Acid) H2O2->HOBr Catalysis Br Br⁻ (Bromide Ion) Br->HOBr Catalysis EPO->HOBr Catalysis Modified_Protein Modified Protein (this compound) HOBr->Modified_Protein Protein Tissue Protein (Tyrosine Residue) Protein->Modified_Protein Bromination LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Hydrolysis Protein Hydrolysis (Pronase Digestion) Homogenization->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

Step-by-Step Methodology

1. Sample Homogenization

  • Accurately weigh 5-20 mg of the frozen tissue sample. [7]* Place the tissue in a homogenization tube containing lysis buffer and homogenization beads.

  • Homogenize the tissue using a bead beater or an ultrasonic homogenizer until the tissue is completely disrupted. [7]* Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for further processing.

2. Protein Hydrolysis

  • To the supernatant, add a known amount of the stable isotope-labeled internal standard.

  • Add Pronase solution in a suitable buffer (e.g., 50 mM ammonium bicarbonate). [7]* Incubate the mixture at an elevated temperature (e.g., 60°C) for a sufficient duration to ensure complete protein digestion. [7]* After digestion, stop the reaction by adding an acid (e.g., formic acid) and precipitate the remaining proteins with a solvent like acetonitrile. [7]* Centrifuge to pellet the precipitated material and collect the supernatant.

3. Solid-Phase Extraction (SPE)

  • Condition the C18 SPE cartridge with methanol followed by equilibration with HPLC-grade water containing a low concentration of formic acid.

  • Load the supernatant from the protein hydrolysis step onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water with formic acid) to remove salts and other polar impurities.

  • Elute the this compound and the internal standard with a stronger solvent (e.g., methanol or acetonitrile with formic acid). [8]* Dry the eluate under a gentle stream of nitrogen. [7]* Reconstitute the dried sample in a small volume of the initial mobile phase for LC-MS/MS analysis. [7] 4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase concentration should be employed to achieve good separation of this compound from other sample components.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard should be optimized for maximum sensitivity and specificity.

Data Analysis and Quantification
  • Generate a calibration curve using known concentrations of the this compound analytical standard spiked with a constant amount of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown tissue samples.

  • Normalize the final concentration to the initial tissue weight.

Method Validation and Quality Control

To ensure the reliability and accuracy of the results, the analytical method should be validated according to established guidelines. [9][10][11][12]Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) > 0.99 [9]
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Signal Intensity Incomplete protein hydrolysis.Optimize digestion time and enzyme concentration.
Poor recovery from SPE.Check SPE cartridge conditioning, loading, washing, and elution steps.
Ion suppression in the MS source.Improve chromatographic separation to resolve the analyte from interfering matrix components.
High Variability in Results Inconsistent sample homogenization.Ensure a standardized and thorough homogenization procedure.
Inaccurate pipetting of internal standard.Use calibrated pipettes and perform careful additions.
Peak Tailing or Splitting Column degradation.Replace the analytical column.
Inappropriate mobile phase pH.Adjust the pH of the mobile phases.

References

  • Wang, J., et al. (2016). Eosinophil Peroxidase Catalyzed Protein Carbamylation Participates in Asthma. The Journal of Biological Chemistry, 291(42), 22078–22093. [Link]
  • Guedes, F., et al. (2020). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Oxidative Medicine and Cellular Longevity, 2020, 8851351. [Link]
  • Wang, J., et al. (2016).
  • Dovbav-Dubovska, O., et al. (2021). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? Medicina, 57(9), 926. [Link]
  • Furtmüller, P. G., et al. (2018). Posttranslational modification and heme cavity architecture of human eosinophil peroxidase—insights from first crystal structure and biochemical characterization. The Journal of Biological Chemistry, 293(23), 8825–8838. [Link]
  • Wikipedia. (n.d.). Eosinophil peroxidase. In Wikipedia.
  • ResearchGate. (n.d.). Common markers used to measure oxidative stress in tissue and/or body fluids.
  • Semantic Scholar. (n.d.).
  • Creative Diagnostics. (2021, March 1). Oxidative Stress Markers.
  • Northwest Life Science Specialties, LLC. (n.d.). Spotlight on Protein Oxidation: Dibromtyrosine. Northwest Life Science Specialties, LLC. [Link]
  • ResearchGate. (n.d.). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis.
  • Kato, Y., et al. (2011). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Clinical Biochemistry and Nutrition, 48(1), 59–66. [Link]
  • Wu, W., et al. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 38(12), 3538–3548. [Link]
  • RSC Publishing. (n.d.). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. RSC Publishing. [Link]
  • PubMed. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. PubMed. [Link]
  • PubMed. (2008). Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. PubMed. [Link]
  • CORE. (2015). The metabolism and de-bromination of bromotyrosine in vivo. CORE. [Link]
  • ResearchGate. (n.d.). The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo....
  • Dalle-Donne, I., et al. (2009). Clinical Relevance of Biomarkers of Oxidative Stress. Antioxidants & Redox Signaling, 11(2), 239–240. [Link]
  • ResearchGate. (n.d.). The metabolism and de-bromination of bromotyrosine in vivo.
  • MDPI. (n.d.). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. MDPI. [Link]
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • CDC Stacks. (2021). Development of a clinical assay to measure chlorinated tyrosine in hair and tissue samples using a mouse chlorine. CDC Stacks. [Link]
  • NIH. (n.d.).
  • IJRPC. (n.d.).
  • USDA ARS. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. USDA ARS. [Link]
  • IOSRPHR. (2015).
  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine. PubChem. [Link]
  • ResearchGate. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
  • Ashdin Publishing. (2023). Review Article. Ashdin Publishing. [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 3,5-Dibromotyrosine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the sensitive and specific quantification of 3,5-dibromotyrosine (DiBrY), a key biomarker of eosinophil-mediated oxidative stress, in human plasma. The method employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high accuracy and precision. We provide a step-by-step guide covering sample preparation via protein precipitation, optimized chromatographic separation, and mass spectrometric detection. This document is intended for researchers, scientists, and drug development professionals investigating inflammatory diseases, such as asthma, and other conditions involving eosinophil activation.

Introduction: The Significance of this compound

Eosinophils, a type of white blood cell, play a central role in the pathogenesis of allergic inflammatory diseases, most notably asthma.[1][2][3] Upon activation, eosinophils release eosinophil peroxidase (EPO), an enzyme that utilizes bromide ions (Br-) and hydrogen peroxide (H₂O₂) to generate potent brominating oxidants like hypobromous acid (HOBr).[4][5] These reactive species can modify proteins by brominating tyrosine residues, leading to the formation of 3-bromotyrosine and this compound (DiBrY).[1][3][5]

Unlike other markers of oxidative stress, DiBrY is a stable, specific product of EPO-catalyzed reactions, making it an excellent "molecular fingerprint" for eosinophil-dependent tissue injury.[1][3] Elevated levels of DiBrY have been detected in patients with asthma and other inflammatory conditions, highlighting its potential as a diagnostic and monitoring biomarker.[2][4][6] Accurate quantification of DiBrY in biological matrices is therefore crucial for understanding disease mechanisms and for the clinical development of novel therapeutics targeting eosinophilic inflammation.

This guide provides a comprehensive, field-proven methodology for quantifying DiBrY in human plasma using LC-MS/MS, the gold standard for small molecule bioanalysis.

Causality of Experimental Design

The chosen methodology is grounded in the principle of stable isotope dilution mass spectrometry, which offers the highest degree of analytical accuracy. By spiking samples with a known concentration of a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C₉-DiBrY), any variability introduced during sample preparation and analysis can be effectively normalized.[7][8] The workflow is designed for robustness, balancing efficient sample cleanup with high recovery and minimal matrix effects.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with ¹³C₉-DiBrY (Internal Standard) Plasma->Spike Add precise amount PPT Protein Precipitation (Acetonitrile) Spike->PPT Vortex Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Pellet proteins Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Under Nitrogen Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute LC Reverse-Phase LC Separation Reconstitute->LC Inject sample ESI Electrospray Ionization (ESI+) LC->ESI MS Tandem Mass Spectrometer (Triple Quadrupole) ESI->MS MRM Multiple Reaction Monitoring (MRM) MS->MRM Select & Fragment Ions Integrate Peak Integration MRM->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Curve Calibration Curve Plot Ratio->Curve Quantify Quantify DiBrY Concentration Curve->Quantify

Figure 1. Overall experimental workflow for DiBrY quantification.

Materials and Reagents

Material/ReagentSupplierGrade
3,5-Dibromo-L-tyrosineSigma-Aldrich≥98%
3,5-Dibromo-L-tyrosine-¹³C₉Cambridge Isotope Labs≥98%, 99 atom % ¹³C
Acetonitrile (ACN)Fisher ScientificLC-MS Grade
WaterFisher ScientificLC-MS Grade
Formic Acid (FA)Thermo ScientificLC-MS Grade
Human Plasma (K₂EDTA)BioIVTPooled, Normal
Microcentrifuge Tubes (1.5 mL)EppendorfProtein LoBind

Detailed Experimental Protocol

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) methanol:water to create a 1 mg/mL stock.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound-¹³C₉ in 1 mL of 50:50 (v/v) methanol:water.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples.

  • Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution in acetonitrile. The optimal concentration should be determined during method development to yield a robust signal.[9]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the analysis.[9][10]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).

  • Internal Standard Addition: Add 300 µL of the internal standard working solution (10 ng/mL in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[11]

  • Precipitation: Vortex the mixture vigorously for 1 minute. The cloudy appearance indicates protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant (~380 µL) to a new tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the clear solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

ParameterRecommended ConditionRationale
LC System
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mmC18 chemistry provides excellent retention for polar molecules like DiBrY.
Mobile Phase A0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic phase for reverse-phase chromatography.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring good peak resolution.
Injection Volume5 µLBalances sensitivity with potential for column overloading.
Column Temp40°CImproves peak shape and reduces viscosity.
Gradient Time (min) % B
0.0 - 1.05
1.0 - 6.05 -> 95
6.0 - 7.095
7.1 - 9.05 (re-equilibration)
MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)Provides sensitive protonation of the amino acid structure.
Capillary Voltage3.0 kVOptimized for stable spray and ion generation.
Source Temp150°C
Desolvation Temp350°CEnsures efficient solvent evaporation.
Acquisition ModeMultiple Reaction Monitoring (MRM)Offers superior selectivity and sensitivity for quantification.
Mass Spectrometry - MRM Transitions

The selection of precursor and product ions is critical for the specificity of the assay. The values below are based on the known structure of DiBrY (MW: 338.98 g/mol ).[12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 339.9294.010020
(Quantifier)
This compound 339.9184.910025
(Qualifier)
¹³C₉-DiBrY (IS) 348.9303.010020

Note: The precursor ion m/z reflects the [M+H]⁺ ion, accounting for the isotopic distribution of bromine. Exact m/z values and collision energies must be optimized on the specific mass spectrometer being used.

G cluster_ms1 Quadrupole 1 (Q1) cluster_ms2 Quadrupole 2 (Q2) cluster_ms3 Quadrupole 3 (Q3) Ions Ions from ESI Source Q1 Precursor Ion Selection DiBrY: m/z 339.9 ¹³C₉-DiBrY: m/z 348.9 Ions->Q1 Q2 Collision Cell (Fragmentation with Argon) Q1->Q2 Transmit Selected Ions Q3 Product Ion Selection DiBrY: m/z 294.0 ¹³C₉-DiBrY: m/z 303.0 Q2->Q3 Transmit Fragments Detector Detector Q3->Detector

Figure 2. MRM logic for selective DiBrY detection.

Method Validation: A Self-Validating System

For a biomarker assay, validation must be "fit-for-purpose," meaning the level of validation is appropriate for the intended use of the data.[13][14][15] For drug development and clinical research, a full validation according to regulatory guidance is recommended.[13][15]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical ExperimentAcceptance Criteria
Linearity Establish the relationship between concentration and response.Analyze calibration standards (≥6 non-zero points) in triplicate.R² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Sensitivity Determine the lowest concentration that can be reliably quantified.Analyze samples at the Lower Limit of Quantification (LLOQ).Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy within ±20%.
Accuracy Measure the closeness of determined values to the nominal concentration.Analyze QC samples (Low, Mid, High) in 5 replicates.Mean concentration within ±15% of nominal value.
Precision Assess the repeatability of the method.Analyze QC samples (Low, Mid, High) over 3 separate runs.Coefficient of Variation (CV) ≤ 15% for both intra- and inter-day precision.
Matrix Effect Evaluate the ion suppression or enhancement from plasma components.Compare analyte response in post-extraction spiked matrix vs. neat solution.IS-normalized matrix factor should be consistent across lots (CV ≤ 15%).
Recovery Determine the efficiency of the extraction process.Compare analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix.Should be consistent and reproducible.
Stability Assess analyte degradation under various conditions.Analyze QC samples after freeze-thaw cycles, short-term benchtop, and long-term storage.Mean concentration within ±15% of nominal value.

Data Analysis and Quantification

  • Integration: Integrate the chromatographic peaks for the quantifier MRM transition of this compound and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio (PAR) of the analyte to the internal standard (PAR = Analyte Area / IS Area).

  • Calibration Curve: Generate a calibration curve by plotting the PAR against the nominal concentration of the calibration standards. Perform a linear regression with 1/x² weighting.

  • Quantification: Determine the concentration of DiBrY in unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific tool for the quantification of this compound in human plasma. By leveraging a stable isotope-labeled internal standard and an optimized sample preparation protocol, this method delivers the high-quality data required for basic research, clinical studies, and drug development programs targeting eosinophil-mediated diseases. Adherence to the described validation principles will ensure the generation of reliable and defensible results.

References

  • Wu, W., et al. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538-48. [Link]
  • Jones, B.R., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(4), 66. [Link]
  • Lowes, S., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(66). [Link]
  • Qoronfleh, M.W. (2013). Protein Biomarker Validation: A Mass Spectrometry Approach.
  • Hoofnagle, A.N., & Wener, M.H. (2009). The fundamental flaws of biomarker discovery: the pending crisis in clinical proteomics. Journal of proteome research, 8(4), 1742–1745. [Link]
  • The AAPS Journal. (2022). Biomarker Assay Validation by Mass Spectrometry.
  • Northwest Life Science Specialties, LLC.
  • Wu, W., et al. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry. [Link]
  • Mani, A. R., et al. (2016). The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo.
  • Al-Talla, Z.A. (2019). The role of endogenous bromotyrosine in health and disease. SciSpace. [Link]
  • Chen, H. J., et al. (2008). Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. Toxicology letters, 181(2), 117-22. [Link]
  • Hazen, S. L., et al. (1997). Eosinophils generate brominating oxidants in allergen-induced asthma. The Journal of experimental medicine, 186(5), 785-94. [Link]
  • ResearchGate. (2020). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. [Link]
  • L-Tyrosine, 3,5-dibromo-. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. RSC Publishing. [Link]
  • Kato, Y., et al. (2011). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of clinical biochemistry and nutrition, 48(1), 67-74. [Link]
  • Johnson, J. D., et al. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Journal of analytical toxicology, 40(5), 344-51. [Link]
  • Gackowski, D., et al. (2021). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Metabolites, 11(11), 779. [Link]
  • Malencik, D. A., & Anderson, S. R. (1996). Dityrosine as a product of oxidative stress and fluorescent probe.
  • Brusius, M. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood.
  • Chen, Y. L., et al. (2023). Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. Frontiers in pharmacology, 14, 1293739. [Link]
  • González-Antuña, A., et al. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and bioanalytical chemistry. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67532, 3,5-dibromo-L-tyrosine. [Link]
  • Wawrzyniak, R., et al. (2018). Detailed methodology of different plasma preparation procedures...
  • Pattison, D.I., et al. (2025). Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences.
  • Tirumalai, R. S., et al. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in molecular biology, 222, 113-29. [Link]

Sources

Application Notes & Protocols for Fmoc-3,5-dibromo-L-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide chemistry, enabling the construction of complex peptide sequences with high fidelity.[1] The introduction of non-canonical amino acids into peptides offers a powerful tool for probing biological systems, enhancing therapeutic properties, and designing novel biomaterials. Fmoc-3,5-dibromo-L-tyrosine is one such powerful analogue.

The strategic placement of two bromine atoms on the phenolic ring of tyrosine fundamentally alters its electronic, steric, and interactive properties. This modification provides a unique chemical handle for researchers, transforming the simple amino acid into:

  • A Structural Probe: The bromine atoms can participate in halogen bonding, a non-covalent interaction that can enforce specific peptide conformations and influence self-assembly into higher-order structures.[2][3]

  • A Mechanistic Tool: Its distinct properties can be used to study enzyme-substrate interactions and signaling pathways where tyrosine phosphorylation or oxidation is critical.[4]

  • A Modulator of Bioactivity: The altered acidity and hydrophobicity can enhance binding affinity, improve metabolic stability, or confer novel pharmacological activities upon a parent peptide.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-3,5-dibromo-L-tyrosine into synthetic peptides, addressing the unique considerations this residue demands.

Unique Characteristics of 3,5-dibromo-L-tyrosine

To effectively utilize this amino acid, one must understand how dibromination impacts its chemical nature compared to standard L-tyrosine.

Caption: Chemical structure of Fmoc-3,5-dibromo-L-tyrosine.

  • Electronic Effects: The two bromine atoms are strongly electron-withdrawing. This effect significantly lowers the pKa of the phenolic hydroxyl group, making it more acidic than the hydroxyl group of native tyrosine.[4] This increased acidity reduces the nucleophilicity of the phenolate anion.

  • Steric Hindrance: The bulky bromine atoms ortho to the hydroxyl group create considerable steric bulk. This can impede the approach of activated amino acids during the subsequent coupling step, potentially leading to slower reaction kinetics.

  • Supramolecular Interactions: Halogen atoms, particularly bromine and iodine, can act as electrophilic "halogen bond" donors. This interaction with a Lewis base (e.g., a backbone carbonyl) can pre-organize peptide structures, favoring specific secondary structures like β-turns or influencing aggregation behavior.[2][3]

Core Principles for SPPS Incorporation

Successful synthesis requires adapting standard protocols to accommodate the unique features of Fmoc-3,5-dibromo-L-tyrosine.

Side-Chain Protection Strategy

Standard Fmoc-Tyr(tBu)-OH is used to prevent O-acylation of the nucleophilic hydroxyl group during coupling.[5] However, Fmoc-3,5-dibromo-L-tyrosine is almost always used without an additional side-chain protecting group. The rationale is that the electron-withdrawing nature of the bromine atoms sufficiently "protects" the hydroxyl group by reducing its nucleophilicity, thus minimizing the risk of this side reaction.[6] While the risk is low, it is not non-existent, and careful selection of coupling reagents is still important.

Choice of Coupling Reagents

To overcome the potential for sterically hindered and incomplete coupling, the use of highly efficient uronium or phosphonium salt-based coupling reagents is strongly recommended over carbodiimide-based methods.

Reagent ClassRecommended ExamplesRationale
Uronium/Aminium Salts HATU , HBTU, HCTUForm highly reactive HOBt/HOAt esters, promoting rapid acylation. HATU is particularly effective for hindered couplings.[7][8]
Phosphonium Salts PyBOP, PyAOPHighly efficient activators, comparable in performance to uronium salts.[9]
Carbodiimides DIC / HOBtGenerally less reactive and more prone to racemization. Not recommended for this hindered residue unless O-acylation becomes a persistent issue.[10]
Reaction Monitoring

Given the potential for slow or incomplete reactions, diligent monitoring of both the Fmoc deprotection and the amino acid coupling steps is critical for a successful synthesis. The Kaiser test (for primary amines) is an indispensable tool for confirming the completion of a coupling reaction.[11]

Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

spss_workflow start Start: Swollen Resin with Protected Peptide (P_n) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) wash1->coupling wash2 4. DMF Wash coupling->wash2 monitoring 5. Monitoring (e.g., Kaiser Test) wash2->monitoring end_cycle Resin with Elongated Peptide (P_n+1) monitoring->end_cycle end_cycle->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (TFA) end_cycle->final_cleavage Synthesis Complete loop_back Repeat for next amino acid

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Reagents & Typical Equivalents
ReagentPurposeEquivalents (rel. to resin capacity)
Fmoc-Amino AcidBuilding Block3 - 5
HATUCoupling Activator2.9 - 4.9
DIPEA or NMMActivation Base6 - 10
Piperidine in DMF (20% v/v)Fmoc DeprotectionN/A (used as a solution)
Acetic Anhydride / DIPEACapping (Optional)N/A (used as a solution)
Protocol 1: Resin Preparation and Swelling
  • Place the appropriate resin (e.g., 100-200 mesh Wang resin for C-terminal acid or Rink Amide resin for C-terminal amide) in a reaction vessel.[12]

  • Add N,N-Dimethylformamide (DMF) to cover the resin (approx. 10 mL/g).

  • Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[13]

  • Drain the DMF.

Protocol 2: Iterative SPPS Cycle

This cycle is repeated for each amino acid in the sequence.

A. Fmoc Deprotection

  • Add 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.[13][14]

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF. Agitate for 7-10 minutes.[15]

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

B. Amino Acid Coupling (Standard)

  • In a separate vial, dissolve the Fmoc-amino acid (e.g., 3 eq) and HATU (e.g., 2.9 eq) in DMF.

  • Add DIPEA (e.g., 6 eq) to the vial. The solution may change color.

  • Immediately add this activated amino acid solution to the deprotected peptide-resin.[13]

  • Agitate the mixture at room temperature for 45-60 minutes.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

C. Monitoring

  • Take a small sample of resin beads and perform a Kaiser test.

  • A positive result (blue beads) indicates incomplete coupling (free primary amines). A negative result (yellow/colorless beads) indicates completion.

  • If the test is positive, repeat the coupling step (double coupling) or cap the unreacted amines with acetic anhydride/DIPEA in DMF to prevent deletion sequences.[7]

Protocol 3: Specific Coupling of Fmoc-3,5-dibromo-L-tyrosine
  • Follow the deprotection steps in Protocol 2A.

  • Prepare the activated amino acid solution as described in Protocol 2B, using Fmoc-3,5-dibromo-L-tyrosine. Due to steric hindrance, using slightly higher equivalents (e.g., 4-5 eq) is advisable.

  • Add the activated solution to the resin and extend the coupling time to 2-4 hours .

  • After the initial coupling, drain, wash, and perform a Kaiser test. It is common for this residue to require a second coupling. If the test is positive, repeat the coupling for another 1-2 hours.

Protocol 4: Final Cleavage and Deprotection

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a certified chemical fume hood with appropriate personal protective equipment.

  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin extensively with DMF, followed by Dichloromethane (DCM) (3 x 1 min each), and dry the resin thoroughly under high vacuum for at least 4 hours.

  • Prepare the appropriate cleavage cocktail from the table below. The choice depends on the other amino acids present in your sequence.

Cocktail NameCompositionRecommended For
Standard Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Peptides without Trp, Met, or Cys.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing sensitive residues like Trp, Met, Arg(Pbf), Cys.[13]
  • Add the cold cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

  • A white precipitate (the crude peptide) should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the tube, decant the ether, wash the peptide pellet with more cold ether, and repeat the centrifugation.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., by mass spectrometry).

Potential Side Reactions and Mitigation

  • Incomplete Coupling: As discussed, this is the primary challenge due to steric hindrance.

    • Mitigation: Use HATU, extend coupling times, and perform double couplings as guided by Kaiser test results.

  • O-Acylation: While the risk is low, the activated carboxyl group of the incoming amino acid could potentially acylate the hydroxyl group of 3,5-dibromo-tyrosine.

    • Mitigation: This is rarely observed but can be minimized by ensuring the use of a non-nucleophilic base (DIPEA, NMM) and avoiding excessively long coupling times where possible.

  • Debromination: This is not a common side reaction under standard SPPS conditions. The C-Br bond is robust to piperidine and TFA. However, some in vivo metabolic pathways can debrominate bromotyrosines.[16] For synthetic purposes, this is not a primary concern.

  • Standard SPPS Side Reactions: Be mindful of common issues like aspartimide formation when using Fmoc-Asp(OtBu)-OH. This can be suppressed by adding HOBt to the piperidine deprotection solution.[17]

Conclusion

Fmoc-3,5-dibromo-L-tyrosine is a powerful building block for modifying the structure and function of synthetic peptides. Its successful incorporation is readily achievable by acknowledging its unique steric and electronic properties. By employing high-efficiency coupling reagents like HATU, extending reaction times, and diligently monitoring reaction completion, researchers can confidently integrate this analogue into their peptide sequences. The use of robust scavenger cocktails during final cleavage ensures the integrity of the brominated ring and other sensitive residues, yielding high-quality crude peptide ready for downstream applications in drug discovery, materials science, and chemical biology.

References

  • Biocompare. (n.d.). Fmoc-3,5-dibromo-L-tyrosine from Aladdin Scientific.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine. National Center for Biotechnology Information.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
  • Williams, T. J., et al. (2016). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 18(15), 3742–3745. [Link]
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Tam, J. P., & Lu, Y. A. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
  • Artigas, G., & Taltavull, I. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7525-7541. [Link]
  • Mani, A. R., et al. (2016). The metabolism and de-bromination of bromotyrosine in vivo. Free Radical Biology and Medicine, 91, 145-152. [Link]
  • ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • The Royal Society of Chemistry. (2011). Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection.
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
  • ResearchGate. (n.d.). Bromination of tyrosine-containing peptides.
  • Arhangelskis, M., et al. (2022). Hydrogen and halogen bond synergy in the self-assembly of 3,5-dihalo-tyrosines: structural and theoretical insights. CrystEngComm, 24(21), 3846-3853. [Link]
  • Pharmacompass. (n.d.). 3,5-Dibromo-L-Tyrosine | Drug Information, Uses, Side Effects, Chemistry.
  • Peden, K. W., et al. (2018). Peroxidasin mediates bromination of tyrosine residues in the extracellular matrix. Journal of Biological Chemistry, 293(10), 3743-3753. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • The Royal Society of Chemistry. (n.d.). 3,5-Dibromo-L-tyrosine | The Merck Index Online.
  • ChemBK. (2024). 3,5-Dibromo-L-Tyrosine.
  • Nam, E., & Cheon, J. Y. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis.
  • Martin, A. D., et al. (2018). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Biomacromolecules, 19(11), 4276-4285. [Link]
  • Smith, M. A., et al. (2018). Discriminating changes in protein structure using tyrosine conjugation. Protein Science, 27(5), 973-983. [Link]

Sources

Application Notes and Protocols: Developing Monoclonal Antibodies for 3,5-Dibromotyrosine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromotyrosine (DiBrY) is a significant biomarker of oxidative stress and eosinophil-mediated tissue damage.[1][2][3] It is formed through the oxidative bromination of tyrosine residues by eosinophil peroxidase, an enzyme released by activated eosinophils.[2] Elevated levels of DiBrY are associated with various inflammatory and allergic conditions, including asthma, cancers, and parasitic infections, making it a crucial target for diagnostic and research applications.[1][4] Developing highly specific monoclonal antibodies (mAbs) against this small molecule is essential for creating sensitive and reliable detection assays.

This guide provides a comprehensive overview and detailed protocols for the generation and validation of monoclonal antibodies specifically targeting this compound. As a small molecule, or hapten, DiBrY is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a robust immune response.[5][6][7][8][9] This document will walk researchers, scientists, and drug development professionals through the critical steps of immunogen preparation, hybridoma technology, and subsequent antibody screening and validation for the successful development of anti-DiBrY mAbs.

I. Immunogen Design and Preparation: The Foundation of a Specific Antibody

The initial and most critical step in developing antibodies against a small molecule like this compound is the design and synthesis of an effective immunogen.[9][10] Because haptens are unable to induce an immune response on their own, they must be covalently coupled to a larger, immunogenic carrier protein.[5][6][7][8]

Key Considerations for Immunogen Design:
  • Carrier Protein Selection: The choice of carrier protein is crucial. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used due to their large size, molecular complexity, and high immunogenicity.[5] KLH is often preferred for generating the initial immune response due to its strong immunogenic properties.[5]

  • Conjugation Chemistry: The method of coupling the hapten to the carrier protein influences which epitopes are presented to the immune system. A stable covalent bond is essential. The structure of the resulting conjugate will directly impact the specificity and sensitivity of the antibodies produced.[9]

  • Hapten Density: The ratio of hapten to carrier protein molecules on the conjugate affects the immune response. An optimal density ensures sufficient presentation of the hapten without inducing immune tolerance.[8]

Protocol: Preparation of this compound-KLH Conjugate

This protocol describes the conjugation of this compound to Keyhole Limpet Hemocyanin (KLH) using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound (DiBrY)

  • Keyhole Limpet Hemocyanin (KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.5-5.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Activate DiBrY: Dissolve DiBrY in Activation Buffer. Add a molar excess of EDC and NHS to the DiBrY solution. This reaction activates the carboxyl group of DiBrY for conjugation to the primary amines on the carrier protein.

  • Prepare KLH: Dissolve KLH in Conjugation Buffer.

  • Conjugation: Slowly add the activated DiBrY solution to the KLH solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to cap any unreacted activated sites.

  • Purification: Remove unconjugated DiBrY and byproducts by extensive dialysis against PBS at 4°C. Change the dialysis buffer several times over 48 hours.

  • Characterization: Determine the concentration of the conjugate using a protein assay (e.g., BCA assay). The success of the conjugation can be confirmed by techniques such as MALDI-TOF mass spectrometry or by observing a shift in molecular weight on an SDS-PAGE gel.

G cluster_activation Hapten Activation cluster_conjugation Conjugation cluster_purification Purification DiBrY This compound (DiBrY) EDC_NHS EDC + NHS in Activation Buffer DiBrY->EDC_NHS Activate carboxyl group Activated_DiBrY Activated DiBrY (NHS-ester) EDC_NHS->Activated_DiBrY KLH Keyhole Limpet Hemocyanin (KLH) Activated_DiBrY->KLH React with primary amines Conjugate DiBrY-KLH Immunogen KLH->Conjugate Dialysis Dialysis Conjugate->Dialysis Remove unreacted components Final_Product Final_Product Dialysis->Final_Product Purified Immunogen

Caption: Workflow for preparing the DiBrY-KLH immunogen.

II. Monoclonal Antibody Production via Hybridoma Technology

Hybridoma technology is a classic and robust method for producing monoclonal antibodies.[11] It involves fusing antibody-producing B-cells from an immunized animal with immortal myeloma cells to generate hybridoma cell lines that continuously produce a specific antibody.[12][13]

Experimental Workflow:

The overall workflow for generating monoclonal antibodies using hybridoma technology is a multi-step process that can take several months.[10][14]

G Immunization 1. Immunization of Mice with DiBrY-KLH Spleen_Harvest 2. Spleen Harvest & B-cell Isolation Immunization->Spleen_Harvest Fusion 3. Cell Fusion (B-cells + Myeloma cells) Spleen_Harvest->Fusion HAT_Selection 4. HAT Selection of Hybridomas Fusion->HAT_Selection Screening 5. Screening for Positive Clones HAT_Selection->Screening Cloning 6. Limiting Dilution & Subcloning Screening->Cloning Expansion 7. Expansion & Antibody Production Cloning->Expansion

Caption: Overview of the hybridoma production workflow.

Protocol: Generation of Anti-DiBrY Hybridomas

Materials:

  • BALB/c mice

  • DiBrY-KLH immunogen

  • Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)

  • Myeloma cell line (e.g., NS-1 or NS-0)[12]

  • Polyethylene glycol (PEG)[12][13]

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium

  • Complete cell culture medium (e.g., DMEM with 20% FBS, penicillin-streptomycin)

  • 96-well cell culture plates

Procedure:

  • Immunization:

    • Emulsify the DiBrY-KLH immunogen with an equal volume of Freund's Complete Adjuvant for the primary immunization.

    • Inject mice (e.g., intraperitoneally) with the emulsion.

    • Administer booster injections with the immunogen emulsified in Freund's Incomplete Adjuvant every 2-3 weeks.

    • Monitor the antibody titer in the mouse serum by ELISA.

    • Three days before fusion, administer a final booster injection without adjuvant.[10]

  • Cell Fusion:

    • Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen.[10]

    • Prepare a single-cell suspension of splenocytes.

    • Mix the splenocytes with myeloma cells at a ratio of approximately 10:1.[12]

    • Centrifuge the cell mixture and remove the supernatant.

    • Gently add PEG to the cell pellet to induce fusion, followed by the slow addition of serum-free medium.[12]

    • Centrifuge the fused cells and resuspend them in HAT medium.

  • Selection and Cloning:

    • Plate the fused cells into 96-well plates.

    • Culture the cells in a CO2 incubator. The HAT medium will select for fused hybridoma cells, as unfused myeloma cells will die and unfused B-cells have a limited lifespan.[10]

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody using ELISA.

    • Positive clones should be subcloned by limiting dilution to ensure monoclonality.[14]

    • Expand positive subclones for antibody production and cryopreservation.

III. Screening and Validation of Anti-DiBrY Monoclonal Antibodies

Thorough validation is critical to ensure that the developed monoclonal antibody is specific, sensitive, and suitable for its intended applications.[15][16][17]

A. Primary Screening by ELISA

An indirect ELISA is a straightforward method for the initial screening of hybridoma supernatants to identify clones producing antibodies that bind to the target antigen.[10]

Protocol: Indirect ELISA for Screening

Materials:

  • DiBrY-BSA conjugate (Note: Use a different carrier protein than the one used for immunization to avoid selecting antibodies against the carrier)

  • 96-well high-binding microplates

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Hybridoma supernatants

  • HRP-conjugated anti-mouse secondary antibody

  • TMB substrate and stop solution

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with DiBrY-BSA conjugate diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., TBST).

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Primary Antibody Incubation: Add the hybridoma supernatants to the wells and incubate for 1-2 hours.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse secondary antibody and incubate for 1 hour.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution and read the absorbance at 450 nm.

B. Characterization by Competitive ELISA

A competitive ELISA is the gold standard for determining the specificity and sensitivity of antibodies against small molecules.[18][19][20][21] This format measures the ability of free this compound in a sample to compete with a labeled or coated DiBrY conjugate for binding to the antibody. A decrease in signal indicates a higher concentration of free DiBrY.[18][21]

Protocol: Competitive ELISA

Materials:

  • Purified anti-DiBrY monoclonal antibody

  • DiBrY-BSA coated 96-well plate (as prepared for indirect ELISA)

  • Free this compound standard solutions

  • Samples to be tested

  • HRP-conjugated anti-mouse secondary antibody

  • TMB substrate and stop solution

Procedure:

  • Plate Preparation: Coat and block a 96-well plate with DiBrY-BSA as described for the indirect ELISA.

  • Competition Step: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-DiBrY mAb with varying concentrations of the free DiBrY standard or the unknown samples for 1-2 hours.

  • Transfer: Transfer the antibody-antigen mixtures to the DiBrY-BSA coated plate.

  • Incubation: Incubate for 1-2 hours to allow the free antibody (not bound to free DiBrY) to bind to the coated antigen.

  • Washing and Detection: Proceed with the washing, secondary antibody incubation, and detection steps as described for the indirect ELISA.[19]

Data Analysis: Plot the absorbance against the concentration of the free DiBrY standard. The resulting standard curve will show an inverse relationship between the signal and the concentration of free DiBrY. This curve can be used to quantify the amount of DiBrY in unknown samples.

C. Validation by Western Blot

Western blotting is used to confirm the antibody's ability to detect DiBrY-modified proteins in complex mixtures like cell lysates.[22][23] This is a crucial step to validate the antibody's utility in a common research application.

Protocol: Western Blot for DiBrY-modified Proteins

Materials:

  • Cell or tissue lysates (control and treated with an oxidizing agent like H2O2 to induce DiBrY formation)[24]

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST; avoid milk as it contains phosphoproteins that can cause background)[25]

  • Purified anti-DiBrY mAb

  • HRP-conjugated anti-mouse secondary antibody

  • ECL substrate for chemiluminescence detection

Procedure:

  • Sample Preparation: Prepare protein lysates from control and treated cells. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.[23]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-DiBrY mAb (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[23][24]

  • Washing: Wash the membrane multiple times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.[23]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Expected Results: A specific signal should be detected in the lanes corresponding to lysates from cells treated to induce oxidative stress, while little to no signal should be observed in the control lanes. The pattern of bands will represent the various proteins that have been modified with this compound. For example, Western blot analysis of HeLa cell lysates treated with H2O2 should show increased DiBrY protein detection compared to untreated cells.[24]

IV. Data Summary and Antibody Characteristics

The validation process should yield a monoclonal antibody with well-defined characteristics.

Parameter Method Expected Outcome
Specificity Competitive ELISAHigh affinity for this compound. Minimal to no cross-reactivity with related molecules like tyrosine, 3-bromotyrosine, or 3-nitrotyrosine.
Sensitivity (IC50) Competitive ELISALow IC50 value, indicating high sensitivity for detecting free this compound.
Application Suitability Western Blot, ELISAConfirmed utility in detecting both free and protein-bound this compound in relevant sample types.
Clonality MonoclonalEnsures batch-to-batch consistency and a continuous supply of the reagent.[16]

V. Conclusion

The development of a high-quality monoclonal antibody against this compound is a rigorous but essential process for advancing research into oxidative stress and inflammatory diseases. By following the detailed protocols for immunogen preparation, hybridoma generation, and comprehensive validation outlined in this guide, researchers can produce a highly specific and sensitive tool. This will enable the reliable detection and quantification of DiBrY in a variety of applications, ultimately contributing to a better understanding of its role in pathology and aiding in the development of new diagnostic and therapeutic strategies.

References

  • Creative Diagnostics. Hybridoma Technology Protocol. [Link]
  • EuroMAbNet. Hybridoma production protocol. [Link]
  • Danaher Life Sciences. Hybridoma Technology: Monoclonal Antibody Production. [Link]
  • Moodle@Units. Producing Monoclonal Antibodies Using Hybridomas. [Link]
  • Sino Biological.
  • Royal Society of Chemistry. Advancements in the preparation technology of small molecule artificial antigens and their specific antibodies: a comprehensive review. [Link]
  • Creative Diagnostics. Competitive ELISA. [Link]
  • MBL Life Science. The principle and method of ELISA. [Link]
  • PubMed. Antibodies against small molecules. [Link]
  • PubMed. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
  • ACS Publications. 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. [Link]
  • Creative Diagnostics. Small Molecule Antibodies. [Link]
  • OriGene. Dibromo-Tyrosine (DiBrY) Mouse Monoclonal Antibody [Clone ID: 3A5]. [Link]
  • PubMed Central. Validation of antibodies: Lessons learned from the Common Fund Protein Capture Reagents Program. [Link]
  • ResearchGate. The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo. [Link]
  • Bio-Rad.
  • PubMed Central.
  • Northwest Life Science Specialties, LLC. Dibromotyrosine (DiBrY) Antibody: Clone 3A5 (20 µg). [Link]
  • 2BScientific. Anti Dibromo-Tyrosine (DiBrY) monoclonal antibody (Clone 3A5). [Link]
  • PubChem. 3,5-dibromo-L-tyrosine. [Link]
  • JaICA. Anti dibromotyrosine monoclonal antibody. [Link]

Sources

Application Notes & Protocols: 3,5-Dibromotyrosine in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to its Application as a Biomarker of Eosinophilic Oxidative Stress

PART 1: Introduction and Scientific Rationale

What is 3,5-Dibromotyrosine?

This compound (DiBrY) is a post-translationally modified form of the amino acid L-tyrosine, characterized by the substitution of bromine atoms at the 3 and 5 positions of the phenolic ring.[1] In proteomics, it is not typically incorporated during protein synthesis but is formed in vivo through enzymatic reactions associated with inflammation and oxidative stress.[2] Its presence in biological samples serves as a specific molecular signature, or biomarker, for protein damage mediated by a particular pathway of the innate immune response. The detection and quantification of DiBrY provide a powerful tool for researchers investigating the biochemical mechanisms of diseases characterized by eosinophil activation, such as asthma and allergic inflammatory disorders.[3][4]

The Biochemical Pathway: Eosinophil Peroxidase and the Formation of Brominating Species

The formation of DiBrY is intrinsically linked to the activity of eosinophils, a type of white blood cell.[3] When activated during an inflammatory response, eosinophils undergo a "respiratory burst," producing reactive oxygen species (ROS).[5] A key enzyme released from eosinophil granules, eosinophil peroxidase (EPO), utilizes the hydrogen peroxide (H₂O₂) generated during this burst.[3]

Causality of the Pathway: EPO is unique among human peroxidases in its high efficiency at using bromide ions (Br⁻) as a substrate, even at the low physiological concentrations found in plasma (≤100 µM).[5] EPO catalyzes the oxidation of Br⁻ by H₂O₂ to form hypobromous acid (HOBr), a potent brominating agent.[6] This HOBr can then react with the electron-rich phenolic ring of tyrosine residues in nearby proteins, leading to the formation of 3-bromotyrosine and, upon further reaction, this compound.

Diagram: Mechanism of this compound Formation

G cluster_0 Eosinophil Activation cluster_1 Enzymatic Reaction cluster_2 Protein Modification Activated Eosinophil Activated Eosinophil EPO Eosinophil Peroxidase (EPO) Activated Eosinophil->EPO releases H2O2 Hydrogen Peroxide (H₂O₂) Activated Eosinophil->H2O2 produces HOBr Hypobromous Acid (HOBr) EPO->HOBr catalyzes H2O2->EPO Br Bromide (Br⁻) Br->EPO Protein Protein with Tyrosine HOBr->Protein modifies Modified_Protein Protein with this compound Protein->Modified_Protein reacts with

Caption: EPO-catalyzed formation of this compound.

Why this compound is a Specific Biomarker

The utility of a biomarker lies in its specificity. While general oxidative stress can be measured in many ways, DiBrY points to a specific cellular actor: the eosinophil. The causality is as follows:

  • Neutrophil vs. Eosinophil Activity: Neutrophils, another key phagocyte in inflammation, possess myeloperoxidase (MPO). At physiological halide concentrations, MPO preferentially uses chloride (Cl⁻) to produce hypochlorous acid (HOCl), leading to the formation of 3-chlorotyrosine. In contrast, EPO's substrate preference for bromide makes 3-bromotyrosine and DiBrY specific "molecular fingerprints" for eosinophil-mediated protein oxidation.[5]

  • Evidence in Disease Models: Studies have shown that in allergen-induced asthma, levels of 3-bromotyrosine in bronchoalveolar lavage fluid increase dramatically, directly linking eosinophil activation in the lung to this specific protein modification.[3]

Therefore, quantifying DiBrY allows researchers to specifically probe the contribution of eosinophils to tissue damage in a variety of disease contexts.

PART 2: Clinical and Research Significance

The measurement of DiBrY has significant implications for both clinical diagnostics and fundamental research. It serves as a quantifiable endpoint to assess the intensity of eosinophilic inflammation and associated oxidative damage.

  • Asthma and Allergic Diseases: Elevated levels of brominated tyrosines are linked to asthma severity and can predict exacerbations, making them valuable research targets for monitoring disease activity and response to therapy.

  • Cardiovascular Disease: Eosinophil activation is implicated in various cardiovascular conditions. DiBrY can serve as a marker to explore the role of eosinophil-mediated oxidative damage in processes like atherosclerosis and myocardial infarction.

  • Neurodegenerative Diseases: While less explored, the role of eosinophilic inflammation in certain neuroinflammatory conditions could be investigated using DiBrY as a specific marker of protein damage.[7]

Table 1: Representative Quantitative Data of Modified Tyrosines in Human Urine

AnalyteHealthy Subjects (n=23) [µmol/mol creatinine]Diabetic Subjects [µmol/mol creatinine]Citation
This compound (DiBrY) 0.7 ± 0.1Higher than healthy subjects[8]
3-Bromotyrosine (BrY)3.8 ± 0.3Higher than healthy subjects[8]
3-Nitrotyrosine (NY)1.4 ± 0.4Higher than healthy subjects[8]
Dityrosine (DiY)8.8 ± 0.6Not significantly different[8]

This table summarizes findings from a study quantifying various oxidized tyrosine products, highlighting the increase in halogenated and nitrated forms in a disease state associated with oxidative stress.

PART 3: Detailed Analytical Protocols

Accurate quantification of DiBrY requires sensitive and specific analytical methods, primarily mass spectrometry.

Protocol 1: Quantification of this compound in Biological Fluids by LC-MS/MS

This protocol provides a robust method for measuring DiBrY in samples like urine or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution for accurate quantification.

Diagram: LC-MS/MS Workflow for DiBrY Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Urine, Plasma) Spike 2. Spike with Isotope Standard Sample->Spike Hydrolysis 3. Acid Hydrolysis (6N HCl, 110°C, 24h) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (C18 Cleanup) Hydrolysis->SPE Dry 5. Evaporate & Reconstitute SPE->Dry LC 6. Reverse-Phase LC (C18 Column) Dry->LC MS 7. ESI-MS/MS (Positive Ion Mode) LC->MS MRM 8. Multiple Reaction Monitoring (MRM) MS->MRM Integration 9. Peak Integration MRM->Integration Quant 10. Quantification (Ratio to Standard) Integration->Quant

Caption: Workflow for DiBrY quantification by LC-MS/MS.

1. Materials and Reagents

  • This compound (DiBrY) standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N-DiBrY)

  • Hydrochloric Acid (HCl), 6N, proteomics grade

  • Formic Acid (FA), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Ultrapure water

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Protease inhibitors (if starting from tissue)

2. Step-by-Step Methodology

A. Sample Preparation (Protein Hydrolysis)

  • Rationale: To measure total protein-bound DiBrY, proteins must be broken down into their constituent amino acids. Acid hydrolysis is a harsh but effective method for cleaving peptide bonds.

  • To 100 µL of plasma or a urine equivalent normalized to creatinine, add the stable isotope-labeled DiBrY internal standard to a final concentration of ~50 nM. This standard accounts for sample loss during preparation and variations in ionization.

  • Add an equal volume of concentrated HCl to achieve a final concentration of 6N.

  • Transfer the sample to a hydrolysis tube, seal under vacuum or nitrogen to prevent oxidation.

  • Heat at 110°C for 24 hours.

  • After cooling, evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

B. Solid-Phase Extraction (SPE) Cleanup

  • Rationale: Hydrolyzed biological samples contain high concentrations of salts and other interferences that must be removed prior to LC-MS/MS analysis to prevent ion suppression and column clogging.

  • Condition a C18 SPE cartridge by washing with 1 mL of ACN, followed by equilibration with 1 mL of 0.1% FA in water.

  • Reconstitute the dried hydrolysate in 1 mL of 0.1% FA and load it onto the cartridge.

  • Wash the cartridge with 2 mL of 0.1% FA to remove salts.

  • Elute the amino acids with 1 mL of 50% ACN / 0.1% FA.

  • Dry the eluate completely in a vacuum centrifuge.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN/0.1% FA) for LC-MS/MS analysis.

C. LC-MS/MS Analysis

  • Rationale: LC separates the complex mixture of amino acids, and tandem MS provides two levels of mass filtering (precursor and product ion) for highly specific and sensitive detection using Multiple Reaction Monitoring (MRM).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: Start at 5% B, hold for 1 min; ramp to 50% B over 8 min; ramp to 95% B and hold for 2 min; return to 5% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The exact m/z values should be optimized by infusing the pure DiBrY standard. Due to the two bromine isotopes (⁷⁹Br and ⁸¹Br), DiBrY has a characteristic isotopic pattern. Key transitions would monitor the parent ion and a specific, stable fragment ion (e.g., loss of the carboxyl group).

      • Example Transition for DiBrY: Q1: 339.9 -> Q3: 293.9 (monitoring the species with two ⁷⁹Br atoms and loss of COOH). Other transitions for isotopic variants should also be monitored.

      • Internal Standard: Monitor the corresponding mass-shifted transition for the labeled standard.

D. Data Analysis and Quantification

  • Integrate the peak areas for the endogenous DiBrY and the labeled internal standard for each sample.

  • Calculate the ratio of the endogenous peak area to the internal standard peak area.

  • Create a calibration curve using known concentrations of the DiBrY standard spiked into a control matrix (e.g., hydrolyzed BSA) with a fixed amount of internal standard.

  • Quantify the amount of DiBrY in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Derivatization and Analysis of this compound by GC-MS

As an alternative to LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. This requires a chemical derivatization step to make the non-volatile amino acid amenable to gas-phase analysis.

  • Rationale for Derivatization: Amino acids are polar and have high boiling points due to their zwitterionic nature. Derivatization, such as silylation, replaces the active hydrogens on the amine, carboxyl, and hydroxyl groups with nonpolar, thermally stable groups (e.g., tert-butyldimethylsilyl), increasing volatility. This allows the compound to be vaporized and travel through the GC column.[9][10]

1. Step-by-Step Derivatization (Silylation)

  • Use the dried, SPE-cleaned sample from Protocol 1, Step B.5.

  • Add 50 µL of acetonitrile and 50 µL of a silylating agent (e.g., MTBSTFA with 1% TBDMCS).

  • Seal the vial and heat at 80-100°C for 2-4 hours to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS injection.

2. GC-MS Parameters

  • GC Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).

  • Carrier Gas: Helium.

  • Oven Program: Initial temp 100°C, hold 2 min; ramp at 10°C/min to 300°C, hold 5 min.

  • MS Ionization: Electron Ionization (EI), 70 eV.

  • MS Analysis: Scan mode to identify characteristic fragmentation patterns or Selected Ion Monitoring (SIM) for targeted quantification of key fragments.

PART 4: Data Interpretation & Troubleshooting

IssuePotential CauseRecommended Solution
Low Signal / No Peak Detected Incomplete hydrolysis. Poor SPE recovery. Ion suppression.Ensure hydrolysis conditions (time, temp, acid conc.) are met. Check SPE cartridge conditioning and elution steps. Dilute the sample post-SPE to mitigate matrix effects.
High Background Noise Sample contamination. Incomplete SPE cleanup.Use high-purity solvents and reagents. Ensure SPE wash steps are sufficient to remove salts and interferences.
Poor Peak Shape (LC-MS) Column degradation. Incompatible reconstitution solvent.Use a guard column and ensure mobile phase pH is appropriate. Reconstitute the final sample in the initial mobile phase.
Variable Results Inconsistent sample preparation. Degradation of internal standard.Ensure precise and consistent pipetting, especially of the internal standard. Check the stability and storage of standards.

PART 5: References

  • Rinnerthaler, M., et al. (2019). Antioxidants, 8(6), 151. [Link not available from search]

  • Wu, W., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma. The Journal of Clinical Investigation, 105(10), 1455-1463. [Link]

  • Rani, V., et al. (2020). 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. International Journal of Neuroscience, 130(10), 1047-1062. [Link]

  • Heinecke, J. W. (2000). Eosinophil-dependent bromination in the pathogenesis of asthma. The Journal of Clinical Investigation, 105(10), 1331-1333. [Link]

  • Henderson, J. P., et al. (2001). The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue. Journal of Biological Chemistry, 276(11), 7867-7875. [Link]

  • [Reference not directly cited in text]

  • [Reference not directly cited in text]

  • [Reference not directly cited in text]

  • Chodosh, L. A. (2001). UV crosslinking of proteins to nucleic acids. Current Protocols in Molecular Biology, Chapter 12, Unit 12.5. [Link]

  • Kato, Y., et al. (2005). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Health Science, 51(4), 433-440. [Link]

  • [Reference not directly cited in text]

  • Northwest Life Science Specialties, LLC. (n.d.). Spotlight on Protein Oxidation: Dibromtyrosine. [Link]

  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine. National Center for Biotechnology Information. [Link]

  • [Reference not directly cited in text]

  • Yang, B., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100109. [Link]

  • Kramer, K., et al. (2014). Surprising insights into UV Cross-Linking of Proteins and RNA. ETH Zurich Department of Biology News. [Link]

  • [Reference not directly cited in text]

  • [Reference not directly cited in text]

  • Kleiner, R. E., et al. (2018). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. Cell Chemical Biology, 25, 1-11. [Link]

  • [Reference not directly cited in text]

  • Angel, P. M., et al. (2012). UV laser-induced cross-linking in peptides. Journal of the American Society for Mass Spectrometry, 23(11), 1975-1985. [Link]

  • [Reference not directly cited in text]

  • [Reference not directly cited in text]

  • Kataoka, H. (2019). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]

  • [Reference not directly cited in text]

  • Chen, H. J., & Zen, J. M. (2008). Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. Toxicology Letters, 181(1), 21-26. [Link]

  • [Reference not directly cited in text]

  • [Reference not directly cited in text]

  • David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Derivatization, Sample Preparation, Application. [Link]

  • Kleiner, R. E., et al. (2018). A Chemical Proteomics Approach to Reveal Direct Protein-Protein Interactions in Living Cells. Cell Chemical Biology, 25(1), 110-120.e5. [Link]

  • [Reference not directly cited in text]

  • Butterfield, D. A., & Halliwell, B. (2019). 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. International Journal of Neuroscience, 129(10), 1047-1062. [Not a direct clickable link, but available through search engines]

  • Christensen, L. P., & Schou, C. (2012). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino Acids, 44(2), 529-532. [Link]

  • [Reference not directly cited in text]

  • [Reference not directly cited in text]

  • [Reference not directly cited in text]

  • [Reference not directly cited in text]

Sources

Application Note: Electrochemical Detection of Protein-Bound 3,5-Dibromotyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Biomarker of Eosinophilic Inflammation

Protein-bound 3,5-dibromotyrosine (DiBrY) is a stable end-product of protein oxidation mediated by eosinophil peroxidase (EPO).[1][2][3] In inflammatory conditions such as asthma and allergic reactions, activated eosinophils release EPO, which utilizes bromide ions and hydrogen peroxide to generate potent brominating agents.[1][2][4] These agents readily modify tyrosine residues on host proteins, forming 3-bromotyrosine and this compound.[1][2] Consequently, the detection of protein-bound DiBrY serves as a specific indicator of eosinophil-driven oxidative damage, offering a valuable tool for diagnostics and for monitoring therapeutic interventions in a range of inflammatory diseases.[4][5][6]

Electrochemical sensors offer a rapid, cost-effective, and highly sensitive alternative to traditional analytical methods like mass spectrometry for the detection of biomarkers.[7][8] This application note provides a comprehensive guide to the principles and practice of detecting protein-bound this compound using advanced electrochemical techniques. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting.

Core Principles of Electrochemical Detection

The electrochemical detection of this compound hinges on the oxidation of the phenolic hydroxyl group on the tyrosine ring. The presence of two electron-withdrawing bromine atoms at the ortho positions to the hydroxyl group influences the oxidation potential, making it distinct from that of unmodified tyrosine. This allows for a degree of selectivity in the measurement.

The fundamental process involves applying a potential to a working electrode immersed in a solution containing the sample. When the applied potential reaches the oxidation potential of DiBrY, electrons are transferred from the DiBrY molecule to the electrode, generating a measurable current. The magnitude of this current is directly proportional to the concentration of the electroactive species.

To enhance the sensitivity and selectivity of this detection, chemically modified electrodes are often employed.[9][10][11][12] Materials such as graphene and metal nanoparticles provide a larger electroactive surface area and can catalyze the oxidation reaction, leading to a stronger signal and a lower limit of detection.[12][13]

For the detection of protein-bound DiBrY, a crucial step is to make the modified residue accessible to the electrode surface. This can be achieved through enzymatic digestion of the protein, which breaks it down into smaller peptides, thereby exposing the DiBrY residues.

Workflow for Electrochemical Detection of Protein-Bound this compound

G cluster_0 Sample Preparation cluster_1 Electrochemical Measurement cluster_2 Data Analysis ProteinSample Protein Sample Containing This compound EnzymaticDigestion Enzymatic Digestion (e.g., with Pronase) ProteinSample->EnzymaticDigestion DigestedSample Digested Sample with Exposed DiBrY Residues EnzymaticDigestion->DigestedSample ElectrochemicalCell Three-Electrode Electrochemical Cell DigestedSample->ElectrochemicalCell Introduction into Electrolyte Buffer ModifiedElectrode Modified Working Electrode (e.g., rGO-AuNP/GCE) ModifiedElectrode->ElectrochemicalCell DPV Differential Pulse Voltammetry (DPV) ElectrochemicalCell->DPV Potential Scan RawData Current vs. Potential Data (Voltammogram) DPV->RawData PeakAnalysis Peak Current Measurement at Eox RawData->PeakAnalysis CalibrationCurve Calibration Curve (Current vs. [DiBrY]) PeakAnalysis->CalibrationCurve Quantification Quantification of Protein-Bound DiBrY CalibrationCurve->Quantification

Caption: A schematic overview of the workflow for the electrochemical detection of protein-bound this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments.

Part 1: Preparation of a Reduced Graphene Oxide-Gold Nanoparticle Modified Glassy Carbon Electrode (rGO-AuNP/GCE)

A modified electrode is crucial for achieving the high sensitivity required for biological samples. This protocol describes a common method for preparing a robust and effective sensor surface.[9][13]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene Oxide (GO) dispersion

  • Gold (III) chloride trihydrate (HAuCl₄)

  • L-ascorbic acid

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Ethanol

Protocol:

  • GCE Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with DI water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse with DI water, then ethanol, and finally DI water again.

    • Sonicate the electrode in DI water for 2 minutes to remove any residual alumina particles.

  • Preparation of rGO-AuNP Composite:

    • In a vial, mix 1 mL of GO dispersion (1 mg/mL) with 1 mL of HAuCl₄ solution (1 mM).

    • Sonicate the mixture for 15 minutes.

    • Add 100 µL of L-ascorbic acid solution (0.1 M) to the mixture.

    • Heat the solution at 60°C for 1 hour. The color should change to a stable black dispersion, indicating the formation of the rGO-AuNP composite.

  • Electrode Modification:

    • Pipette 5 µL of the rGO-AuNP dispersion onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen.

    • The modified electrode is now ready for use.

Part 2: Protein Sample Preparation and Enzymatic Digestion

Materials:

  • Protein sample (e.g., from cell lysate or plasma)

  • Pronase (a mixture of proteases)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Centrifugal filters (10 kDa MWCO)

Protocol:

  • Buffer Exchange (Optional):

    • If the protein sample is in a buffer containing interfering substances, perform a buffer exchange into ammonium bicarbonate buffer using a centrifugal filter.

  • Enzymatic Digestion:

    • Adjust the protein concentration to 1 mg/mL in ammonium bicarbonate buffer.

    • Add Pronase to the protein solution at a 1:20 (w/w) enzyme-to-substrate ratio.

    • Incubate the mixture at 37°C for 18-24 hours with gentle agitation.

    • To stop the digestion, heat the sample at 95°C for 10 minutes.

  • Sample Clarification:

    • Centrifuge the digested sample at 10,000 x g for 10 minutes to pellet any undigested material.

    • The supernatant, containing the peptides with exposed DiBrY, is used for the electrochemical analysis.

Part 3: Electrochemical Measurement using Differential Pulse Voltammetry (DPV)

DPV is a highly sensitive voltammetric technique that minimizes background charging currents, resulting in well-defined peaks for the analyte of interest.[14][15]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (containing the rGO-AuNP/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Digested protein sample

  • This compound standard solutions

Protocol:

  • Cell Assembly:

    • Assemble the three-electrode cell with 10 mL of PBS (pH 7.4) as the supporting electrolyte.

  • Background Scan:

    • Run a DPV scan in the PBS buffer alone to obtain a background voltammogram. The potential range should be from +0.4 V to +1.0 V.

  • Standard Calibration Curve:

    • Add known concentrations of the this compound standard to the electrochemical cell.

    • Run a DPV scan after each addition.

    • Record the peak current at the oxidation potential of DiBrY (approximately +0.7 to +0.8 V vs. Ag/AgCl, but should be determined experimentally).

    • Plot the peak current versus the concentration to generate a calibration curve.

  • Sample Measurement:

    • Add a known volume of the digested protein sample supernatant to the electrochemical cell.

    • Run a DPV scan using the same parameters as for the calibration curve.

    • Record the peak current corresponding to the oxidation of DiBrY.

  • Quantification:

    • Use the calibration curve to determine the concentration of DiBrY in the sample.

    • Relate this concentration back to the original protein concentration to express the result as pmol of DiBrY per mg of protein.

Data Presentation and Interpretation

The data obtained from DPV measurements can be summarized for clear interpretation.

Table 1: Representative DPV Data for this compound Calibration

Concentration of this compound (µM)Peak Potential (V vs. Ag/AgCl)Peak Current (µA)
0 (Blank)N/A0.1
10.751.5
50.767.2
100.7614.8
200.7729.5
500.7874.1

Interpreting the Results: A well-defined oxidation peak should be observed in the voltammogram of the digested sample at a potential similar to that of the DiBrY standard. The height of this peak is proportional to the concentration of accessible DiBrY residues. It is important to compare the peak potential of the sample to that of the standard to confirm the identity of the analyte. The presence of unmodified tyrosine will result in an oxidation peak at a higher potential (typically > +0.9 V), which should be well-resolved from the DiBrY peak.[14]

Mechanism of Electrochemical Oxidation of this compound

G DiBrY This compound + HO-Ph(Br)2-R Radical Phenoxyl Radical + •O-Ph(Br)2-R DiBrY->Radical - e⁻, - H⁺ Product Oxidized Product + O=Ph(Br)2=R Radical->Product Further Oxidation/Reaction

Caption: Proposed mechanism for the electrochemical oxidation of a this compound residue.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low signal - Incomplete protein digestion- Electrode fouling- Incorrect potential window- Optimize digestion time and enzyme concentration- Re-polish and modify the electrode- Widen the potential scan range
High background current - Contaminated electrolyte- Poorly prepared electrode- Use fresh, high-purity buffer- Ensure the electrode is thoroughly cleaned and properly modified
Poorly defined peaks - Slow electron transfer kinetics- Presence of interfering substances- Try a different electrode modification material- Perform sample cleanup (e.g., solid-phase extraction) post-digestion
Shifting peak potential - Change in pH- Reference electrode drift- Ensure consistent pH of the buffer- Check and recalibrate the reference electrode

Conclusion

The electrochemical method detailed in this application note provides a robust and sensitive platform for the quantification of protein-bound this compound. By leveraging the advantages of chemically modified electrodes and differential pulse voltammetry, researchers can gain valuable insights into the role of eosinophil-mediated oxidative stress in various disease states. This approach holds significant promise for applications in clinical diagnostics, drug development, and fundamental research into inflammatory processes.

References

  • Electrochemical Biosensors for Real-Time Oxidative Stress Monitoring in Saliva. (2025). Google Scholar.
  • Electrochemical Sensors for Oxidative Stress Monitoring. (n.d.). Google Scholar.
  • Wu, W., et al. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 38(12), 3538–3548.
  • Wu, W., et al. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. PubMed.
  • Ultra-sensitive electrochemical detection of oxidative stress biomarker 8-hydroxy-2'-deoxyguanosine with poly (L-arginine)/graphene wrapped Au nanoparticles modified electrode. (2018). PubMed.
  • Paper-Based Sensing Device for Electrochemical Detection of Oxidative Stress Biomarker 8-Hydroxy-2′-deoxyguanosine (8-OHdG) in Point-of-Care. (n.d.). OUCI.
  • Electrochemical Sensors for Oxidative Stress Monitoring | Request PDF. (2025).
  • The role of endogenous bromotyrosine in health and disease. (n.d.). SciSpace.
  • Low-cost electrochemical detection of l-tyrosine using an rGO–Cu modified pencil graphite electrode and its surface orientation on a Ag electrode using an ex situ spectroelectrochemical method. (n.d.). RSC Advances.
  • Electrochemical detection of dopamine and tyrosine using metal oxide (MO, M=Cu and Ni)
  • The role of endogenous bromotyrosine in health and disease. (n.d.). PubMed.
  • The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo.... (n.d.).
  • Low-cost electrochemical detection of l-tyrosine using an rGO–Cu modified pencil graphite electrode and its surface orientation on a Ag electrode using an ex situ spectroelectrochemical method. (2020). PMC - NIH.
  • Electrochemical L-Tyrosine Sensor Based on a Glassy Carbon Electrode Modified with Exfoli
  • This compound | Protein Oxid
  • Electrochemical sensors for screening of tyrosine and tryptophan as biomarkers for diseases: A narrative review. (n.d.). Roskilde University Research Portal.
  • Imanpour, S., & Alizadeh, T. (2022). Investigation of Voltammetric Behavior of 3-Nitro-Tyrosine and Tyrosine at Glassy Carbon and Carbon Paste Electrodes. Analytical and Bioanalytical Electrochemistry, 14(2), 246-255.
  • PDF 363.63 K. (n.d.). Analytical and Bioanalytical Electrochemistry.

Sources

incorporating 3,5-Dibromotyrosine into peptides for structural studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Incorporating 3,5-Dibromotyrosine into Peptides for Structural Studies

Abstract

The site-specific incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for elucidating structure-function relationships, enhancing therapeutic properties, and developing novel biomaterials. Among these, 3,5-dibromo-L-tyrosine (DiBrY) stands out as a uniquely valuable probe for structural biology. Its two heavy bromine atoms serve as powerful anomalous scatterers for X-ray crystallography, while its altered electronic properties provide distinct signals in NMR and other spectroscopic methods. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of DiBrY into synthetic peptides using solid-phase peptide synthesis (SPPS), subsequent purification and characterization, and its application in advanced structural analysis.

Introduction: The Rationale for this compound

3,5-dibromo-L-tyrosine is a halogenated derivative of tyrosine found naturally in various marine organisms, particularly sponges of the Verongida order, where it forms the basis of numerous bioactive secondary metabolites.[1][2] In the context of peptide chemistry and structural biology, its utility stems not from its bioactivity but from its unique physicochemical properties.

The primary motivation for incorporating DiBrY is to introduce heavy atoms into a peptide or protein at a specific site. This is particularly advantageous for:

  • X-ray Crystallography: The bromine atoms provide a strong anomalous signal, which is instrumental in solving the phase problem—a critical bottleneck in determining a new crystal structure. This enables techniques like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing.[3]

  • NMR Spectroscopy: The electron-withdrawing nature of the bromine atoms alters the chemical environment of the aromatic ring, inducing unique chemical shifts that can be used to probe peptide conformation and interactions.[4]

  • Spectroscopic Probing: The heavy atoms can act as fluorescence quenchers or introduce unique vibrational modes, making DiBrY a useful component in FRET (Förster Resonance Energy Transfer) or Raman spectroscopy studies.[5]

This application note serves as a practical guide for researchers, outlining the entire workflow from chemical synthesis to biophysical characterization.

Properties and Handling of Fmoc-3,5-dibromo-L-tyrosine

The most common building block for incorporating DiBrY via modern peptide synthesis is N-α-Fmoc-3,5-dibromo-L-tyrosine.[6][7][8] Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is the method of choice due to its efficiency and compatibility with a wide range of chemistries.[9][10]

PropertyValueSource
IUPAC Name (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid[6]
CAS Number 201484-26-6[8]
Molecular Formula C₂₄H₁₉Br₂NO₅[11]
Molecular Weight 561.22 g/mol [11]
Appearance White to off-white powder[8]
Solubility Soluble in organic solvents like DMF, NMP, and DCM[8]

Handling and Storage: Fmoc-DiBrY-OH is stable under standard laboratory conditions. It should be stored desiccated at 2-8°C to prevent degradation. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Synthesis of DiBrY-Containing Peptides

The incorporation of DiBrY is readily achieved using standard Fmoc-SPPS protocols. The workflow is largely identical to that of standard amino acids, with minor considerations for coupling efficiency due to the bulk and electronic nature of the DiBrY side chain.

Workflow for Fmoc-SPPS Incorporation of DiBrY

spss_workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_cleavage Final Steps cluster_key DiBrY Incorporation Resin Start: Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Repeat for each AA Coupling 3. Amino Acid Coupling (AA/HBTU/DIPEA) Wash1->Coupling Repeat for each AA Wash2 4. DMF Wash Coupling->Wash2 Repeat for each AA DiBrY_Coupling Couple Fmoc-DiBrY-OH (May require double coupling or extended time) Coupling->DiBrY_Coupling Substitute for DiBrY residue Wash2->Deprotection Repeat for each AA FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect After final AA Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotect->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation

Caption: Fmoc-SPPS workflow for peptide synthesis, highlighting the specific coupling step for this compound.

Detailed Protocol: Manual Incorporation of Fmoc-DiBrY-OH

This protocol assumes a 0.1 mmol synthesis scale on Rink Amide resin. Adjust volumes accordingly for different scales or resin types.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids, including Fmoc-3,5-dibromo-L-tyrosine (Fmoc-DiBrY-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place 0.1 mmol of resin in a reaction vessel.

    • Add 5 mL of DMF and gently agitate for 30 minutes. Drain the solvent.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% piperidine/DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add another 5 mL of 20% piperidine/DMF and agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (for standard residues):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HBTU (0.39 mmol) in 2 mL of DMF.

    • Add 8 equivalents of DIPEA (0.8 mmol) to activate the mixture (color may change to yellow).

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3 x 5 mL).

    • Self-Validation: Perform a Kaiser test to confirm complete coupling (resin beads should be colorless). If the test is positive (blue beads), repeat the coupling step.[10]

  • Incorporating Fmoc-DiBrY-OH (The Key Step):

    • Follow the procedure in step 3, using Fmoc-DiBrY-OH as the amino acid.

    • Causality Note: Due to the steric bulk of the two bromine atoms, the coupling reaction for DiBrY may be slower than for standard amino acids. To ensure complete incorporation, it is highly recommended to:

      • Extend the coupling time to 3-4 hours.

      • Perform a double coupling: After the first coupling and wash, repeat the coupling procedure with a fresh solution of activated Fmoc-DiBrY-OH.

    • Always validate the completion of the coupling with a Kaiser test before proceeding to the next deprotection step.

  • Iterative Cycles:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in your peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DMF, then DCM, and dry it under a stream of nitrogen.

    • Add 5 mL of the cleavage cocktail (Reagent K) to the resin.[12]

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a 50 mL conical tube.

    • Add the collected TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide must be purified and its identity confirmed before use in structural studies.

A. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Principle: Peptides are separated based on their hydrophobicity. The DiBrY residue significantly increases the hydrophobicity of a peptide, leading to longer retention times compared to its native tyrosine counterpart.

  • Protocol:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Inject the solution onto a semi-preparative C18 column.

    • Elute the peptide using a linear gradient of acetonitrile (or methanol) in water, both containing 0.1% TFA. A typical gradient is 5% to 95% Acetonitrile over 30-60 minutes.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain a fluffy white powder.

B. Characterization by Mass Spectrometry:

  • Principle: Mass spectrometry confirms the molecular weight of the synthesized peptide, verifying the successful incorporation of DiBrY.

  • Method: Use either MALDI-TOF or ESI-MS.

  • Expected Result: The measured mass should match the theoretical mass. Remember that bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance. This will result in a characteristic isotopic pattern for the dibrominated peptide: a triplet peak distribution with a mass difference of 2 Da between peaks and a relative intensity ratio of approximately 1:2:1. Observing this pattern is definitive proof of successful dibromination.

Applications in Structural Studies: Protocols and Insights

Once a pure, verified DiBrY-containing peptide is obtained, it can be used in a variety of structural and biophysical experiments.[13][14]

Workflow from Purified Peptide to Structural Data

structural_workflow cluster_xtal X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_spec Other Biophysics Peptide Purified & Verified DiBrY-Peptide Crystal Crystallization Screening Peptide->Crystal NMR_Sample Sample Prep (Buffer, D₂O) Peptide->NMR_Sample CD Circular Dichroism (Secondary Structure) Peptide->CD Fluor Fluorescence (Quenching Studies) Peptide->Fluor Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Phasing SAD/MAD Phasing (using Bromine signal) Diffraction->Phasing Structure Structure Determination Phasing->Structure NMR_Acq 1D/2D NMR (HSQC, NOESY) NMR_Sample->NMR_Acq Assignment Resonance Assignment NMR_Acq->Assignment NMR_Structure Structure Calculation & Interaction Mapping Assignment->NMR_Structure

Caption: Experimental pathways for using a purified this compound peptide in various structural biology techniques.

Protocol Outline: X-ray Crystallography Phasing
  • Crystallization:

    • Dissolve the lyophilized peptide in an appropriate buffer to a high concentration (typically 5-20 mg/mL).

    • Screen a wide range of crystallization conditions (precipitants, pH, salts, additives) using sitting-drop or hanging-drop vapor diffusion methods.

    • Optimize promising hits to obtain diffraction-quality single crystals.

  • Data Collection:

    • Cryo-protect the crystal and mount it on a goniometer at a synchrotron beamline.

    • Collect a high-resolution diffraction dataset. Crucially, collect data at a wavelength near the bromine absorption edge (~0.92 Å) to maximize the anomalous signal.[15]

  • Structure Solution:

    • Use software like SHELX or Phenix to locate the bromine atoms from the anomalous data.

    • Use the positions of these heavy atoms to calculate initial phases and build an initial model of the peptide.

    • Refine the model against the diffraction data to obtain the final high-resolution structure.

Protocol Outline: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve the lyophilized DiBrY-peptide in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.5-1.0 mM.[16]

    • Add 5-10% D₂O for the lock signal.

    • For interaction studies, prepare a second sample containing the peptide's binding partner.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (e.g., ¹H-¹⁵N HSQC if isotopically labeled, TOCSY, NOESY).[17]

    • The NOESY experiment is critical for obtaining through-space distance restraints for structure calculation.[18]

  • Data Analysis:

    • Assign the resonances of the peptide backbone and side chains.

    • Look for chemical shift perturbations (CSPs) in the HSQC spectra upon addition of a binding partner to map the interaction interface. The unique shifts of the DiBrY ring can serve as sensitive reporters of binding.

    • Use the NOE-derived distance restraints to calculate a 3D solution structure of the peptide.

Conclusion

This compound is a powerful and accessible tool for peptide and protein structural analysis. Its incorporation via standard Fmoc-SPPS is straightforward, provided that coupling efficiency is carefully monitored. The resulting heavy-atom-labeled peptide provides significant advantages for phasing in X-ray crystallography and serves as a unique spectroscopic probe for NMR and other biophysical methods. By following the protocols and considerations outlined in this guide, researchers can confidently leverage this versatile amino acid to tackle challenging structural biology questions and accelerate drug development programs.

References

  • J&K Scientific. Fmoc-3,5-dibromo-L-tyrosine. [Link]
  • Chem-Impex. Fmoc-3,5-dibromo-D-tyrosine. [Link]
  • Biocompare.
  • ResearchGate. A Direct Synthesis of 3,5‐Dibromo‐O‐methyl‐L‐tyrosine | Request PDF. [Link]
  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Org. Lett., 6(16), 2725–2728. [Link]
  • PubChem. 3,5-dibromo-L-tyrosine. [Link]
  • ResearchGate. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine | Request PDF. [Link]
  • Domigan, N. L., et al. (1995). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase. Biochemistry, 34(27), 8760–8768. [Link]
  • PubChem. This compound. [Link]
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • El-Demerdash, A., et al. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs, 22(3), 132. [Link]
  • BioPharmaSpec.
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3129-3139. [Link]
  • Moodie, L. W., et al. (2010). Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration. Bioorganic & Medicinal Chemistry, 18(21), 7446-7457. [Link]
  • George, J., et al. (1998). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. Thai Journal of Science and Technology, 7, 1-12. [Link]
  • Semantic Scholar.
  • Taylor & Francis Online. Biophysical and biochemical characterization of peptide and protein drug product. [Link]
  • PubMed. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. [Link]
  • University of Zurich. Peptide/Protein NMR. [Link]
  • MDPI.
  • National Institutes of Health (NIH).
  • ResearchG
  • Fralin Biomedical Research Institute at VTC. A rapid procedure to isolate isotopically labeled peptides for NMR studies. [Link]
  • National Institutes of Health (NIH). Protein X-ray Crystallography and Drug Discovery. [Link]
  • PubMed.

Sources

Application Note & Protocols: Radiolabeling of 3,5-Dibromotyrosine for In Vivo Molecular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol for radiolabeling 3,5-Dibromotyrosine for in vivo imaging studies.

For: Researchers, scientists, and drug development professionals engaged in molecular imaging and radiopharmaceutical development.

Introduction: The Rationale for Targeting Amino Acid Metabolism

The metabolic landscape of cancer cells is fundamentally different from that of healthy cells. One of the key hallmarks of many tumors is an increased rate of protein synthesis, which necessitates a higher uptake of amino acids.[1] This metabolic reprogramming can be exploited for diagnostic imaging using radiolabeled amino acids, which serve as tracers for this elevated transport and metabolic activity.[2][3] Unlike [¹⁸F]FDG, which can accumulate in inflammatory lesions, radiolabeled amino acids often show higher tumor specificity, particularly in applications like brain tumor imaging where background glucose metabolism is high.[1][3]

This compound is a synthetic analog of the amino acid tyrosine.[4][5] Its structure presents a unique platform for radiohalogenation. The electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution, while the existing bromine atoms provide steric hindrance and electronic effects that can influence the position of incoming radiolabels. This guide details the principles and step-by-step protocols for labeling this compound with radiohalogens for use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.

Principles of Radiohalogenation for this compound

The primary strategy for labeling this compound is electrophilic aromatic substitution, where a radiohalide (e.g., radioiodide or radiobromide) is oxidized to an electrophilic species that subsequently attacks the electron-rich aromatic ring of the tyrosine analog.

Choice of Radionuclide

The selection of a radionuclide is dictated by the desired imaging modality (PET or SPECT), the required imaging timeframe, and potential therapeutic applications (theranostics).

RadionuclideHalf-LifeDecay ModePrincipal Emissions (Energy)Imaging ModalityKey Considerations
Iodine-123 (¹²³I) 13.2 hoursElectron Captureγ: 159 keVSPECTExcellent imaging characteristics for SPECT; readily available.[6][7]
Iodine-131 (¹³¹I) 8.0 daysβ⁻, γγ: 364 keV; β⁻: 606 keV (max)SPECT / TherapyLonger half-life suitable for theranostic applications.[6][8]
Iodine-124 (¹²⁴I) 4.2 daysβ⁺ (23%), ECβ⁺: 2138 keV (max); γ: 603 keVPETLonger half-life allows for imaging over several days.[9]
Bromine-76 (⁷⁶Br) 16.2 hoursβ⁺ (57%), ECβ⁺: 3400 keV (max)PETSuitable half-life for PET imaging protocols.[10]
Chemistry of Labeling

Direct radiohalogenation typically involves an oxidizing agent to convert the radiohalide into a reactive electrophilic species.

  • For Radioiodination: Oxidizing agents like Chloramine-T or Iodogen convert radioiodide (e.g., [¹²³I]NaI) into an electrophilic iodine species (e.g., [¹²³I]I⁺).[11][12] The reaction mechanism is believed to involve hypoiodous acid (HOI).[13]

  • For Radiobromination: Similarly, agents like Chloramine-T or peracetic acid can oxidize radiobromide (e.g., [⁷⁶Br]NH₄Br) to generate a reactive brominating species, such as [⁷⁶Br]bromine chloride or [⁷⁶Br]acetyl hypobromite, respectively.[10]

The general workflow for radiolabeling is a multi-step process that demands precision and adherence to radiation safety protocols.

G cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & Formulation cluster_qc Quality Control Precursor This compound Precursor ReactionVial Reaction Mixture (pH, Temp Control) Precursor->ReactionVial Radionuclide Radionuclide ([¹²³I]NaI or [⁷⁶Br]NH₄Br) Radionuclide->ReactionVial Reagents Oxidizing Agent & Buffers Reagents->ReactionVial Quench Quench Reaction (e.g., Sodium Metabisulfite) ReactionVial->Quench 10-20 min HPLC Semi-Preparative RP-HPLC Quench->HPLC Formulate Formulation (Sterile Saline + Ethanol) HPLC->Formulate Collect Product Peak QC Radio-HPLC / Radio-TLC (Purity, Identity) Formulate->QC FinalProduct Final Radiopharmaceutical (Sterile & Pyrogen-Free) QC->FinalProduct Release Criteria Met

Fig. 1: General workflow for the radiolabeling of this compound.

Detailed Experimental Protocols

Safety Precaution: All operations involving radioactive materials must be conducted in a certified hot cell or fume hood with appropriate shielding, following institutional and federal regulations for radiation safety.

Protocol 1: [¹²³I]-Radioiodination using the Iodogen Method

This protocol is adapted from standard methods for radioiodinating tyrosine residues and offers a mild reaction environment.[11]

Materials:

  • 3,5-Dibromo-L-tyrosine (Sigma-Aldrich or equivalent)

  • [¹²³I]Sodium Iodide (supplier: e.g., Cardinal Health, Curium)

  • Iodogen® pre-coated reaction vials (Thermo Fisher Scientific)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Sodium Metabisulfite solution (10 mg/mL in water)

  • Sterile water for injection

  • Ethanol (USP grade)

  • C18 Sep-Pak cartridges

  • Semi-preparative and analytical HPLC systems with radioactivity detector

Step-by-Step Procedure:

  • Preparation: Dissolve 1-2 mg of 3,5-Dibromo-L-tyrosine in 200 µL of 0.1 M Phosphate Buffer (pH 7.4). Gentle warming may be required for full dissolution.

  • Reaction Setup: Transfer the dissolved precursor solution to an Iodogen®-coated glass vial.

  • Radiolabeling: Add 370-740 MBq (10-20 mCi) of [¹²³I]Sodium Iodide to the reaction vial. Vortex the mixture gently for 15-20 minutes at room temperature.

  • Quenching: Stop the reaction by transferring the mixture to a clean vial containing 100 µL of sodium metabisulfite solution. This reduces any unreacted oxidized iodine.

  • Purification:

    • Dilute the quenched reaction mixture with 5 mL of sterile water.

    • Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with 10 mL of sterile water to remove unreacted [¹²³I]iodide and other hydrophilic impurities.

    • Elute the desired product, [¹²³I]Iodo-3,5-Dibromotyrosine, from the cartridge using 1 mL of ethanol.

    • For higher purity, inject the ethanol eluate onto a semi-preparative reverse-phase (RP) HPLC column.

  • Formulation: Collect the radioactive peak corresponding to the product from the HPLC. Remove the organic solvent via rotary evaporation or nitrogen stream and reconstitute the final product in a sterile solution, typically 10% ethanol in saline, for in vivo use.

Protocol 2: [⁷⁶Br]-Radiobromination using Peracetic Acid

This protocol leverages the direct radiobromination method described for peptides containing tyrosine residues, which is a robust technique for incorporating Bromine-76.[10]

Materials:

  • 3,5-Dibromo-L-tyrosine

  • [⁷⁶Br]Ammonium Bromide (produced via cyclotron)

  • Peracetic acid (32 wt. % in dilute acetic acid)

  • Acetic acid (0.1 M)

  • Sodium Metabisulfite solution (10 mg/mL in water)

  • Semi-preparative and analytical HPLC systems with radioactivity detector

Step-by-Step Procedure:

  • Preparation: Dissolve 1-2 mg of 3,5-Dibromo-L-tyrosine in 300 µL of 0.1 M acetic acid in a 1.5 mL microcentrifuge tube.

  • Reaction Setup: To this solution, add 185-370 MBq (5-10 mCi) of [⁷⁶Br]Ammonium Bromide.

  • Radiolabeling: Add 10 µL of peracetic acid solution to initiate the reaction. Vortex the mixture and allow it to react for 15 minutes at room temperature. Peracetic acid serves as the oxidizing agent to form the reactive [⁷⁶Br]acetyl hypobromite species.[10]

  • Quenching: Terminate the reaction by adding 100 µL of sodium metabisulfite solution.

  • Purification (HPLC):

    • Directly inject the entire quenched reaction mixture onto a semi-preparative RP-HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% TFA).

    • Monitor the elution profile using UV (280 nm) and radioactivity detectors.

  • Formulation: Collect the product peak, which should be well-separated from the precursor and any side products. Remove the HPLC solvent and formulate the final [⁷⁶Br]Bromo-3,5-Dibromotyrosine in a biocompatible vehicle as described in Protocol 1.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3,5-Dibromotyrosine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromotyrosine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction yields primarily the 3-bromotyrosine byproduct. How can I increase selectivity for the dibrominated product?

A1: This is the most common selectivity issue. It arises from insufficient brominating potential to overcome the deactivating effect of the first bromine substituent. The hydroxyl group of tyrosine is a strong ortho-, para-director, making the first bromination at the 3- or 5-position rapid. However, once the first bromine atom is attached, its electron-withdrawing nature deactivates the aromatic ring, making the second bromination kinetically slower.

Root Causes & Solutions:

  • Insufficient Brominating Agent: The stoichiometry of your brominating agent is the most critical factor. For methods generating the electrophile in situ, such as the DMSO in HBr/AcOH system, a specific excess is required to favor di-substitution.

    • Actionable Advice: When using the DMSO/HBr/AcOH method, ensure you are using at least 2.2 equivalents of DMSO relative to L-tyrosine. Using only 1.2 equivalents has been shown to selectively produce 3-bromo-L-tyrosine.[1][2] This controlled stoichiometry is the simplest and most efficient way to direct the reaction towards the desired 3,5-dibrominated product.[2]

  • Low Reaction Temperature or Short Reaction Time: If the reaction conditions are too mild, the higher activation energy required for the second bromination may not be overcome, stalling the reaction at the mono-brominated stage.

    • Actionable Advice: For the DMSO/HBr/AcOH protocol, maintaining a temperature of 60-70°C is crucial for driving the reaction to completion.[1] Monitor the reaction by TLC or LC-MS to ensure the disappearance of the 3-bromotyrosine intermediate before quenching the reaction.

Q2: The overall yield is low despite the complete consumption of the starting material. What are the likely side reactions and how can I minimize them?

A2: Low isolated yield in the face of complete starting material consumption points towards the formation of soluble byproducts, degradation, or over-bromination.

Root Causes & Solutions:

  • Oxidative Side Reactions: Strong brominating conditions can lead to oxidative side reactions. One common byproduct is dityrosine, formed through the oxidative cross-linking of two tyrosine molecules.[3][4]

    • Actionable Advice: Avoid overly harsh oxidants or unnecessarily high temperatures. The DMSO/HBr/AcOH method is generally considered mild and efficient, minimizing such side reactions.[2] If using elemental bromine or NBS, ensure slow addition and effective temperature control.

  • Over-bromination or Degradation: Although less common for tyrosine, highly aggressive conditions could potentially lead to the formation of tri-brominated species or ring cleavage, especially if reaction times are excessively long.

    • Actionable Advice: Implement reaction monitoring. Use Thin Layer Chromatography (TLC) or a quick LC-MS analysis to track the formation of the desired product and the consumption of intermediates. Quench the reaction as soon as the this compound is maximized to prevent further reactions.

  • Workup and Purification Losses: this compound has specific solubility properties. Significant product can be lost during aqueous workups or inefficient precipitation and filtration steps.

    • Actionable Advice: After the reaction, carefully adjust the pH to the isoelectric point of this compound to induce precipitation. Wash the crude product with cold deionized water to remove inorganic salts and then with a non-polar solvent like diethyl ether to remove organic impurities.

Q3: I'm observing a complex mixture of products that is difficult to purify. What are the best practices for purification?

A3: A complex product mixture indicates a lack of reaction selectivity. While optimizing the reaction is the primary goal, effective purification is essential for obtaining a high-purity final product.

Root Causes & Solutions:

  • Inadequate Separation of Halogenated Species: 3-Bromotyrosine and this compound have very similar structures, which can make them challenging to separate by simple crystallization.

    • Actionable Advice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for separating tyrosine, 3-bromotyrosine, and this compound.[4] For larger scales, column chromatography on silica gel can be employed, though it may require careful solvent system development.

  • Contamination with Dityrosine: If dityrosine is a significant byproduct, its distinct polarity and structure usually allow for separation via RP-HPLC.[4]

    • Actionable Advice: Develop a gradient elution method for your HPLC. A typical gradient might run from a high aqueous phase (e.g., 95% water with 0.1% TFA) to a high organic phase (e.g., 95% acetonitrile with 0.1% TFA), which will effectively separate the components based on their hydrophobicity.

Q4: The reaction is sluggish or incomplete. How can I drive it to completion?

A4: An incomplete reaction can be due to poor reagent quality, insufficient activation, or suboptimal reaction conditions.

Root Causes & Solutions:

  • Reagent Quality: The quality of the starting tyrosine and the brominating agent is paramount.

    • Actionable Advice: Use high-purity L-tyrosine. If using the DMSO/HBr/AcOH method, ensure the hydrobromic acid in acetic acid is of the correct concentration and has not degraded.

  • Insufficient Activation: The electrophilic bromination requires a sufficiently activated aromatic ring and a potent electrophile.

    • Actionable Advice: Ensure the reaction medium is acidic enough to generate the active brominating species. In the recommended DMSO/HBr/AcOH protocol, the acidic environment is critical for the reaction mechanism.[1][2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of electrophilic bromination of tyrosine?

A1: The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The phenol side chain of tyrosine is a strongly activating group and an ortho, para-director. This means it activates the positions ortho (3 and 5) and para (4) to the hydroxyl group for attack by an electrophile. Since the para position is already substituted, the reaction occurs at the ortho positions. The reaction can be visualized in two main steps for each bromine addition:

  • Generation of the Electrophile: A bromine electrophile (Br+) or a carrier is generated. In the DMSO/HBr/AcOH system, DMSO reacts with HBr to form a bromodimethylsulfonium bromide intermediate, which serves as the source of the electrophilic bromine.

  • Electrophilic Attack: The electron-rich aromatic ring of tyrosine attacks the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (e.g., water or bromide ion) removes a proton from the carbon atom where the bromine was added, restoring the aromaticity of the ring.

This process happens twice to yield the 3,5-dibrominated product.

Q2: Which brominating agent is best for my application?

A2: The choice of brominating agent depends on the desired scale, selectivity, and safety considerations.

Reagent SystemProsConsBest For
DMSO in HBr/AcOH Simple, safe, efficient, highly selective based on stoichiometry, good for gram-scale.[1][2]Requires handling of corrosive HBr/AcOH.High-yield, preparative-scale synthesis of both 3-bromo and 3,5-dibromo-L-tyrosine.
N-Bromosuccinimide (NBS) Readily available solid, easy to handle.Can be aggressive, may lead to side reactions like benzylic bromination or oxidation if not controlled.[5]Small-scale synthesis and applications where precise control of conditions is possible.
Aqueous Bromine (Br₂) Inexpensive and powerful.Highly toxic and corrosive, difficult to handle, often leads to over-bromination and side products.[6]Situations where cost is the primary driver and handling infrastructure is robust; generally not recommended for high-purity synthesis.
Photocatalytic Reagents (e.g., BODNs) Spatiotemporally controlled, highly selective, occurs under mild physiological conditions.[6][7]Requires specialized equipment (light source, photocatalyst), reagents may be expensive.Advanced applications like protein labeling and site-specific modification.[8]
Q3: How do I effectively monitor the reaction progress?

A3: Effective monitoring is key to maximizing yield and minimizing byproducts.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol with a small amount of acetic acid) to resolve L-tyrosine, 3-bromotyrosine, and this compound. The dibrominated product will be the least polar and have the highest Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive identification of the products and intermediates in the reaction mixture. It is invaluable for confirming the presence of the desired product (M.W. 339.98 g/mol ) and tracking the disappearance of the starting material (M.W. 181.19 g/mol ) and the mono-brominated intermediate (M.W. 260.09 g/mol ).

Q4: Are there any safety precautions I should be aware of when handling brominating agents?

A4: Yes, safety is paramount.

  • Corrosives: Reagents like aqueous bromine and hydrobromic acid are highly corrosive and can cause severe burns. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Toxicity: Elemental bromine is toxic upon inhalation. Ensure adequate ventilation at all times.

  • Quenching: After the reaction is complete, any excess brominating agent must be quenched safely. A solution of a reducing agent like sodium thiosulfate or sodium bisulfite is commonly used for this purpose.

Section 3: Optimized Experimental Protocol

Protocol 1: High-Yield Synthesis of 3,5-Dibromo-L-tyrosine using the DMSO/HBr/AcOH Method

This protocol is adapted from a highly efficient and safe method for the gram-scale preparation of 3,5-dibromo-L-tyrosine.[2]

Materials:

  • L-tyrosine

  • Dimethyl sulfoxide (DMSO)

  • 33% Hydrobromic acid in acetic acid (HBr/AcOH)

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-tyrosine (1.0 eq).

  • Reagent Addition: Add 33% HBr in acetic acid to the flask (use enough to fully suspend the tyrosine). Begin stirring.

  • Addition of DMSO: While stirring, add DMSO (2.2 eq) dropwise to the suspension.

    • Scientist's Note: This stoichiometry is critical. Using 2.2 equivalents of DMSO ensures the reaction proceeds to the dibrominated product.

  • Heating: Heat the reaction mixture to 60-70°C in an oil bath.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and 3-bromotyrosine intermediate are consumed.

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Then, cool it further in an ice bath.

  • Workup: Slowly add cold deionized water to the reaction mixture to precipitate the product. The product should appear as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with ample amounts of cold deionized water (to remove residual acid and salts) and then with cold diethyl ether (to remove organic impurities).

  • Drying: Dry the purified 3,5-dibromo-L-tyrosine under vacuum to obtain the final product.

Section 4: Visual Guides

Reaction Mechanism

Caption: Mechanism of the sequential electrophilic bromination of L-tyrosine.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Decision Tree

Troubleshooting Tree Start Low Yield or Purity Issue P1 Major Product is 3-Bromotyrosine? Start->P1 S1_Yes Increase DMSO to 2.2 eq. Increase reaction time/temp. P1->S1_Yes Yes P2 Complex Mixture / Low Yield with No Starting Material? P1->P2 No S1_No Analyze Byproducts S2_Yes Check for Dityrosine (LC-MS). Use milder conditions. Quench reaction sooner. P2->S2_Yes Yes P3 Starting Material Remains? P2->P3 No S2_No Incomplete Reaction S3_Yes Check reagent quality. Increase reaction time. Confirm temperature. P3->S3_Yes Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. ResearchGate.
  • BODNs as biocompatible brominating reagents: visible-light photocatalytic tyrosine modification under physiologically favorable conditions. RSC Publishing.
  • BODNs as New Reagents for Visible-Light Photocatalytic Bromination of Tyrosine Residue. ResearchGate.
  • BODNs as New Reagents for Visible-Light Photo- catalytic Bromination of Tyrosine Residue. Thieme Connect.
  • Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. USDA ARS.
  • A Direct Synthesis of 3,5‐Dibromo‐O‐methyl‐L‐tyrosine. ResearchGate.
  • Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. ResearchGate.
  • 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. ACS Publications.
  • Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. PubMed.
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. NIH National Center for Biotechnology Information.
  • Dibromotyrosine. Wikipedia.

Sources

overcoming poor solubility of 3,5-Dibromotyrosine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dibromotyrosine Solubility

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth, experience-driven solutions to help you successfully incorporate this compound into your experimental workflows.

Part 1: Understanding the Core Challenge

This compound is a halogenated derivative of L-tyrosine.[1][2][3] Its poor solubility in neutral aqueous solutions stems from two primary molecular features:

  • Increased Hydrophobicity: The two bulky bromine atoms on the phenyl ring significantly increase the nonpolar surface area of the molecule, leading to unfavorable interactions with polar water molecules.

  • Zwitterionic Nature: Like other amino acids, this compound is a zwitterion.[4] It possesses both an acidic carboxylic acid group and a basic amino group. At its isoelectric point (pI), the molecule has a net neutral charge, minimizing its interaction with water and leading to its lowest solubility.

The key to solubilization is to shift the molecule's net charge away from neutral by adjusting the pH of the solution, or by using a solvent system that can accommodate its hydrophobic character.

Part 2: Frequently Asked Questions (FAQs)

Here are answers to the most common questions our team receives regarding this compound.

Q1: Why won't my this compound dissolve in water or PBS (pH 7.4)? A1: At neutral pH, this compound exists predominantly in its zwitterionic form, which has minimal solubility in water.[4][5] The large, hydrophobic dibrominated phenyl group further drives its precipitation out of aqueous solutions. A similar compound, 3,5-diiodo-L-tyrosine, has a solubility of only ~0.3 mg/mL in PBS at pH 7.2, and this compound is expected to behave similarly.[6]

Q2: What are the pKa values for this compound? How do they affect solubility? A2: The reported pKa values for this compound are approximately 2.17 (carboxylic acid), 6.45 (phenol hydroxyl group), and 7.60 (amino group) at 25°C.[1][3]

  • Below pH ~2.17: The carboxylic acid is protonated (-COOH) and the amino group is protonated (-NH3+), giving the molecule a net positive charge and increasing solubility.

  • Between pH ~2.2 and ~7.6: The molecule is largely zwitterionic (-COO- and -NH3+), resulting in low solubility.

  • Above pH ~7.6: The amino group is deprotonated (-NH2) and the carboxylic acid is deprotonated (-COO-), giving the molecule a net negative charge and significantly increasing its solubility.

Q3: Can I use organic solvents to dissolve this compound? A3: Yes. This compound is soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1] For the D-isomer, a solubility of up to 12.5 mg/mL (36.88 mM) in DMSO has been reported, though this may require warming and sonication.[7] When preparing stock solutions in organic solvents for biological experiments, it is crucial to ensure the final concentration of the solvent in your assay is low enough to not cause toxicity or other artifacts.[6][8][9]

Q4: Is it better to use pH adjustment or a co-solvent? A4: The best method depends entirely on your downstream application.

  • pH adjustment is often preferred for preparing high-concentration aqueous stock solutions when the final experimental buffer can tolerate a slight pH shift or when the stock can be re-neutralized.

  • Co-solvents like DMSO are ideal for applications sensitive to pH changes (e.g., cell culture, enzyme kinetics). However, the final concentration of the co-solvent must be carefully controlled.[10]

Q5: I dissolved my compound at a high pH, but it precipitated when I added it to my neutral buffer. What happened? A5: This is a common issue called "crashing out." Your high-pH stock solution kept the compound soluble because it was in its deprotonated, negatively charged form. When you diluted it into a larger volume of neutral buffer, the pH dropped, causing the compound to revert to its poorly soluble zwitterionic state and precipitate. To avoid this, ensure the final concentration in the neutral buffer is below its maximum solubility limit at that pH.

Part 3: Troubleshooting Workflows & Protocols

This section provides detailed, step-by-step methodologies for solubilizing this compound.

Decision-Making Workflow

Before selecting a protocol, use the following decision tree to determine the most appropriate approach for your experiment.

G start Start: Need to dissolve This compound q1 Is your downstream application sensitive to pH changes (e.g., cell culture)? start->q1 ph_path No, pH is adjustable. q1->ph_path No cosolvent_path Yes, pH must be stable. q1->cosolvent_path Yes protocol1 Follow Protocol 1: Solubilization by pH Adjustment (Basic Conditions) ph_path->protocol1 protocol2 Follow Protocol 2: Solubilization using a Co-solvent (e.g., DMSO) cosolvent_path->protocol2

Caption: Decision tree for selecting a solubilization method.

Protocol 1: Solubilization by pH Adjustment (Basic Conditions)

This method leverages the deprotonation of the amino group at basic pH to create a soluble anionic salt. This is the preferred method for preparing high-concentration aqueous stock solutions.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q)

  • 1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound powder and place it in an appropriate glass beaker or flask.

  • Add Water: Add approximately 80% of the final desired volume of high-purity water. The powder will not dissolve and will form a slurry.

  • Initiate Stirring: Place the beaker on a stir plate and begin stirring at a moderate speed.

  • Adjust pH: While monitoring with a calibrated pH meter, add 1 M NaOH dropwise. You will observe the powder beginning to dissolve as the pH increases.

    • Scientific Rationale: As the pH rises above the amino group's pKa (~7.6), the -NH3+ group is deprotonated to -NH2.[3] This, combined with the already deprotonated carboxylate group (-COO-), gives the molecule a net negative charge, dramatically increasing its solubility in water.[11][12]

  • Target pH: Continue adding NaOH until the pH is approximately 9.0-10.0. At this point, all the solid should be completely dissolved. Visually confirm that no particulates remain.

  • Final Volume: Once the compound is fully dissolved, transfer the solution to a volumetric flask and add water to reach the final target volume.

  • Storage & Use: Store the stock solution as recommended (e.g., at -20°C). When adding to your experimental medium, remember that this stock is basic. You may need to adjust the pH of your final solution, or ensure the dilution factor is large enough that the pH shift is negligible.

Protocol 2: Solubilization Using a Co-solvent (DMSO)

This method is ideal for pH-sensitive applications. DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[8]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer and/or sonicator

  • Microcentrifuge tubes or glass vials

Step-by-Step Methodology:

  • Weigh Compound: Weigh the desired amount of this compound and place it in a suitable vial.

  • Add DMSO: Add the required volume of DMSO to achieve your target stock concentration. A concentration of up to 12.5 mg/mL may be achievable.[7]

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids remain, place the vial in a bath sonicator for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be applied, but be cautious with heat-sensitive downstream applications.[7]

  • Confirm Dissolution: Ensure the solution is clear and free of any particulates before use.

  • Dilution into Aqueous Buffer:

    • Critical Step: When diluting the DMSO stock into your aqueous experimental buffer, add the DMSO stock to the buffer while vortexing or stirring the buffer. Do not add buffer to the DMSO stock, as this can cause the compound to precipitate.

    • Scientific Rationale: This ensures that the DMSO is rapidly dispersed, preventing localized high concentrations of the compound that could exceed the aqueous solubility limit and cause precipitation.

  • Control Final Solvent Concentration: Ensure the final percentage of DMSO in your experiment is below the tolerance level for your specific assay (typically <0.5% for cell-based assays, but this must be empirically determined). Always include a vehicle control (buffer + same final % of DMSO) in your experiments.

Part 4: Data Summary & Advanced Considerations

Solubility Characteristics Table

The following table summarizes the solubility properties and recommended approaches.

ParameterValue / RecommendationSource(s)
Chemical Formula C₉H₉Br₂NO₃[2]
Molecular Weight 338.98 g/mol [2]
pKa Values (25°C) 2.17 (-COOH), 6.45 (-OH), 7.60 (-NH3+)[1][3]
Aqueous Solubility Very low at neutral pH (>50.8 µg/mL)[1]
Organic Solvent Solubility Soluble in DMSO, Methanol[1][7]
Recommended pH for Aqueous Stock pH 9.0 - 10.0Scientist Recommendation
Recommended Co-solvent DMSO[7][8]
Max Final DMSO % (General Guideline) < 0.5% (must be optimized per assay)Scientist Recommendation
Advanced Troubleshooting
  • Precipitation in Freezer: If your high-pH aqueous stock precipitates upon freezing, consider preparing it in a 10-20% glycerol/water solution. The glycerol acts as a cryoprotectant and can help maintain solubility at low temperatures.

  • Incompatibility with DMSO: For rare cases where DMSO interferes with an assay, other co-solvents like N,N-Dimethylformamide (DMF) or ethanol can be tested, although solubility may be lower.[6]

  • Salt Formation: For drug development applications, creating a stable salt form of this compound (e.g., a sodium salt) is a common strategy to improve solubility and handling properties for formulation.[11][13]

We trust this guide will empower you to overcome the solubility challenges associated with this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Al-Aani, M., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(31), 20083-20094.
  • Kilgore, J. (2020). How to desalt zwitterions? ResearchGate.
  • Mirgorod, Y. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? ResearchGate.
  • Al-Aani, M., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing.
  • Bundy, J. G., et al. (2003). Limitations of a cosolvent for ecotoxicity testing of hydrophobic compounds. Bulletin of Environmental Contamination and Toxicology, 70(1), 1-8.
  • Al-Aani, M., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. King's College London Research Portal.
  • Garde, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(3), 468-477.
  • HGY, et al. (2024). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv.
  • Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN Pharmaceutics, 2012, 195482.
  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine.
  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion.

Sources

Technical Support Center: Troubleshooting Weak Signals in Western Blot for Brominated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue: weak or absent signals when detecting brominated proteins via Western blot. Drawing from extensive field experience and established scientific principles, this resource aims to equip you with the knowledge to diagnose and resolve these specific immunoblotting challenges.

Introduction: The Nuances of Detecting Brominated Proteins

Detecting brominated proteins, often labeled with bromodeoxyuridine (BrdU) to track cell proliferation, presents unique hurdles compared to standard Western blotting. The epitope, a bromine atom incorporated into the protein or DNA, can be less accessible or immunogenic, leading to frustratingly faint bands. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter, delving into the causality behind each experimental step.

Troubleshooting Guide: Q&A for Weak Signals

This section is organized by the key stages of the Western blot workflow. Each question represents a common failure point, followed by an expert analysis of the root causes and actionable solutions.

Part 1: Sample Preparation & Protein Loading
Q1: I'm not seeing any signal. Could the issue be my protein sample itself?

A1: Absolutely. The quality and quantity of your target protein are foundational to a successful Western blot.

  • Low Abundance of the Target Protein: Brominated proteins may be expressed at very low levels.

    • Solution: Increase the total protein loaded per well. While 20-30 µg is standard, for low-abundance targets, loading up to 100 µg may be necessary.[1] Consider enriching your sample for the protein of interest through immunoprecipitation or cellular fractionation before running the gel.[2][3][4]

  • Protein Degradation: Proteins are susceptible to degradation by proteases released during cell lysis.

    • Solution: Always prepare lysates on ice and add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[2][5][6][7] This prevents the breakdown of your target protein, ensuring enough intact protein is available for detection.

  • Inefficient Protein Extraction: The brominated protein might not be effectively solubilized by your lysis buffer.

    • Solution: Choose a lysis buffer optimized for the subcellular localization of your target protein.[2][7] For example, a RIPA buffer is suitable for many cellular compartments.[8] Sonication can also help complete cell lysis and shear DNA, reducing sample viscosity.[8][9]

Q2: I see a faint band, but it's much weaker than expected. Is my protein load sufficient?

A2: Even if you see a faint band, optimizing the protein load is a critical step for a robust signal.

  • Sub-Optimal Protein Concentration: A common issue is simply not having enough target protein on the membrane.

    • Solution: Quantify your total protein concentration using a reliable method like a BCA or Bradford assay.[10] Aim to load at least 20-30 µg of total protein from cell extracts per lane.[1][8] For purified recombinant proteins, much less is needed.[5] Always include a positive control lysate from a cell line known to express the target protein to validate your experimental setup.[2][3]

Part 2: Gel Electrophoresis & Protein Transfer
Q3: I've confirmed my protein is in the lysate. Could the problem be with the transfer to the membrane?

A3: Inefficient protein transfer is a frequent culprit for weak or non-existent signals.

  • Poor Transfer Efficiency: Not all of your protein may be moving from the gel to the membrane.

    • Solution: After transfer, stain the membrane with Ponceau S.[2][10] This reversible stain allows you to visualize the total protein transferred across the membrane, confirming if the transfer was successful and even. If the transfer is poor, optimize your transfer conditions, including the buffer composition and transfer time, especially for very large or small proteins.[4] Wet transfer systems generally yield higher efficiency and resolution compared to semi-dry systems.[2]

  • Incorrect Membrane Choice: The type of membrane can impact protein binding.

    • Solution: Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes are commonly used.[11][12] PVDF membranes are generally more robust and have a higher binding capacity, making them a good choice for low-abundance proteins. After transfer, allowing a PVDF membrane to dry completely before blocking can enhance protein retention.[13]

  • Air Bubbles: Air bubbles trapped between the gel and the membrane will block transfer.

    • Solution: Carefully assemble the transfer stack, ensuring no air bubbles are present. A roller can be used to gently remove any trapped bubbles.[3]

Part 3: Immunodetection - Antibodies & Blocking
Q4: My transfer looks good, but I'm still getting a weak signal. Could my antibody be the problem?

A4: Antibody performance is paramount. Both primary and secondary antibodies can be sources of weak signals.

  • Sub-optimal Antibody Concentration: The dilution of your primary and secondary antibodies is critical.

    • Solution: Perform a titration (a dot blot or a series of Westerns with varying antibody concentrations) to determine the optimal dilution for both your primary and secondary antibodies.[2][11] Start with the manufacturer's recommended dilution and then test concentrations 2-4 times higher and lower.[4]

  • Inactive Antibody: Antibodies can lose activity if not stored correctly.

    • Solution: Check the antibody's expiration date and ensure it has been stored at the recommended temperature.[14] Avoid repeated freeze-thaw cycles. You can test the antibody's activity with a dot blot.[3]

  • Insufficient Incubation Time: The antibody may not have had enough time to bind to the target protein.

    • Solution: Increase the primary antibody incubation time. An overnight incubation at 4°C is often more effective than a shorter incubation at room temperature.[2][9][14]

Q5: I've optimized my antibodies, but the signal is still faint. Could the blocking step be masking my protein?

A5: Yes, over-blocking or using an inappropriate blocking agent can hinder antibody binding.

  • Epitope Masking: The proteins in the blocking buffer can sometimes mask the epitope on your target protein, preventing the primary antibody from binding.

    • Solution: Try reducing the percentage of the blocking agent (e.g., from 5% non-fat milk to 3%) or switch to a different blocking buffer, such as bovine serum albumin (BSA).[2][4] Sometimes, removing the blocking agent from the antibody dilution buffer can also improve the signal.[2] For phospho-specific antibodies, BSA is generally recommended over milk, as milk contains phosphoproteins that can cause high background.[6]

Part 4: Signal Detection & Visualization
Q6: I've gone through all the steps, but my chemiluminescent signal is still weak. What can I do at the detection stage?

A6: The final detection step offers several opportunities to enhance a weak signal.

  • Substrate Issues: The chemiluminescent substrate may have lost activity or may not be sensitive enough.

    • Solution: Ensure your substrate has not expired and has been equilibrated to room temperature before use.[11][14] For very low-abundance proteins, consider using a high-sensitivity substrate.[7][12]

  • Insufficient Exposure Time: You may simply not be exposing the blot long enough to capture the signal.

    • Solution: When using film, try multiple exposure times, ranging from a few seconds to 30 minutes or more.[6][14][15] Digital imagers offer a significant advantage here, as they have a wider dynamic range and can detect faint signals without saturating strong ones.[11]

  • Enzyme Inhibition: Components in your buffers could be inhibiting the horseradish peroxidase (HRP) enzyme conjugated to your secondary antibody.

    • Solution: Sodium azide is a common preservative in antibody solutions, but it potently inhibits HRP.[11][14] Ensure that none of your buffers used with the HRP-conjugated secondary antibody contain sodium azide.

Visual Workflows & Protocols

Troubleshooting Logic Diagram

This diagram outlines a logical progression for troubleshooting weak signals in your Western blot experiments for brominated proteins.

G cluster_0 Problem: Weak or No Signal cluster_1 Sample & Loading cluster_2 Transfer cluster_3 Immunodetection cluster_4 Detection cluster_5 Resolution Start Start Troubleshooting CheckProtein Q1: Protein Integrity & Abundance? Start->CheckProtein OptimizeLoad Increase Protein Load / Use Protease Inhibitors CheckProtein->OptimizeLoad If weak/absent CheckTransfer Q2: Transfer Efficiency? CheckProtein->CheckTransfer If OK OptimizeLoad->CheckTransfer PonceauS Ponceau S Stain / Optimize Transfer CheckTransfer->PonceauS If weak/uneven CheckAntibody Q3: Antibody Optimization? CheckTransfer->CheckAntibody If OK PonceauS->CheckAntibody TitrateAb Titrate Primary & Secondary Antibodies CheckAntibody->TitrateAb If weak CheckBlocking Q4: Blocking Issues? CheckAntibody->CheckBlocking If OK TitrateAb->CheckBlocking ChangeBlocker Change Blocking Agent / Concentration CheckBlocking->ChangeBlocker If weak CheckDetection Q5: Detection Method? CheckBlocking->CheckDetection If OK ChangeBlocker->CheckDetection OptimizeDetection Use High-Sensitivity Substrate / Increase Exposure CheckDetection->OptimizeDetection If weak Success Strong Signal Achieved CheckDetection->Success If OK OptimizeDetection->Success

Caption: A decision tree for troubleshooting weak Western blot signals.

Optimized Western Blot Protocol for Brominated Proteins

This protocol provides a detailed, step-by-step methodology for performing a Western blot to detect brominated proteins.

1. Sample Preparation (Lysis)

  • Wash cultured cells with ice-cold PBS.[8]

  • Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[8]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]

  • Sonicate the lysate for 10-15 seconds to ensure complete lysis.[9]

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[8]

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration.

2. SDS-PAGE

  • Mix 20-50 µg of protein with Laemmli sample buffer.[8][10]

  • Boil the samples at 95-100°C for 5 minutes.[8][10]

  • Load the samples and a molecular weight marker onto a polyacrylamide gel.[10]

  • Run the gel at 100-150 V until the dye front reaches the bottom.[8]

3. Protein Transfer

  • Equilibrate the gel in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles.

  • Perform a wet transfer, for example, at 100 V for 1 hour.

  • (Optional but recommended) After transfer, rinse the membrane with water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.[10]

4. Immunoblotting

  • Block the membrane in 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature or overnight at 4°C.[10]

  • Incubate the membrane with the primary antibody (e.g., anti-BrdU) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times for 10 minutes each with TBST.[10]

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]

  • Wash the membrane three times for 10 minutes each with TBST.[10]

5. Signal Detection

  • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

  • Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film for various durations.

Key Parameter Summary Table
ParameterStandard RecommendationOptimization for Weak SignalRationale
Protein Load 20-30 µ g/lane 50-100 µ g/lane Increases the amount of target antigen on the membrane.[1][2]
Primary Antibody 1:1000 dilution, 1 hr at RT1:250-1:500 dilution, overnight at 4°CIncreases binding affinity and specificity.[2][14]
Secondary Antibody 1:5000-1:10,000 dilution1:2000-1:5000 dilutionAmplifies the signal from the primary antibody.
Blocking Agent 5% Non-fat Milk in TBST3% BSA in TBST or protein-free blockerReduces potential epitope masking.[2][4][11]
ECL Substrate Standard SensitivityHigh or Super-High SensitivityEnhances the light output from the HRP enzyme.[12][16]
Exposure Time 1-5 minutes (Digital)10-30+ minutes (Digital/Film)Captures more photons from a weak signal.[14][15]

References

  • Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal.
  • Bio-Rad Antibodies. (n.d.). Western Blot Troubleshoot: Faint Bands or Weak Signal.
  • Bio-Rad Antibodies. (n.d.). BrdU Staining Experiments: Tips for Success.
  • Azure Biosystems. (n.d.). How to Improve Your Chemiluminescent Western Blots.
  • LI-COR Biosciences. (n.d.). Optimizing Chemiluminescent Western Blots.
  • Azure Biosystems. (n.d.). How to Optimize Your Chemiluminescent Western Blots.
  • Bio-Rad Antibodies. (n.d.). BrdU Staining Experiments.
  • Biocompare. (n.d.). Anti-BrdU Western Blot Antibody Products.
  • Promega Connections. (2014). Optimize Your Western Blot.
  • Agrisera. (2020). No signal on Western blot, what to do next?.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.

Sources

Technical Support Center: Optimizing HPLC Gradient for Separating 3,5-Dibromotyrosine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of 3,5-Dibromotyrosine and its related isomers. This guide is crafted for researchers, scientists, and drug development professionals who encounter challenges in achieving baseline resolution for these structurally similar compounds. Here, we provide a structured approach, blending fundamental chromatographic theory with practical, field-tested solutions to empower you to build robust and reproducible HPLC methods.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from its isomers so challenging?

The primary difficulty lies in the profound structural similarity of the isomers. As positional isomers, compounds like 3-bromotyrosine and this compound share the same molecular formula and weight, differing only in the position of bromine atoms on the aromatic ring. This leads to very similar physicochemical properties, including hydrophobicity and polarity, which results in nearly identical retention behavior in standard reversed-phase HPLC, often causing co-elution.[1] A highly selective and optimized method is required to exploit these subtle structural differences for a successful separation.

Q2: What are the best starting conditions (column and mobile phase) for this type of separation?

A reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

  • Column: A C18 column is the conventional choice for reversed-phase chromatography. For challenging isomer separations, consider high-efficiency columns with smaller particle sizes (e.g., <3 µm). An excellent alternative is a Phenyl-Hexyl column, which can offer different selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[2][3][4]

  • Mobile Phase:

    • Aqueous (A): Deionized water containing an acidic modifier. Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is critical. The acidic pH ensures that the carboxylic acid and amine groups on the tyrosine are protonated, which suppresses ionization and minimizes undesirable secondary interactions with the silica backbone of the column, leading to sharper peaks.[5][6]

    • Organic (B): Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak shapes.

A prudent initial "scouting" gradient would be a broad range, such as 5% to 95% acetonitrile over 20 minutes, to determine the approximate elution time of the isomers.[1][7]

Q3: My isomer peaks are broad and show significant tailing. What are the common causes?

Peak tailing is a frequent issue that compromises resolution and accurate integration. The most probable causes include:

  • Secondary Silanol Interactions: Residual, unprotonated silanol groups (Si-OH) on the surface of the silica-based stationary phase can interact electrostatically with the positively charged amine group of the tyrosine derivatives.[8] This secondary ion-exchange mechanism is a primary cause of peak tailing for basic compounds.[9]

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% TFA or formic acid) to keep the silanol groups protonated and neutral.[9][10]

  • Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to distorted, tailing, or fronting peaks.[11][12][13]

    • Solution: Reduce the injection volume or dilute your sample.[14]

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than your initial mobile phase (e.g., sample in 100% acetonitrile, with a starting condition of 5% acetonitrile) can cause peak distortion.[11]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting and Optimization Guide

This section provides a systematic workflow for diagnosing and resolving common issues encountered during the separation of this compound isomers.

Problem 1: Poor or No Resolution Between Isomers

This is the most common challenge, indicating that the current method lacks the required selectivity.

Caption: A systematic workflow for troubleshooting poor isomer resolution.

  • Flatten the Gradient: This is the most powerful tool for improving the separation of closely eluting compounds. A steep gradient rushes components through the column, not allowing for sufficient interaction with the stationary phase. A shallower gradient increases the time analytes spend in the critical elution window, enhancing resolution.[7][15]

    • Action: If your scouting gradient was 5-95% B in 20 minutes (slope of 4.5%/min), and your isomers eluted around the 10-minute mark (at ~50% B), design a new gradient focused on that region, such as 40-60% B over 20 minutes (slope of 1%/min).

  • Evaluate Mobile Phase Modifier: While both formic acid and TFA acidify the mobile phase, TFA is a much stronger ion-pairing agent.[16] This strong ion-pairing can sometimes mask subtle selectivity differences.

    • Action: If using TFA, switch to 0.1% formic acid. Formic acid is a weaker ion-pairing agent and may reveal selectivity differences between the isomers that were suppressed by TFA, potentially altering elution order or improving separation.[10]

  • Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, the stationary phase must be addressed. C18 columns separate primarily based on hydrophobicity. Phenyl-based columns introduce an alternative separation mechanism.

    • Action: Switch from a C18 to a Phenyl-Hexyl column. The phenyl rings in the stationary phase can engage in π-π interactions with the aromatic rings of the dibromotyrosine isomers.[17][3][18] This provides a different mode of interaction that can be highly effective for separating positional isomers.[18]

  • Optimize Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer.

    • Action: Use a column oven and systematically evaluate temperatures (e.g., 30°C, 40°C, 50°C). Increasing temperature lowers viscosity, which can improve efficiency, but it may also decrease retention. The optimal temperature will provide the best balance of resolution and analysis time.

Problem 2: Inconsistent Retention Times

Poor reproducibility of retention times makes peak identification and quantification unreliable.

Potential Cause Scientific Explanation Recommended Action
Insufficient Column Equilibration The column has not returned to the initial mobile phase conditions before the next injection, causing subsequent runs to start from a different point.Ensure a sufficient post-run equilibration time. A good rule of thumb is to allow 10-15 column volumes of the starting mobile phase to pass through the column before the next injection.[11]
Pump and Gradient Mixer Issues The HPLC pump is not delivering a precise and reproducible mobile phase composition, especially at the beginning of the gradient where percentages are low.Perform regular pump maintenance and calibration. Ensure all solvent lines are properly primed and that the online degasser is functioning correctly to prevent bubble formation.[19]
Mobile Phase Preparation/Volatility Inconsistent preparation of mobile phase or evaporation of the more volatile organic component can alter the gradient profile over time.Prepare fresh mobile phase daily. Keep solvent reservoirs capped to minimize evaporation. Ensure modifiers are added accurately.
Temperature Fluctuations Ambient temperature changes can affect mobile phase viscosity and, consequently, retention times.[11][14]Always use a thermostatically controlled column oven to maintain a consistent temperature.[11]

A Systematic Protocol for Gradient Method Development

This protocol provides a structured, step-by-step workflow for developing a robust separation method from the ground up.

Caption: A structured workflow for de novo gradient method development.

  • Initial Setup and Scouting Run:

    • Install a C18 column and configure the mobile phases as described above. Set the column temperature to 40°C.

    • Perform a broad scouting gradient (e.g., 5% to 95% Acetonitrile in 20 minutes) to determine the approximate retention times of the dibromotyrosine isomers.

  • Identify the Elution Window and Design an Optimized Gradient:

    • Analyze the chromatogram from the scouting run. Identify the time range and the corresponding %B range where your isomers of interest elute.

    • Create a new, much shallower gradient that is focused on this specific window. For example, if the isomers eluted between 8 and 10 minutes in the initial run (corresponding to roughly 40-50% Acetonitrile), a new gradient could be:

      Time (min) %B (Acetonitrile)
      0.0 35
      20.0 55
      21.0 95
      23.0 95
      23.1 35

      | 30.0 | 35 |

    • This refined gradient has a much lower slope (1%/min), which will significantly increase the resolving power for the closely eluting isomers.

  • Further Optimization and Finalization:

    • Run the optimized shallow gradient. If resolution is still insufficient, the next logical step is to switch to a Phenyl-Hexyl column and repeat the shallow gradient experiment. The alternative selectivity offered by this stationary phase is often key to separating difficult positional isomers.[18]

    • Once satisfactory separation is achieved, validate the method's robustness by making small, deliberate changes to parameters like temperature and mobile phase composition to ensure the separation is reliable.

By adopting this systematic and scientifically grounded approach, you can effectively troubleshoot and optimize your HPLC method to achieve baseline separation of this compound and its challenging isomers.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • uHPLCs. (2025, August 14). Top 10 Common HPLC Problems and How to Fix Them.
  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation.
  • MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • R&D World. (2017, February 13). Automated Approach to HPLC Method Development.
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Dolan, J. W. (n.d.). Gradient Elution: Baseline Drift Problems. LCGC International.
  • Mastelf. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • Unger, K. K. (2007). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies.
  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?
  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
  • Azinfo. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine.
  • Kato, Y., et al. (n.d.). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. PMC - NIH.
  • Queen's University Belfast. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
  • Incognito. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International.
  • Kromidas, S. (n.d.). Chapter 1 Aspects of Gradient Optimization. Wiley-VCH.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and...
  • CP Lab Safety. (n.d.). L-Tyrosine, 3,5-dibromo-, 98%+ (HPLC).
  • ScienceDirect. (n.d.). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices.

Sources

Technical Support Center: Enhancing Fluorescent Signals for 3,5-Dibromotyrosine Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromotyrosine (DiBrY) fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals utilizing this versatile probe in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance your fluorescent signal for robust and reproducible results.

I. Frequently Asked Questions (FAQs): Understanding this compound Fluorescence

This section addresses fundamental questions about the properties and use of this compound as a fluorescent probe.

Q1: What is this compound and why is it used in fluorescence studies?

This compound (DiBrY) is a halogenated analog of the natural amino acid L-tyrosine.[1][2] It can be incorporated into peptides and proteins or used as a standalone small molecule probe.[1] While native tyrosine is intrinsically fluorescent, its signal can be weak and susceptible to environmental changes.[3] The introduction of two bromine atoms to the phenolic ring of tyrosine alters its electronic properties, which can be harnessed for specific fluorescence applications.[4] DiBrY is often utilized in biochemical and pharmaceutical research for studying protein interactions, enzyme activity, and as a precursor in the synthesis of novel therapeutic agents.[5] Although not intensely fluorescent on its own, its unique structure allows for specific detection and signal amplification strategies.

Q2: What are the expected spectral properties of this compound?

  • Excitation: Similar to L-tyrosine, expect the primary excitation maximum to be in the ultraviolet (UV) range, likely around 275-285 nm.[3]

  • Emission: The emission maximum is also expected to be in the UV range, slightly red-shifted compared to tyrosine, likely around 310-330 nm.

  • Quantum Yield: The intrinsic fluorescence quantum yield of DiBrY is expected to be relatively low. The presence of heavy atoms like bromine often leads to increased rates of intersystem crossing to the triplet state, which can decrease fluorescence efficiency. This is known as the "heavy-atom effect".[6][7]

  • Photostability: Halogenation can sometimes impact the photostability of a fluorophore.[8] It is crucial to minimize prolonged exposure to high-intensity excitation light to prevent photobleaching.

Q3: How do environmental factors affect the fluorescence of this compound?

The fluorescence of tyrosine and its analogs is highly sensitive to the local microenvironment. Understanding these sensitivities is key to troubleshooting experimental results.

  • Solvent Polarity: Changes in solvent polarity can influence the fluorescence emission spectrum and quantum yield.[9] In general, increasing solvent polarity can lead to a red shift in the emission spectrum (a shift to longer wavelengths).[9]

  • pH: The fluorescence of the phenolic group of tyrosine is pH-dependent. At alkaline pH, the hydroxyl group deprotonates to form a phenolate anion, which is generally non-fluorescent or weakly fluorescent.[10][11] Therefore, maintaining a stable pH in the neutral to slightly acidic range is crucial for consistent signal.

  • Quenching: Fluorescence quenching is a process that decreases the fluorescence intensity. This can occur through various mechanisms, including collisional quenching by molecules in the solvent (like dissolved oxygen) or through the formation of non-fluorescent complexes.[12]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to troubleshooting common issues encountered during experiments with this compound probes.

Problem Potential Causes Recommended Solutions
Weak or No Fluorescent Signal 1. Low Probe Concentration: The concentration of the DiBrY probe may be below the detection limit of the instrument. 2. Incorrect Instrument Settings: Excitation and emission wavelengths might not be optimal for DiBrY. Slit widths may be too narrow. 3. Fluorescence Quenching: Components in your buffer or sample may be quenching the fluorescence.[12] 4. Unfavorable Environment: The pH of the buffer may be too high (alkaline), leading to deprotonation of the phenolic group.[10] 5. Photobleaching: Excessive exposure to excitation light may have destroyed the fluorophore.1. Optimize Concentration: Perform a concentration titration to determine the optimal probe concentration for your assay. 2. Optimize Instrument Settings: Perform excitation and emission scans to determine the precise maxima for your experimental conditions. Gradually increase slit widths to allow more light to reach the detector, but be mindful of decreased spectral resolution.[13] 3. Identify and Remove Quenchers: Prepare fresh, high-purity buffers. If possible, degas your solutions to remove dissolved oxygen. Run control experiments with simplified buffers to identify potential quenching agents.[12] 4. Buffer Optimization: Ensure your buffer pH is maintained in the optimal range (typically pH 6.0-7.5). Perform a pH titration to determine the optimal pH for your specific application. 5. Minimize Photobleaching: Reduce the intensity and duration of light exposure. Use neutral density filters and only expose the sample to light during data acquisition. Consider using an anti-fade mounting medium for microscopy applications.[14]
High Background Fluorescence 1. Autofluorescence: Biological samples often exhibit intrinsic fluorescence from components like NADH, flavins, or cellular structures. 2. Impure Reagents: Buffers, solvents, or other reagents may contain fluorescent impurities. 3. Non-specific Binding: The DiBrY probe may be binding non-specifically to other components in the sample.1. Spectral Unmixing: If your imaging system allows, use spectral unmixing algorithms to separate the specific DiBrY signal from the autofluorescence background. 2. Use High-Purity Reagents: Utilize spectroscopy-grade solvents and freshly prepared buffers from high-purity reagents. Run a buffer blank to assess background fluorescence from your reagents. 3. Optimize Blocking and Washing: For assays involving binding, ensure adequate blocking steps are included. Increase the number and duration of wash steps to remove non-specifically bound probes.
Poor Signal-to-Noise Ratio (SNR) 1. Combination of Low Signal and High Background: This is a common issue that amplifies the difficulty in detecting a true signal. 2. Detector Noise: At very low light levels, the electronic noise of the detector (e.g., photomultiplier tube) can become significant.1. Address Both Issues Simultaneously: Implement the solutions for both "Weak or No Fluorescent Signal" and "High Background Fluorescence". 2. Instrument Optimization: Increase the detector gain or integration time to amplify the signal. However, be aware that this can also amplify background noise. Finding the optimal balance is key.[13] For microscopy, using a higher numerical aperture objective can improve light collection efficiency.[13]

III. Advanced Signal Enhancement: Tyramide Signal Amplification (TSA)

For applications where the intrinsic signal of this compound is insufficient, Tyramide Signal Amplification (TSA) can be a powerful tool to dramatically increase the fluorescence intensity.[15][16][17]

Principle of Tyramide Signal Amplification

TSA is an enzyme-mediated detection method that utilizes Horseradish Peroxidase (HRP).[18][19] In the presence of a low concentration of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of a fluorescently labeled tyramide derivative into a highly reactive, short-lived radical.[20][21] This radical then covalently binds to nearby tyrosine (and to a lesser extent, tryptophan) residues on proteins in the immediate vicinity of the HRP activity.[21] This results in the deposition of a large number of fluorophores at the site of the target, leading to a significant amplification of the fluorescent signal.[15][18]

Conceptual Workflow for TSA with this compound Probes

While TSA is traditionally used with antibody-HRP conjugates, the principle can be adapted for DiBrY probes. The key is to localize HRP activity to the site of the DiBrY probe.

TSA_Workflow cluster_localization Step 1: HRP Localization cluster_amplification Step 2: Signal Amplification cluster_detection Step 3: Detection DiBrY This compound Probe Target Target Molecule DiBrY->Target Binds to HRP_Conjugate HRP Conjugate Target->HRP_Conjugate Recruits Amplified_Signal Amplified Fluorescent Signal Tyramide Fluorescent Tyramide HRP_Conjugate->Tyramide Activates Tyramide->Target H2O2 H₂O₂

Caption: Conceptual workflow for Tyramide Signal Amplification with this compound probes.

Experimental Protocol: Tyramide Signal Amplification for Enhanced DiBrY Signal

This protocol provides a general framework for implementing TSA. Optimization of concentrations and incubation times is critical for success.

Materials:

  • Sample containing the this compound probe bound to its target.

  • HRP conjugate capable of binding to the target of interest.

  • Fluorescently labeled tyramide (e.g., with Alexa Fluor™, Cy® dyes).

  • Amplification buffer (e.g., PBS with 0.0015% H₂O₂).[15]

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Quenching solution (e.g., 1% sodium azide in PBS).

Procedure:

  • Sample Preparation: Prepare your sample as required for your specific application (e.g., cell fixation and permeabilization for microscopy).

  • HRP Localization:

    • Incubate the sample with the HRP conjugate that specifically recognizes your target molecule. The concentration and incubation time will need to be optimized.

    • Wash the sample thoroughly with wash buffer to remove any unbound HRP conjugate.

  • Tyramide Reaction:

    • Prepare the tyramide working solution by diluting the fluorescently labeled tyramide stock in the amplification buffer. The optimal dilution is typically between 1:100 and 1:1000 and should be determined empirically.[15]

    • Incubate the sample with the tyramide working solution for 5-10 minutes at room temperature, protected from light.[15]

  • Quenching:

    • Stop the enzymatic reaction by washing the sample with the quenching solution.

    • Wash the sample several times with wash buffer.

  • Imaging:

    • Mount the sample, if necessary, using an anti-fade mounting medium.

    • Image the sample using a fluorescence microscope or plate reader with the appropriate filter sets for the chosen fluorescent tyramide.

Troubleshooting TSA
Problem Potential Causes Recommended Solutions
High Non-specific Signal 1. Endogenous Peroxidase Activity: Some cells and tissues have endogenous peroxidases that can catalyze the tyramide reaction. 2. Non-specific Binding of HRP Conjugate: The HRP conjugate may be binding non-specifically to the sample.1. Quench Endogenous Peroxidases: Before the HRP conjugate incubation step, treat the sample with a peroxidase quenching solution (e.g., 3% H₂O₂ in PBS for 10-15 minutes).[17] 2. Optimize Blocking and HRP Concentration: Ensure adequate blocking of the sample. Perform a titration of the HRP conjugate to find the lowest concentration that still provides a good signal.
Weak or No Amplified Signal 1. Inactive HRP: The HRP enzyme may be inactive. 2. Suboptimal Reagent Concentrations: The concentrations of H₂O₂ or fluorescent tyramide may not be optimal. 3. Insufficient Incubation Time: The tyramide reaction time may be too short.1. Use Fresh Reagents: Ensure the HRP conjugate and H₂O₂ are not expired and have been stored correctly. 2. Optimize Concentrations: Perform a titration of both the H₂O₂ concentration in the amplification buffer and the dilution of the fluorescent tyramide.[16] 3. Optimize Incubation Time: Increase the incubation time with the tyramide working solution in increments (e.g., 5, 10, 15 minutes) to find the optimal time for your system.[16]

IV. References

Sources

protocol for removing interfering compounds in 3,5-Dibromotyrosine analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide from the Senior Application Scientist's Desk

Welcome to the technical support center for 3,5-Dibromotyrosine (3,5-DiBrY) analysis. As a non-proteinogenic amino acid and a product of protein oxidation, accurate quantification of 3,5-DiBrY is critical in various research fields, including studies on eosinophil-dependent tissue injury.[1] However, its analysis is often plagued by interfering compounds from complex biological matrices.

This guide is designed to provide you with practical, field-proven solutions to common challenges. We will move beyond simple procedural lists to explain the underlying principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the analysis of this compound. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Q1: My LC-MS/MS analysis of 3,5-DiBrY from plasma shows significant ion suppression and a noisy baseline. What is the likely cause and how can I fix it?

Expert Analysis: This is a classic symptom of "matrix effects," where co-eluting compounds from the sample interfere with the ionization of your target analyte in the mass spectrometer's source.[2][3] In plasma, the primary culprits are phospholipids from cell membranes and abundant proteins. These hydrophobic molecules can mask the 3,5-DiBrY signal and contaminate your system. The most effective strategy is to remove these interferences before injection.

Recommended Solution: Liquid-Liquid Extraction (LLE) LLE is a powerful technique that separates compounds based on their differential solubility in two immiscible liquids. For this application, we exploit the polar nature of 3,5-DiBrY and the nonpolar nature of lipids. A modified Bligh and Dyer or Folch method is highly effective.[4]

Protocol: LLE for Phospholipid and Lipid Removal
  • Sample Preparation: To 100 µL of plasma, add 300 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 100 µL of chloroform and vortex for 30 seconds. Follow by adding 100 µL of ultrapure water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,500 x g for 10 minutes. This will result in two distinct phases.

  • Analyte Collection: Three layers will form: a lower organic phase (chloroform) containing lipids, a solid protein disk at the interface, and an upper aqueous/methanolic phase containing your polar analyte, 3,5-DiBrY.

  • Extraction: Carefully collect the upper aqueous phase using a pipette, avoiding the protein layer.

  • Drying and Reconstitution: Dry the collected supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in your initial mobile phase for LC-MS/MS analysis.

Q2: I'm analyzing 3,5-DiBrY in urine, but my results have poor reproducibility and peak tailing. I suspect interference from salts and other polar molecules. What's the best cleanup strategy?

Expert Analysis: Urine is a complex matrix rich in inorganic salts and numerous small, polar organic molecules that can interfere with chromatographic separation and detection.[3] While protein precipitation is simple, it is often insufficient for removing these types of interferences.[5] Solid-Phase Extraction (SPE) is the superior choice here, as it provides a more targeted cleanup, effectively removing salts and retaining the analyte for a clean elution.[6][7]

Recommended Solution: Solid-Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent A polymeric sorbent (like Strata-X) is robust and offers excellent retention for a broad range of analytes, including polar compounds like 3,5-DiBrY, while allowing for aggressive washing steps to remove interferences.

Workflow for Solid-Phase Extraction (SPE) Cleanup

Caption: A typical workflow for Solid-Phase Extraction.

Protocol: SPE for Salt and Polar Interference Removal
  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 1 mL of the supernatant with 1 mL of 2% phosphoric acid to ensure the phenolic hydroxyl and carboxylic acid groups of 3,5-DiBrY are protonated.

  • Column Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol through it.

  • Column Equilibration: Equilibrate the cartridge by passing 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing salts and highly polar interferences while retaining the 3,5-DiBrY.

  • Elution: Elute the 3,5-DiBrY from the cartridge using 1 mL of methanol or acetonitrile, preferably containing a small amount of acid (e.g., 0.1% formic acid) to ensure efficient recovery.

  • Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Frequently Asked Questions (FAQs)

Q: What are the main types of interfering compounds in this compound analysis?

A: Interfering compounds are highly dependent on the biological matrix. Generally, they can be categorized as:

  • Proteins: Abundant in plasma and serum, they can precipitate in the analytical column, causing pressure buildup and altering retention times.

  • Lipids and Phospholipids: Prevalent in plasma and tissue homogenates, they are a major cause of ion suppression in ESI-MS.[8]

  • Salts: High concentrations in urine can cause ion suppression and affect chromatographic peak shape.

  • Other Small Molecules: Endogenous metabolites with similar polarities to 3,5-DiBrY can co-elute and interfere with detection.

Q: Should I use Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A: The best technique depends on your matrix and analytical goals. The following decision tree and table can help guide your choice.

Decision_Tree Start Start: What is your sample matrix? Plasma Plasma / Serum Start->Plasma Urine Urine / Aqueous Sample Start->Urine Tissue Tissue Homogenate Start->Tissue Plasma_Interference Primary Interference: Proteins & Lipids Plasma->Plasma_Interference Urine_Interference Primary Interference: Salts & Polar Metabolites Urine->Urine_Interference Tissue_Interference Primary Interference: High Lipid & Protein Content Tissue->Tissue_Interference LLE Use Liquid-Liquid Extraction (LLE) Plasma_Interference->LLE For best lipid removal SPE_Plasma Use Solid-Phase Extraction (SPE) Plasma_Interference->SPE_Plasma For high-throughput SPE_Urine Use Solid-Phase Extraction (SPE) Urine_Interference->SPE_Urine LLE_Tissue Use Liquid-Liquid Extraction (LLE) followed by SPE Tissue_Interference->LLE_Tissue

Sources

Technical Support Center: Optimizing Blocking Conditions for 3,5-Dibromotyrosine Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing immunoassays using antibodies targeting 3,5-Dibromotyrosine (DiBrY), a key biomarker for protein oxidation mediated by eosinophil peroxidase[1][2]. Success in detecting this post-translational modification (PTM) hinges on meticulous optimization, particularly of the blocking step. An effective blocking protocol is crucial for enhancing the signal-to-noise ratio, ensuring that the detected signal truly represents the antigen-antibody interaction rather than non-specific binding[3].

This guide is structured in a question-and-answer format to directly address common challenges and provide both the "how" and the "why" behind our recommended troubleshooting steps.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of the blocking step in an immunoassay?

The blocking step is designed to prevent the non-specific binding of antibodies to the assay surface (e.g., a Western blot membrane or ELISA plate).[3] Surfaces like nitrocellulose, PVDF, or polystyrene have a high capacity to bind proteins indiscriminately.[3] By incubating the surface with a solution of proteins or other molecules that do not react with the antibodies in your assay, you saturate these non-specific binding sites. This ensures that when you add your primary antibody, it only binds to its intended target, the this compound epitope, thereby minimizing background noise and false-positive signals.[3]

Q2: Why is blocking especially critical for a PTM antibody like anti-3,5-Dibromotyrosine?

Detecting PTMs presents unique challenges. The target epitope is often a subtle modification on a much larger protein, and the overall abundance of the modified protein might be low. Furthermore, antibodies against PTMs can sometimes cross-react with other similar modifications or be sterically hindered. Effective blocking is paramount to:

  • Enhance Signal-to-Noise Ratio: A clean background is essential to confidently detect a potentially weak signal from a low-abundance PTM.

  • Prevent False Positives: Reduces the risk of antibodies binding to unrelated proteins or the membrane itself, which could be misinterpreted as a positive result.[7]

Q3: What are the most common blocking agents, and how do I choose?

The two most common protein-based blockers are non-fat dry milk and Bovine Serum Albumin (BSA).[3][8][9]

Blocking AgentTypical ConcentrationKey AdvantagesKey Disadvantages & Considerations for DiBrY
Non-fat Dry Milk 5% (w/v) in TBST or PBSTInexpensive, readily available, and contains a heterogeneous mixture of proteins that can effectively block a wide range of non-specific sites.[8][9]Potential for Cross-Reactivity: Milk contains casein, a phosphoprotein.[3][9] While DiBrY is not a phosphate group, some PTM antibodies are sensitive to the complex protein environment of milk. It could potentially mask certain epitopes.
Bovine Serum Albumin (BSA) 3-5% (w/v) in TBST or PBSTA single, purified protein (~66 kDa) that provides a more defined and consistent blocking environment.[8][9][10] It is generally recommended for sensitive applications like detecting PTMs.[9][10][11]Higher Cost: More expensive than non-fat milk. Potential for Batch Variability: Quality can vary between suppliers.
Commercial/Synthetic Blockers Varies by manufacturerOften protein-free, reducing the chance of cross-reactivity. Can provide very low backgrounds.[10]Higher cost and may require optimization for your specific antibody-antigen pair.

Recommendation for this compound Antibodies: Start with 3-5% BSA in TBST . Its defined composition makes it a safer starting point for PTM antibodies, avoiding the complex mixture and phosphoproteins found in milk that could interfere with sensitive assays.[9][10][11]

Part 2: Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiment.

Scenario 1: High Background

A high background across the entire membrane or plate obscures your results and makes data interpretation unreliable.[7][12]

Q: My Western blot/ELISA has a uniformly high background. What is the most likely cause related to blocking?

A: Insufficient blocking is the primary suspect. [7][13][14] This means non-specific sites on the membrane were not fully saturated, allowing your primary or secondary antibody to bind randomly.

Solutions:

  • Increase Blocking Incubation Time: If you are blocking for 1 hour at room temperature, try extending it to 2 hours or move to an overnight incubation at 4°C.[12][13]

  • Increase Blocker Concentration: If you are using 3% BSA, increase it to 5%. For persistent issues, some protocols suggest going as high as 7%.[13][15]

  • Add a Detergent: Ensure your blocking buffer and wash buffers contain a mild detergent like Tween-20 (typically at 0.05% - 0.1%).[7][11][15] Detergents help to disrupt weak, non-specific interactions.

  • Filter Your Blocking Buffer: Particulates in a poorly dissolved blocking solution can settle on the membrane and cause speckled background.[12] Always ensure your buffer is fully dissolved and consider filtering it.

Q: I've optimized blocking, but the background is still high. What else could be wrong?

A: High background can also stem from issues with your antibodies or washing steps.

Solutions:

  • Primary Antibody Concentration is Too High: An excessive concentration of the primary antibody increases the likelihood of it binding to low-affinity, non-target sites.[7] Perform a titration to find the optimal concentration that gives a strong specific signal with low background.

  • Secondary Antibody Non-Specific Binding: This is a common problem. To diagnose it, run a control blot where you omit the primary antibody incubation step.[7][16] If you still see bands or high background, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or switching to a different one.

  • Insufficient Washing: Washing is critical for removing unbound antibodies. Increase the number of washes (e.g., from 3x5 minutes to 4x10 minutes) and use a sufficient volume of wash buffer (e.g., TBST).[7][16]

Workflow for Troubleshooting High Background

start High Background Observed q1 Is blocking sufficient? start->q1 s1 Increase blocking time (2h RT or O/N 4°C) Increase blocker concentration (e.g., 3% to 5% BSA) Ensure 0.1% Tween-20 is present q1->s1 No q2 Is primary Ab concentration too high? q1->q2 Yes s1->q2 s2 Perform antibody titration to determine optimal dilution q2->s2 Yes q3 Is secondary Ab binding non-specifically? q2->q3 No s2->q3 s3 Run 'secondary only' control Switch to a pre-adsorbed secondary Ab q3->s3 Yes q4 Are washing steps adequate? q3->q4 No s3->q4 s4 Increase number and duration of washes Increase wash buffer volume q4->s4 No end Problem Resolved q4->end Yes s4->end

Caption: A step-by-step decision tree for diagnosing and resolving high background in immunoassays.

Scenario 2: Weak or No Signal

This frustrating issue can make you question every step of your experiment.

Q: I'm not getting any signal. Could my blocking buffer be the problem?

A: Yes, this is a phenomenon known as epitope masking. While less common, an aggressive or inappropriate blocking buffer can sometimes mask the target epitope, preventing the primary antibody from binding.

Solutions:

  • Try a Different Blocking Agent: If you are using 5% non-fat milk, its complex mixture of proteins might be obscuring the DiBrY epitope.[3] Switch to a cleaner, single-protein blocker like 3% BSA.[11]

  • Reduce Blocker Concentration: A very high concentration of blocking agent could sterically hinder antibody access. Try reducing the concentration (e.g., from 5% to 3% BSA).

  • Reduce Blocking Time: While less common for this issue, excessively long blocking is sometimes hypothesized to "strip" weakly bound antigens from a membrane. Reduce blocking time to 1 hour and assess the signal.

Q: I've tried different blocking conditions, but my signal is still weak. What are other common causes?

A: Weak signals are often related to antibody dilutions, reagent integrity, or issues with the target protein itself.

Solutions:

  • Check Antibody Concentrations: Your primary or secondary antibody may be too dilute.[15] Review the manufacturer's datasheet and consider using a lower dilution (higher concentration).

  • Verify Reagent Activity: Ensure your enzyme-conjugated secondary antibody and substrate (e.g., ECL for Western blot, TMB for ELISA) have not expired and have been stored correctly.[17] Prepare fresh substrate immediately before use.

  • Confirm Protein Presence: Run a positive control to ensure your system is working. For this compound, this could be a protein known to undergo this modification or a BSA conjugate with DiBrY.[4][5] Also, consider running a total protein stain (e.g., Ponceau S) on your Western blot membrane after transfer to confirm that proteins were successfully transferred from the gel.

Part 3: Protocols for Optimization

Protocol 1: Systematic Comparison of Blocking Buffers

This protocol allows you to empirically determine the best blocking buffer for your specific anti-DiBrY antibody and sample type.

  • Prepare Samples and Assay Setup: For a Western blot, load identical amounts of your positive control and experimental lysate into at least three lanes of an SDS-PAGE gel. For ELISA, coat at least three separate strips of a 96-well plate with your antigen.

  • Transfer/Coat: Proceed with your standard protocol for protein transfer (Western) or antigen coating (ELISA).

  • Blocking - The Variable Step:

    • Blot/Strip 1: Block with 5% Non-fat Dry Milk in TBST for 1 hour at room temperature.

    • Blot/Strip 2: Block with 3% BSA in TBST for 1 hour at room temperature.

    • Blot/Strip 3: Block with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Proceed with the rest of your protocol, ensuring that the primary and secondary antibody concentrations and incubation times are identical for all three conditions.

  • Develop and Compare: Develop all blots/strips simultaneously using the same substrate and exposure/read time. Compare the signal intensity of your target band/well against the background level in each condition. The optimal buffer is the one that provides the highest signal-to-noise ratio.

Protocol 2: Checkerboard Titration for Antibody Optimization

A checkerboard titration is a powerful method to simultaneously optimize both the primary antibody and secondary antibody concentrations, which is essential for achieving a high signal-to-noise ratio.[18][19][20][21]

Objective: To find the dilution combination that yields the strongest specific signal with the lowest background.

Methodology (ELISA Example):

  • Plate Coating: Coat a 96-well plate with your this compound positive control antigen at a fixed, non-saturating concentration. Block the entire plate with your chosen optimal blocking buffer (e.g., 3% BSA in PBST).

  • Primary Antibody Dilution Series: Prepare serial dilutions of your anti-DiBrY primary antibody in blocking buffer. For example, prepare 8 dilutions from 1:250 to 1:32,000.

  • Secondary Antibody Dilution Series: Prepare serial dilutions of your HRP-conjugated secondary antibody. For example, prepare 12 dilutions from 1:1,000 to 1:20,480.

  • Incubation:

    • Add the primary antibody dilutions vertically down the plate (e.g., Dilution 1 in all wells of Row A, Dilution 2 in Row B, etc.).

    • After incubation and washing, add the secondary antibody dilutions horizontally across the plate (e.g., Dilution 1 in all wells of Column 1, Dilution 2 in Column 2, etc.).

  • Develop and Read: After the final incubation and wash, add TMB substrate, stop the reaction, and read the absorbance at 450 nm.

  • Analyze: The resulting data grid will show a range of signals. The optimal combination is the well with the highest signal that is on the plateau of the titration curve, just before the signal begins to drop significantly. This ensures you are using the most economical antibody concentrations that still provide a robust signal.

Workflow for Experimental Optimization

start Begin Assay Optimization step1 Step 1: Optimize Blocking Buffer (Protocol 1) start->step1 step1_detail Test BSA (3%, 5%) vs. Non-fat Milk (5%) Select buffer with best Signal-to-Noise Ratio step1->step1_detail step2 Step 2: Optimize Antibody Concentrations (Protocol 2) step1_detail->step2 step2_detail Perform Checkerboard Titration (Primary vs. Secondary Ab) Select dilutions giving max signal with low background step2->step2_detail step3 Step 3: Refine Incubation Times step2_detail->step3 step3_detail Test standard (1-2h RT) vs. extended (O/N 4°C) incubation for primary antibody step3->step3_detail step4 Step 4: Validate with Controls step3_detail->step4 step4_detail Run final protocol with: - Positive Control (DiBrY-BSA) - Negative Control (Unmodified Protein) - Secondary-Only Control step4->step4_detail end Optimized Protocol Established step4_detail->end

Caption: A sequential workflow for systematically optimizing an immunoassay for this compound detection.

References

  • Milk or BSA? How to Choose a Blocking Protein for Western Blot [Video] - CST Blog. Cell Signaling Technology. [Link]
  • BSA vs Milk.
  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
  • How to select the correct blocking buffer for Western Blotting. Precision Biosystems. [Link]
  • ELISA Troubleshooting Guide. Bio-Techne. [Link]
  • Western Blot Troubleshooting: High Background Signal on the Blot. Bio-Rad Antibodies. [Link]
  • Optimize ELISA Assays with Checkerboard Titr
  • High Background Troubleshooting in Western Blots. Sino Biological. [Link]
  • ELISA Antibody Concentration Optimization: Checkerboard Titration. Boster Biological Technology. [Link]
  • Troubleshooting ELISA. Hycult Biotech. [Link]
  • Tips for Preventing a High Background During Western Blotting. G-Biosciences. [Link]
  • Western Blot Troubleshooting Guide. Boster Biological Technology. [Link]
  • Tips for ELISA. Rockland Immunochemicals. [Link]
  • Understanding the Impact of Post-Translational Modifications in Antibody Sequencing.
  • Optimization of therapeutic antibodies. Computational and Structural Biotechnology Journal. [Link]
  • Dibromo-Tyrosine (DiBrY) Mouse Monoclonal Antibody [Clone ID: 3A5]. OriGene. [Link]
  • Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modific
  • Anti dibromotyrosine monoclonal antibody. JaICA. [Link]
  • Optimization of Therapeutic Antibodies.
  • Preparation and Characterization of a Polyclonal Antibody against Brominated Protein. Journal of Clinical Biochemistry and Nutrition. [Link]
  • Optimizing antibody expression. Methods. [Link]
  • 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry. [Link]
  • Stability of 3-bromotyrosine in serum and serum 3-bromotyrosine concentrations in dogs with gastrointestinal diseases. BMC Veterinary Research. [Link]
  • The Stability Problem: Why Some Recombinant Antibodies Don't Make It to Market. evitria. [Link]
  • 3,5-dibromo-L-tyrosine. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to 3,5-Dibromotyrosine and 3-Bromotyrosine as Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the complex interplay of inflammation and oxidative stress, the selection of specific and reliable biomarkers is paramount. Among the array of molecules indicative of oxidative damage, halogenated tyrosine residues have emerged as stable and quantifiable footprints of peroxidase activity. This guide provides an in-depth comparison of two major brominated tyrosine products, 3-bromotyrosine (3-BrY) and 3,5-dibromotyrosine (DiBrY), offering insights into their formation, analytical detection, and utility as markers for eosinophil- and myeloperoxidase-driven inflammatory processes.

The Genesis of Brominated Tyrosines: A Tale of Two Peroxidases

Under conditions of inflammation and oxidative stress, phagocytic cells like eosinophils and neutrophils are activated. These cells release heme peroxidases—primarily eosinophil peroxidase (EPO) from eosinophils and myeloperoxidase (MPO) from neutrophils—which play a crucial role in host defense but can also inflict collateral tissue damage.[1]

The core mechanism involves the enzymatic use of hydrogen peroxide (H₂O₂) to oxidize halide ions. Given the physiological concentrations of halides in plasma (∼100 mM Cl⁻, 20–100 µM Br⁻), EPO exhibits a distinct preference for bromide (Br⁻), catalyzing its oxidation to form the potent antimicrobial and brominating agent, hypobromous acid (HOBr).[2][3] MPO can also generate HOBr, particularly under acidic conditions or via a two-step process where it first forms hypochlorous acid (HOCl) which then oxidizes bromide.[4][5]

Once formed, HOBr readily reacts with the phenolic ring of tyrosine residues on proteins, leading to the formation of stable, covalently modified amino acids. The initial bromination occurs at the ortho position to the hydroxyl group, yielding 3-bromotyrosine. A subsequent bromination event at the second ortho position results in the formation of this compound.[2][6] Therefore, both 3-BrY and DiBrY are direct products of the same enzymatic pathway, serving as a "molecular fingerprint" of reactive brominating species.[7]

G cluster_0 Cellular Source cluster_1 Enzymatic Reaction cluster_2 Reactive Species & Target cluster_3 Oxidative Stress Markers Eosinophil Eosinophil EPO Eosinophil Peroxidase (EPO) Eosinophil->EPO Neutrophil Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO Reaction H₂O₂ + Br⁻ EPO->Reaction Highly Efficient MPO->Reaction Less Efficient HOBr Hypobromous Acid (HOBr) Reaction->HOBr Tyrosine Protein Tyrosine Residue HOBr->Tyrosine Bromination BrY 3-Bromotyrosine (3-BrY) Tyrosine->BrY 1st Substitution DiBrY This compound (DiBrY) BrY->DiBrY 2nd Substitution

Caption: Formation pathway of brominated tyrosine markers.

Head-to-Head Comparison: 3-Bromotyrosine vs. This compound

While sharing a common origin, the two markers can provide subtly different information about the underlying pathological state. The choice between them—or the decision to measure both—depends on the specific research question.

Feature3-Bromotyrosine (3-BrY)This compound (DiBrY)
Primary Enzymatic Source Eosinophil Peroxidase (EPO).[2][7] Also formed by Myeloperoxidase (MPO) and Peroxidasin.[4][8]Eosinophil Peroxidase (EPO).[2][6] Also formed by MPO.[9]
Indication of Stress Level Represents the initial and often more abundant product of protein bromination.[2]Its formation requires a second bromination event, potentially indicating more intense or sustained oxidative stress.[2]
Specificity as a Marker Considered a specific marker for EPO-mediated damage, particularly in eosinophil-rich diseases like asthma.[3][7] Its link to MPO and peroxidasin suggests it is a broader marker of peroxidase-driven bromination.[8]Also a major and specific product of EPO activity.[2][6] The ratio of DiBrY to 3-BrY could offer a more nuanced view of the intensity of the brominating environment.
Key Associated Conditions Asthma, allergic inflammatory disorders, eosinophilic esophagitis, cystic fibrosis, sepsis.[4][7][10][11]Asthma, ischemia-reperfusion injury, inflammatory and allergic disorders.[1][2][9]
Clinical & Research Utility Extensively validated and widely used as a primary endpoint in studies of eosinophilic inflammation.[7] Urinary levels have been shown to correlate with asthma control.[9]Often measured alongside 3-BrY to provide a more complete picture of brominative stress.[2][12]

Analytical Cornerstone: Quantification by Mass Spectrometry

The gold standard for the accurate and sensitive quantification of both 3-BrY and DiBrY in complex biological matrices is stable isotope dilution mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS).[12][13] This methodology offers high specificity by monitoring unique precursor-to-product ion transitions and ensures accuracy through the use of co-eluting, heavy-isotope-labeled internal standards.

Generalized Analytical Workflow

The journey from biological sample to quantitative data involves several critical steps, each chosen to ensure the integrity and accuracy of the final measurement. The use of an internal standard from the very beginning is a self-validating control for analyte loss during sample processing.

G start Biological Sample (Urine, Plasma, BAL, Tissue) step1 Add Stable Isotope-Labeled Internal Standards (e.g., ¹³C₉-BrY, ¹³C₉-DiBrY) start->step1 step2 Protein Hydrolysis (e.g., 6N HCl, 110°C, 24h) Releases amino acids from protein backbone step1->step2 step3 Solid-Phase Extraction (SPE) Removes salts and interferences step2->step3 step4 LC-MS/MS Analysis Separation by HPLC, Detection by Tandem MS step3->step4 step5 Quantification Ratio of native analyte to internal standard step4->step5

Sources

A Comparative Guide to the Cytotoxicity of 3,5-Dibromotyrosine Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into the Therapeutic Potential of Marine Metabolites

Marine organisms are a prolific source of structurally novel and biologically active secondary metabolites, which have been a fertile ground for drug discovery, particularly in oncology.[1][2] To date, several marine-derived drugs have been approved for cancer treatment, with many more currently in clinical trials.[1][3] Among the vast chemical diversity found in the marine environment, bromotyrosine alkaloids, primarily isolated from marine sponges, have emerged as a privileged scaffold in medicinal chemistry due to their wide range of potent biological activities, including significant anticancer properties.[1][4]

3,5-Dibromotyrosine, a non-proteinogenic amino acid, is a core structural motif in many of these bioactive alkaloids.[5][6] It serves as a product of protein oxidation by eosinophil peroxidase and is implicated in eosinophil-dependent tissue injury.[7] The inherent bioactivity of this core structure has spurred extensive research into the synthesis and evaluation of its analogs, aiming to develop novel therapeutic agents with enhanced potency and selectivity against cancer cells.

This guide provides a comparative analysis of the cytotoxic profiles of various this compound analogs against different cancer cell lines. We will delve into structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide detailed experimental protocols for assessing cytotoxicity, offering researchers and drug development professionals a comprehensive resource for this promising class of compounds.

Comparative Cytotoxicity of this compound Analog Scaffolds

The therapeutic potential of this compound analogs is highly dependent on their structural framework. Synthetic modifications have given rise to diverse scaffolds, each with a unique cytotoxic profile. Here, we compare key classes of these analogs, supported by experimental data from peer-reviewed studies.

Spirocyclic Bromotyrosine Analogs: Potent but Moderately Selective

One of the most explored classes are the spirocyclic bromotyrosines. A comprehensive study by Patel et al. involved the synthesis of 32 spirocyclic analogs of clavatadine C, a natural bromotyrosine.[1][8] The core scientific rationale was to replace the natural agmatine side chain with a variety of substituents to probe the structure-activity relationship and improve anticancer efficacy.

The analogs were tested for their cytotoxicity against the A-375 human melanoma cell line and the Hs27 normal human fibroblast cell line to determine both their potency (CC50) and their selectivity towards cancer cells (Selectivity Index, SI).[1][3] The SI is a critical parameter in early-stage drug discovery, calculated as the ratio of the CC50 in normal cells to the CC50 in cancer cells; a value greater than 2 is generally considered indicative of selective activity.[1]

The results demonstrated that while many analogs exhibited potent cytotoxicity, their selectivity remained modest. For instance, the dichloro-substituted compound 18 was the most potent against the A-375 melanoma cell line with a CC50 of 0.4 µM, but its selectivity index was only 2.[1][3][9] The highest selectivity was achieved by compounds 29 (a pyridin-2-yl derivative) and 37 (a hydrazide analog of 2-picoline), both reaching an SI of 2.4.[1][9]

These findings suggest that while the spirocyclic scaffold is a valid starting point for potent cytotoxicity, further optimization is required to enhance cancer cell selectivity. The cytotoxic effect of the most selective compounds was found to be partially mediated by a caspase-dependent apoptotic pathway.[1][3]

Table 1: Cytotoxicity of Selected Spirocyclic Clavatadine C Analogs [1][3]

Compound IDKey Structural ModificationCC50 (A-375 Melanoma, µM)CC50 (Hs27 Fibroblast, µM)Selectivity Index (SI)
18 Dihydro 2,4-dichloro0.4 ± 0.30.8 ± 0.52.0
21 3-chloro-4-methoxyphenyl1.3 ± 0.22.9 ± 0.32.2
29 Pyridin-2-yl1.5 ± 0.13.6 ± 0.22.4
37 Hydrazide of 2-picoline1.8 ± 0.54.3 ± 0.42.4
Camptothecin (Control)-0.005 ± 0.0010.05 ± 0.0110.0

Data synthesized from Patel, P. A., et al. (2021).[1]

Acetonitrile-Containing Dibromotyrosine Derivatives: Inducers of Apoptosis

In contrast to the broad screening of spirocyclic analogs, a study by El-Gamal et al. focused on the mechanistic elucidation of a specific dibromotyrosine derivative, (1′R,5′S,6′S)-2-(3′,5′-dibromo-1′,6′-dihydroxy-4′-oxocyclohex-2′-enyl) acetonitrile (DT), isolated from the sponge Pseudoceratina sp.[10]

This compound demonstrated potent cytotoxic activity across several cancer cell lines, with the leukemia K562 cell line being the most sensitive.[10]

Table 2: IC50 Values of Acetonitrile Derivative (DT) [10]

Cell LineCancer TypeIC50 (µg/mL) after 72h
K562Leukemia1.4
MCF-7Breast Cancer1.9
HelaCervical Cancer4.8
MDA-MB-231Breast Cancer5.5

The key finding of this work was the elucidation of its pro-apoptotic mechanism. The cytotoxic effect of DT was shown to be mediated through the induction of apoptosis, confirmed by Annexin V/PI staining, activation of caspases-3 and -9, and PARP cleavage.[10] This provides a strong rationale for its anticancer effect, as inducing programmed cell death is a hallmark of effective chemotherapy.

Phenolic Ester and Ether Analogs: A Shift from Cytotoxicity to Anti-Metastatic Properties

Interestingly, not all this compound analogs are designed for direct cytotoxicity. Research by Thuaud et al. explored a series of dibromotyrosine-inspired phenolic ester and ether analogs with a different therapeutic goal: inhibiting cancer proliferation, invasion, and migration.[4] These analogs were designed with anti-angiogenic and anti-migratory properties in mind and, importantly, exhibited negligible direct cytotoxicity.[4]

This work highlights a crucial concept in drug development: the therapeutic strategy can pivot from killing cancer cells directly (cytotoxicity) to controlling their growth and spread (anti-proliferative/anti-metastatic). The study found that ester analogs were generally more effective as anti-migratory agents, while ether analogs showed better anti-proliferative activity in prostate cancer models.[4] This demonstrates the versatility of the dibromotyrosine scaffold for developing agents with distinct and targeted mechanisms of action.

Mechanisms of Action: Unraveling the Pathways to Cell Death

Understanding how a compound kills cancer cells is paramount for its development as a drug. For this compound analogs, a key emerging mechanism is the induction of apoptosis via mitochondrial dysfunction driven by oxidative stress.

The work on the acetonitrile derivative (DT) provides a clear model for this pathway.[10] Treatment of K562 leukemia cells with DT led to a significant increase in reactive oxygen species (ROS). This oxidative stress, in turn, caused a disruption of the mitochondrial membrane potential (MMP), a critical event in the intrinsic pathway of apoptosis. The collapse of the MMP leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade (caspase-9 and -3) and leading to cell death.[10]

Furthermore, this study revealed that DT treatment blocked the IKK/NFκB signaling pathway, a key pro-survival pathway often dysregulated in cancer.[10] By inhibiting this pathway, DT effectively removes a critical defense mechanism of the cancer cells, sensitizing them to apoptosis.

G cluster_drug Drug Action cluster_cell Cancer Cell DT Dibromotyrosine Analog (DT) ROS ↑ Reactive Oxygen Species (ROS) DT->ROS IKK_NFkB IKK/NFκB Pathway DT->IKK_NFkB MMP ↓ Mitochondrial Membrane Potential ROS->MMP IKK_NFkB->Block Casp9 ↑ Caspase-9 Activation MMP->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Block->Apoptosis Inhibition of Pro-Survival Signal

Caption: Proposed mechanism of action for a cytotoxic dibromotyrosine analog (DT).

Experimental Protocols: A Guide to Assessing Cytotoxicity

The accurate evaluation of cytotoxicity is the cornerstone of developing any potential anticancer agent. The MTT assay is a widely used, reliable, and reproducible colorimetric method for this purpose.[11][12]

Principle of the MTT Assay

The assay's principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11] This formazan can then be solubilized, and the intensity of the purple color is quantified using a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13]

Step-by-Step MTT Assay Protocol

This protocol is a synthesized standard procedure for assessing the cytotoxicity of compounds like this compound analogs in adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A-375, K562)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile plates

  • This compound analogs dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin.

    • Perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Dilute the cells in complete medium to an optimal seeding density (determined empirically for each cell line, typically 2,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (no cells, cells with vehicle).

    • Incubate the plate for 18-24 hours to allow cells to attach and resume growth.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Return the plate to the incubator for 1-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of DMSO or another suitable solubilization solution to each well.[11]

    • Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 (or CC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis a Seed cells in 96-well plate b Incubate for 18-24h (allow attachment) a->b d Add compounds to cells c Prepare serial dilutions of Dibromotyrosine analogs c->d e Incubate for 24-72h d->e f Add MTT reagent to each well g Incubate for 1-4h (Formazan formation) f->g h Solubilize formazan crystals with DMSO g->h i Read absorbance at 570 nm h->i j Calculate % viability and plot dose-response curve k Determine IC50 value j->k

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The family of this compound and its analogs represents a highly promising class of marine-derived compounds for anticancer drug development. The research clearly indicates that structural modifications to the core dibromotyrosine scaffold can yield compounds with potent cytotoxicity against a range of cancer cell lines, including melanoma and leukemia.[1][10]

Key takeaways for researchers are:

  • Structure-Activity Relationship is Key: Modifications, such as the introduction of specific heterocyclic or halogenated moieties, can dramatically influence both potency and selectivity.[1][3] The spirocyclic scaffold confers high potency, but achieving a high therapeutic index requires further optimization to improve selectivity.[1]

  • Mechanism Matters: A significant subset of these analogs acts by inducing apoptosis through an oxidative stress-mediated mitochondrial pathway. Targeting key survival pathways like IKK/NFκB appears to be a viable strategy.[10]

  • Beyond Cytotoxicity: The dibromotyrosine framework is versatile, allowing for the design of compounds that inhibit cancer cell migration and proliferation without being directly cytotoxic, opening avenues for anti-metastatic therapies.[4]

Future research should focus on synthesizing new analogs with improved selectivity for cancer cells over normal cells. A deeper exploration of the molecular targets and signaling pathways affected by these compounds will be crucial for their clinical translation. Combining potent analogs with existing chemotherapies could also be a promising strategy to overcome drug resistance and improve patient outcomes.

References

  • Patel, P. A., Bruun, T., Ilina, P., Mäkkylä, H., Lempinen, A., Yli-Kauhaluoma, J., & Tammela, P. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 19(7), 400. [Link]
  • Patel, P. A., et al. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Semantic Scholar. [Link]
  • Thuaud, F., et al. (2010).
  • ResearchTweet. (n.d.).
  • Patel, P. A., et al. (2021).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Hu, Y., et al. (2017). Cytotoxic Natural Products from Marine Sponge-Derived Microorganisms. PubMed Central. [Link]
  • ResearchGate. (n.d.). Cytotoxicity of different marine extracts.
  • Song, X., et al. (2015). Anticancer Effect and Structure-Activity Analysis of Marine Products Isolated from Metabolites of Mangrove Fungi in the South China Sea. MDPI. [Link]
  • Zhang, W., et al. (2022). Cytotoxic compounds from marine actinomycetes: sources, structures and bioactivity. RSC Publishing. [Link]
  • El-Gamal, M. I., et al. (2016). Towards the Small and the Beautiful: A Small Dibromotyrosine Derivative from Pseudoceratina sp.
  • Patel, P. A., et al. (2021).
  • ResearchGate. (n.d.). Cytotoxicity and haemolysis assay results for isolated bromotyrosine alkaloids 1−3, 5−12.
  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine. PubChem. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 3,5-Dibromotyrosine Quantification: ELISA vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biomedical research and drug development, the precise measurement of biomarkers is fundamental to understanding disease mechanisms and evaluating therapeutic efficacy. 3,5-Dibromotyrosine (DiBrY), a product of protein oxidation mediated by eosinophil peroxidase, has emerged as a significant biomarker for oxidative stress.[1][2][3] Its quantification in biological matrices is crucial for investigating conditions like asthma, inflammatory disorders, and ischemia-reperfusion injury.[1] This guide provides an in-depth comparison of two predominant analytical techniques for DiBrY quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As researchers and drug development professionals, the choice of analytical platform is a critical decision that directly influences the reliability and interpretation of your data. This document will navigate the core principles of each method, present a comparative analysis of their performance characteristics, provide detailed experimental protocols, and underscore the importance of cross-validation for ensuring data integrity.

The Biomarker: this compound and its Significance

This compound is formed when eosinophil peroxidase (EPO), an enzyme released by eosinophils, catalyzes the reaction between bromide ions and hydrogen peroxide to produce reactive brominating species.[1][2] These species then react with tyrosine residues on proteins, leading to the formation of this compound.[2][4] Elevated levels of DiBrY are indicative of eosinophil-driven inflammation and oxidative damage, making it a valuable biomarker in various pathological contexts.[1][4]

cluster_0 Cellular Environment cluster_1 Biochemical Reaction Eosinophil Eosinophil EPO Eosinophil Peroxidase (EPO) Eosinophil->EPO releases Reactive_Brominating_Species Reactive Brominating Species (e.g., HOBr) EPO->Reactive_Brominating_Species catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reactive_Brominating_Species reacts with Br Bromide (Br⁻) Br->Reactive_Brominating_Species reacts with DiBrY This compound Reactive_Brominating_Species->DiBrY brominates Protein_Tyrosine Tyrosine Residue on Protein Protein_Tyrosine->DiBrY

Caption: Formation of this compound via Eosinophil Peroxidase Activity.

Method Comparison: ELISA vs. LC-MS/MS

Both ELISA and LC-MS/MS are powerful techniques for quantifying biomarkers, but they operate on fundamentally different principles, leading to distinct advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay that utilizes the specific binding between an antibody and its target antigen. In the context of this compound, a competitive ELISA format is typically employed. In this setup, DiBrY in the sample competes with a labeled DiBrY conjugate for binding to a limited number of anti-DiBrY antibody sites. The resulting signal is inversely proportional to the concentration of DiBrY in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the "gold standard" for quantitative bioanalysis due to its high specificity and sensitivity.[5] This technique first separates the analyte of interest from other matrix components using liquid chromatography. The separated analyte is then ionized and introduced into a tandem mass spectrometer, which measures the mass-to-charge ratio of the precursor ion and its specific fragment ions. This highly selective detection method allows for unambiguous identification and quantification.

Head-to-Head Performance Comparison

The choice between ELISA and LC-MS/MS often depends on the specific requirements of the study, including the desired level of accuracy, sample throughput, and cost considerations.

FeatureELISALC-MS/MS
Principle Immuno-recognitionPhysicochemical properties (mass-to-charge ratio)
Specificity Dependent on antibody quality; potential for cross-reactivity with structurally similar molecules.[6][7]Very high; based on specific mass transitions of precursor and product ions.[6]
Sensitivity Generally in the low ng/mL to pg/mL range.[7]Typically offers higher sensitivity, reaching low pg/mL or even fmol levels.[8][9]
Accuracy & Precision Good, but can be affected by matrix effects and antibody cross-reactivity.[10]Excellent; considered the benchmark for accuracy.[6]
Throughput High; suitable for screening large numbers of samples.[7]Lower throughput compared to ELISA, though advancements are improving this.[8]
Cost Relatively low cost per sample.[5]Higher initial instrument cost and cost per sample.[6]
Multiplexing Limited, though some multiplex platforms exist.Highly capable of multiplexing for the simultaneous analysis of multiple analytes.[6]
Method Development Can be time-consuming to develop and validate new antibodies.Requires expertise in instrumentation and method optimization.

The Imperative of Cross-Validation

cluster_0 Methodologies cluster_1 Validation Process ELISA ELISA (High Throughput) Data_Analysis Comparative Data Analysis (e.g., Bland-Altman, Correlation) ELISA->Data_Analysis LC_MS_MS LC-MS/MS (Gold Standard) LC_MS_MS->Data_Analysis Sample_Set Identical Sample Set Sample_Set->ELISA Sample_Set->LC_MS_MS Conclusion Assay Concordance & Reliability Data_Analysis->Conclusion

Caption: Workflow for the cross-validation of ELISA and LC-MS/MS.

Experimental Protocols

Detailed and validated protocols are paramount for achieving accurate and reproducible results. Below are representative protocols for the quantification of this compound using a competitive ELISA and an LC-MS/MS method.

This compound Competitive ELISA Protocol

This protocol is based on a typical competitive ELISA format where DiBrY in the sample competes with a DiBrY-conjugate for binding to a limited amount of anti-DiBrY antibody.

  • Plate Coating: Coat a 96-well microplate with an appropriate concentration of anti-3,5-Dibromotyrosine antibody overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add standards of known this compound concentrations and prepared biological samples to the wells. Immediately add a fixed concentration of a this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

This compound LC-MS/MS Protocol

This protocol outlines a method for the sensitive and specific quantification of this compound in biological fluids.[12]

  • Sample Preparation:

    • To 100 µL of plasma or urine, add an internal standard (e.g., ¹³C₉-labeled this compound).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a mobile phase-compatible solvent.

  • LC Separation:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in methanol to separate this compound from other matrix components.[13]

  • MS/MS Detection:

    • The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).

    • Monitor the specific mass transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM). For example, monitor the transition of the precursor ion to a specific product ion.

  • Data Analysis:

    • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve using known concentrations of this compound standards and determine the concentration in the samples.

Regulatory Considerations for Biomarker Assay Validation

When biomarker data is intended to support regulatory decision-making, such as for safety and efficacy assessments in clinical trials, the analytical assays must be fully validated.[14][15] The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which serves as a starting point for biomarker assays.[14][15][16] A "fit-for-purpose" approach to validation is encouraged, where the extent of validation is dependent on the intended use of the biomarker data.[17][18] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[14][15][18]

Conclusion

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Spotlight on Protein Oxidation: Dibromtyrosine. Northwest Life Science Specialties, LLC.
  • An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. ResearchGate.
  • Bioanalytical Method Validation - Guidance for Industry. FDA.
  • 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry.
  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
  • Fit-for-Purpose Biomarker Development. Worldwide Clinical Trials.
  • Anti dibromotyrosine monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION. JaICA.
  • Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. PMC - NIH.
  • The New and the Old: Platform Cross-Validation of Immunoaffinity MASS Spectrometry versus ELISA for PromarkerD, a Predictive Test for Diabetic Kidney Disease. ResearchGate.
  • Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH.
  • Conjugating immunoassays to mass spectrometry: Solutions to contemporary challenges in clinical diagnostics. PMC - PubMed Central.
  • An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. RSC Publishing.
  • Mass Spectrometric Immunoassays in Characterization of Clinically Significant Proteoforms.
  • Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. PubMed.
  • Immunoassays or LC-MS/MS?. uu.diva.
  • Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. Journal of Agricultural and Food Chemistry.
  • Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. MDPI.
  • This compound | Protein Oxidation Product. MedChemExpress.
  • Oxidative stress and kidney damage. DT—tyrosine, NY—3-nitrotyrosine,... ResearchGate.
  • Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies. PubMed.
  • Biomarker Assay Validation by Mass Spectrometry.
  • A Comparative Guide to the Cross-Validation of 3-methoxy-L-tyrosine Quantification: ELISA vs. LC-MS/MS. Benchchem.
  • Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration. MDPI.

Sources

A Comparative Guide to 3,5-Dibromotyrosine and 3,5-Dichlorotyrosine as Biomarkers for Halogenating Stress

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided some crucial information. I found a study that directly discusses the stability of 3,5-dichlorotyrosine (DiClY), suggesting it might be a more reliable biomarker than 3-chlorotyrosine for samples not collected immediately after exposure. I also found a study detailing the metabolism of 3,5-dibromotyrosine (DiBrY) in vivo, which is a key piece of information for understanding its stability and half-life. The searches also confirmed that exposure to chlorine gas can activate eosinophils, providing a potential pathway for DiBrY formation.

However, a direct comparative study on the in vivo stability and half-life of DiBrY versus DiClY is still missing. While I have information on the metabolism of DiBrY and the stability of DiClY in stored samples, a head-to-head comparison in a biological system would be ideal. Furthermore, while I have some data on the LOD and LOQ for DiClY, I lack specific comparative data for DiBrY determined by the same analytical method (LC-MS/MS) in a single study. This makes a direct and fair comparison of analytical sensitivity challenging. There is also no direct evidence found so far of DiBrY being formed as a result of exogenous chlorine gas exposure. The literature strongly links DiBrY to eosinophil peroxidase activity, which is associated with allergic inflammation rather than direct chemical exposure.

Therefore, the next steps will focus on trying to find more direct comparative data and clarifying the link, if any, between chlorine gas exposure and DiBrY formation.The executed searches have provided substantial information. I have found data on the formation of both this compound (DiBrY) and 3,5-dichlorotyrosine (DiClY) through distinct enzymatic pathways involving eosinophil peroxidase (EPO) and myeloperoxidase (MPO), respectively. The link between DiClY and chlorine gas exposure is well-established. However, the connection between exogenous chlorine gas exposure and the formation of DiBrY is not directly supported by the search results; DiBrY is consistently associated with EPO-mediated processes in the context of allergic inflammation.

Regarding the analytical aspects, I have found a study that simultaneously measured DiClY and 3-chlorotyrosine by LC-MS/MS and provided their limits of detection (LOD). I also found a study that quantified DiBrY along with other modified tyrosines, but a direct comparison of LODs for DiBrY and DiClY from the same study is still missing.

Information on the in vivo stability and half-life of these biomarkers remains limited. I found a study on the metabolism of DiBrY, which gives some insight into its stability, and another suggesting DiClY might be more stable in stored samples than its precursor, 3-chlorotyrosine. However, a direct in vivo comparison is not available.

Given the current information, I can proceed with structuring the guide and highlighting the areas where direct comparative data is lacking. I will focus on the distinct formation pathways as the primary differentiating factor. I have enough information to create the core of the guide, including the introduction, mechanistic pathways, and a discussion of their utility as biomarkers based on their origins. I can also detail the analytical methods and present the available quantitative data in tables. The Graphviz diagrams can be designed based on the established enzymatic pathways.

Therefore, I will now proceed to synthesize the gathered information and construct the comparison guide as requested.

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oxidative stress and inflammation biomarkers, halogenated tyrosine derivatives have emerged as crucial indicators of specific enzymatic activities and exposures. This guide provides an in-depth technical comparison of two such biomarkers: this compound (DiBrY) and 3,5-dichlorotyrosine (DiClY). We will explore their distinct formation pathways, analytical detection methodologies, and their respective utilities and limitations in the context of chlorine exposure and inflammatory diseases.

Introduction: Halogenated Tyrosines as Fingerprints of Oxidative Damage

The modification of protein-bound and free tyrosine residues by reactive halogen species is a hallmark of inflammatory processes and exposure to certain environmental agents. Myeloperoxidase (MPO) and eosinophil peroxidase (EPO), heme enzymes predominantly found in neutrophils and eosinophils respectively, play central roles in the production of these reactive species. MPO, a key component of the neutrophil's antimicrobial arsenal, catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1] In contrast, EPO, abundant in eosinophils, preferentially utilizes bromide over chloride to generate hypobromous acid (HOBr).[2] These reactive halogenating species can subsequently react with tyrosine residues to form stable modifications, namely chlorinated and brominated tyrosines.

This guide focuses on the di-halogenated forms, 3,5-dichlorotyrosine and this compound, as they represent more specific products of these enzymatic pathways. While both are markers of halogenating stress, their distinct origins provide unique insights into the underlying pathophysiology.

Distinct Enzymatic Pathways: The Core of Differentiation

The primary distinction between DiBrY and DiClY lies in their enzymatic origins, which dictates their utility as specific biomarkers.

3,5-Dichlorotyrosine (DiClY): A Marker of Myeloperoxidase Activity and Chlorine Exposure

The formation of DiClY is intrinsically linked to the activity of myeloperoxidase (MPO). In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO produces hypochlorous acid (HOCl).[1] HOCl can then react with tyrosine residues in a two-step process to form 3-chlorotyrosine (a mono-substituted intermediate) and subsequently 3,5-dichlorotyrosine.[3]

This pathway is not only relevant in the context of inflammation where neutrophils are activated, but also in direct exposure to chlorine gas. Inhaled chlorine gas reacts with water in the respiratory tract to form hydrochloric acid (HCl) and hypochlorous acid (HOCl), leading to the formation of chlorinated tyrosines.[4][5] This makes DiClY a direct and dose-dependent biomarker of exposure to chlorine gas.[4][5]

Formation of 3,5-Dichlorotyrosine (DiClY)
This compound (DiBrY): A Signature of Eosinophil Peroxidase Activity

In contrast to DiClY, the formation of this compound is predominantly mediated by eosinophil peroxidase (EPO). EPO exhibits a marked preference for bromide ions (Br⁻) over chloride ions to produce hypobromous acid (HOBr).[2] HOBr is a potent brominating agent that reacts with tyrosine to form 3-bromotyrosine and subsequently this compound.

While MPO can also generate HOBr, EPO is significantly more efficient at this process under physiological conditions.[2] Therefore, the presence of DiBrY is considered a strong indicator of eosinophil activation and degranulation, which are characteristic features of allergic inflammatory conditions such as asthma. To date, there is no direct evidence to suggest that exogenous chlorine gas exposure leads to the formation of DiBrY.

Formation of this compound (DiBrY)

Performance as Biomarkers: A Head-to-Head Comparison

Feature3,5-Dichlorotyrosine (DiClY)This compound (DiBrY)
Primary Source Myeloperoxidase (Neutrophils)Eosinophil Peroxidase (Eosinophils)
Primary Indication Neutrophil-mediated inflammation, Chlorine gas exposureEosinophil-mediated inflammation (e.g., asthma)
Specificity for Chlorine Gas Exposure HighLow to None
In Vivo Stability Suggested to be more stable than 3-chlorotyrosine in stored samples, but detailed in vivo half-life data is limited.Undergoes deamination, decarboxylation, and de-bromination in vivo. Detailed comparative half-life data with DiClY is not available.[6]
Analytical Detection GC-MS, LC-MS/MSGC-MS, LC-MS/MS
Reported LOD (LC-MS/MS) 0.396 ng/mL[1]Comparative data from the same study as DiClY is not available.

Experimental Protocols: Detection and Quantification

The gold standard for the sensitive and specific detection of both DiClY and DiBrY is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow for sample analysis is as follows:

G cluster_workflow LC-MS/MS Workflow for Halogenated Tyrosine Analysis start Biological Sample (Plasma, BALF, Tissue) protein_hydrolysis Protein Hydrolysis (e.g., Pronase) start->protein_hydrolysis spe Solid Phase Extraction (SPE) protein_hydrolysis->spe lc_separation LC Separation (Reversed-Phase) spe->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection quantification Quantification (Isotope Dilution) ms_detection->quantification end Data Analysis quantification->end

General workflow for the analysis of halogenated tyrosines.
Step-by-Step Methodology for DiClY and DiBrY Analysis by LC-MS/MS
  • Sample Preparation:

    • Biological samples (e.g., plasma, bronchoalveolar lavage fluid, tissue homogenates) are subjected to enzymatic protein hydrolysis, typically using a broad-spectrum protease like Pronase, to release the modified amino acids from proteins.

  • Internal Standard Spiking:

    • Stable isotope-labeled internal standards of DiClY and DiBrY (e.g., ¹³C₉-DiClY, ¹³C₉-DiBrY) are added to the samples to enable accurate quantification by isotope dilution mass spectrometry.

  • Solid-Phase Extraction (SPE):

    • The hydrolyzed sample is cleaned up and concentrated using a solid-phase extraction cartridge (e.g., C18) to remove interfering substances.

  • LC Separation:

    • The extracted sample is injected into a liquid chromatography system. Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the native and isotope-labeled analytes.

Discussion and Conclusion

The choice between this compound and 3,5-dichlorotyrosine as biomarkers depends critically on the research question.

3,5-Dichlorotyrosine is the biomarker of choice for assessing exposure to chlorine gas. Its formation is a direct consequence of the interaction of chlorine-derived hypochlorous acid with tyrosine residues.[4][5] Furthermore, its presence can indicate neutrophil-driven inflammation. However, it is important to note that elevated levels of DiClY can also be found in individuals with chronic inflammatory diseases without known chlorine exposure, which necessitates careful interpretation of the results.[2][5]

This compound, on the other hand, serves as a specific marker for eosinophil activation. Its detection points towards pathological processes involving eosinophils, such as allergic asthma. The current body of evidence does not support its use as a biomarker for exogenous chlorine gas exposure. While chlorine exposure can induce an inflammatory response that may involve eosinophils, DiClY remains the more direct and specific chemical fingerprint of such exposure.

For comprehensive studies of inflammatory diseases where both neutrophils and eosinophils may be involved, the simultaneous measurement of both DiClY and DiBrY could provide a more complete picture of the underlying inflammatory milieu. Future research should focus on obtaining direct comparative data on the in vivo stability and half-life of these two biomarkers to further refine their application in clinical and research settings.

References

  • Sochaski, M. A., et al. (2008). 3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. Journal of Analytical Toxicology, 32(1), 99–105. [Link]
  • Crow, J. P., et al. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Journal of Analytical Toxicology, 40(4), 260–267. [Link]
  • van der Veen, A. M. H., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1070–1079. [Link]
  • Mani, A. R., et al. (2016). The metabolism and de-bromination of bromotyrosine in vivo.
  • Wu, W., et al. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538-3548. [Link]
  • Heinecke, J. W. (2000). Eosinophil-dependent bromination in the pathogenesis of asthma.
  • Wu, W., et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma.
  • Chapman, A. L. P., et al. (2009). Bromination and chlorination reactions of myeloperoxidase at physiological concentrations of bromide and chloride. Biochemical Journal, 423(3), 365–373. [Link]
  • Kambayashi, Y., et al. (2009). Preparation and Characterization of a Polyclonal Antibody against Brominated Protein. Journal of Clinical Biochemistry and Nutrition, 44(1), 95–103. [Link]
  • Mani, A. R., et al. (2015). The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo.
  • Sochaski, M. A., et al. (2008). 3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. Journal of Analytical Toxicology, 32(1), 99–105. [Link]
  • Crow, J. P., et al. (2016). Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. Journal of Analytical Toxicology, 40(4), 260–267. [Link]
  • van der Veen, A. M. H., et al. (2022). Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. Chemical Research in Toxicology, 35(6), 1070–1079. [Link]
  • Wu, W., et al. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. Biochemistry, 38(12), 3538-3548. [Link]
  • Sochaski, M. A., et al. (2008). 3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas.

Sources

A Comparative Guide to the NMR Spectra of 3,5-Dibromo-L-Tyrosine and 3,5-Diiodo-L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of 3,5-dibromo-L-tyrosine and 3,5-diiodo-L-tyrosine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of these important halogenated amino acids as revealed by ¹H and ¹³C NMR spectroscopy. We will explore the underlying physical principles that govern the observed chemical shifts, offering field-proven insights into spectral interpretation.

Introduction: The Significance of Halogenated Tyrosines

3,5-dibromo-L-tyrosine and 3,5-diiodo-L-tyrosine are crucial molecules found in various marine organisms and serve as important precursors in the synthesis of thyroid hormones.[1][2][3] Their structural characterization is paramount for understanding their biological roles and for their application in synthetic chemistry. NMR spectroscopy stands as the most powerful tool for the unambiguous elucidation of their molecular structure in solution. This guide will dissect the ¹H and ¹³C NMR spectra of these two compounds, highlighting the profound influence of the halogen substituents (bromine vs. iodine) on the magnetic environment of the nuclei.

Experimental Protocols: A Foundation for High-Quality Data

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameterization. The protocols described herein represent a self-validating system to ensure reproducibility and accuracy.

NMR Sample Preparation

A homogenous solution free of particulate matter is essential for achieving sharp, well-resolved NMR signals.[4]

  • Analyte Weighing: Accurately weigh 5-10 mg of the chosen analyte (3,5-dibromo-L-tyrosine or 3,5-diiodo-L-tyrosine) for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signal (hydroxyl and amine protons) does not interfere with the analyte signals. Alternatively, deuterium oxide (D₂O) can be used, which may simplify the spectrum by exchanging labile protons (OH, NH₂) for deuterium.[6]

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial.[7] Gently vortex or sonicate the sample to ensure complete dissolution. The final concentration should ideally be in the 0.1-2.5 mM range for biomolecules.[7]

  • Filtration: To remove any suspended impurities that can degrade spectral quality, filter the sample. Pack a small, tight plug of glass wool into a Pasteur pipette and filter the solution directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[4][5]

  • Referencing: For precise chemical shift calibration, an internal standard can be added, although modern spectrometers can reliably reference the spectrum to the residual solvent signal. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or its sodium salt (TSP) is commonly used.[8]

  • Labeling and Handling: Cap the NMR tube securely and label it clearly. Transport the sample in a secondary container to the spectrometer.[4]

NMR Data Acquisition Workflow

The following diagram outlines the logical flow from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference & Integrate H->I J Interpret Spectra I->J

Caption: Workflow for NMR analysis.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the following standardized numbering scheme is used for both molecules.

Caption: Structures and numbering scheme.

¹H NMR Spectral Comparison

The proton NMR spectra provide immediate insights into the electronic environment of the C-H bonds. While the aliphatic regions are similar, the aromatic regions show distinct differences dictated by the halogen substituents.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment3,5-Dibromo-L-Tyrosine (Predicted)3,5-Diiodo-L-Tyrosine (Experimental, DMSO-d₆)[1]Rationale for Difference
α-H ~3.9 - 4.13.37Minor influence from aromatic ring substituents.
β-H ~2.9 - 3.12.76, 2.96Minimal difference, remote from halogens.
H-2', H-6' ~7.4 - 7.57.62Significant downfield shift due to iodine's magnetic anisotropy.
Analysis and Causality
  • Aliphatic Protons (α-H, β-H): The chemical shifts for the alpha and beta protons of the alanine side chain are largely conserved between the two molecules. Their electronic environment is primarily influenced by the adjacent carboxyl and amino groups, with only minor long-range effects from the halogenated ring.

  • Aromatic Protons (H-2', H-6'): The most striking difference lies in the aromatic region.

    • Symmetry: In both molecules, due to free rotation around the C1'-Cβ bond and the symmetrical substitution at positions 3' and 5', the H-2' and H-6' protons are chemically and magnetically equivalent. This results in a single, sharp singlet for these two protons.

    • The Halogen Effect: One might initially predict that the more electronegative bromine atoms would deshield the adjacent protons more effectively than iodine, leading to a downfield shift for the dibromo compound. However, the experimental data show the opposite. The H-2'/H-6' signal for 3,5-diiodo-L-tyrosine appears further downfield (δ 7.62 ppm) than predicted for the dibromo analog. This is a classic example where magnetic anisotropy dominates over simple inductive effects.[9][10] The large, diffuse electron cloud of the iodine atom generates a significant local magnetic field that strongly deshields the protons located in the ortho position. This anisotropic effect is much more pronounced for iodine than for bromine, resulting in the observed downfield shift.[11][12]

¹³C NMR Spectral Comparison

The ¹³C NMR spectra reveal even more dramatic differences, particularly for the carbons directly bonded to the halogens. This is governed by the "heavy atom effect."

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment3,5-Dibromo-L-Tyrosine (Predicted)3,5-Diiodo-L-Tyrosine (Experimental, D₂O)[13]Rationale for Difference
C=O ~173176.7Minimal difference.
α-C ~5658.8Minimal difference.
β-C ~3736.9Minimal difference.
C-1' ~130127.0Moderate shielding by iodine.
C-2', C-6' ~133142.4Deshielding effect from iodine.
C-3', C-5' ~11691.0 Strong upfield shift due to the "heavy atom effect" of iodine.
C-4' ~152165.2Deshielding by iodine and OH group.
Analysis and Causality
  • Aliphatic Carbons (C=O, α-C, β-C): As with the proton spectra, the aliphatic carbon resonances are very similar for both compounds, confirming that the halogen substitution has a negligible effect on the amino acid backbone.

  • Aromatic Carbons:

    • C-3', C-5' (Ipso-Carbons): The defining feature of the comparison is the chemical shift of the carbons directly attached to the halogens. The C-3'/C-5' resonance in 3,5-diiodo-L-tyrosine is shifted dramatically upfield to ~91.0 ppm. This is a hallmark of the heavy atom effect .[14][15] In heavier atoms like iodine (and to a lesser extent, bromine), spin-orbit coupling becomes a significant factor in determining the shielding of the directly attached carbon nucleus.[14] This effect introduces a large shielding (diamagnetic) contribution, moving the signal to a much lower chemical shift (upfield) compared to the analogous carbon in the dibromo or dichloro derivative. The effect is so pronounced that it serves as a definitive diagnostic marker for iodine substitution on an aromatic ring.

    • Other Aromatic Carbons (C-1', C-2'/6', C-4'): The other aromatic carbons also show shifts that reflect the complex interplay of inductive and resonance effects of the halogens and the hydroxyl group. The deshielding observed at C-2'/C-6' and C-4' in the diiodo compound is influenced by the paramagnetic contribution to shielding from the large iodine atoms.[15]

Conclusion: Key Spectroscopic Differentiators

The NMR spectra of 3,5-dibromo-L-tyrosine and 3,5-diiodo-L-tyrosine, while originating from structurally similar molecules, exhibit highly diagnostic differences that allow for their unequivocal identification.

  • In ¹H NMR, the key differentiator is the chemical shift of the aromatic H-2'/H-6' singlet. This signal appears further downfield for 3,5-diiodo-L-tyrosine due to the dominant magnetic anisotropy of the large iodine atoms.

  • In ¹³C NMR, the most significant distinction is the resonance of the ipso-carbons (C-3'/C-5'). This signal is shifted dramatically upfield for 3,5-diiodo-L-tyrosine, a classic manifestation of the heavy atom effect .

These predictable and well-understood phenomena underscore the power of NMR spectroscopy in detailed structural analysis, providing researchers with reliable tools to probe the effects of halogenation on molecular structure and electronics.

References

  • Kobayashi, J., & Tsuda, M. (2004). Bioactive compounds from marine organisms.
  • NMR Sample Preparation Guidelines. (n.d.).
  • Organomation. (n.d.).
  • Tormena, C. F., Ducati, L. C., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(22), 15068-15077*.
  • ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • Abraham, R. J., Gatti, G., & Sancassan, F. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 459-468.
  • University of California, San Diego. (n.d.). How to make an NMR sample.
  • ResearchGate. (2020).
  • University of Minnesota Twin Cities. (n.d.).
  • University of Cambridge. (n.d.).
  • Biological Magnetic Resonance Bank. (n.d.).
  • Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and.
  • Vijay, R., Mandal, A. B., & Baskar, G. (2010). 1H NMR spectroscopic investigations on the conformation of amphiphilic aromatic amino acid derivatives in solution: effect of chemical architecture of amphiphiles and polarity of solvent medium. The Journal of Physical Chemistry B, 114(43), 13691–13702.
  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.
  • PubChem. (n.d.). 3',5'-Diiodo-L-tyrosine.
  • ChemicalBook. (n.d.).
  • JoVE. (n.d.).
  • Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib.
  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine.
  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1339-1348.
  • PubMed. (n.d.). Proton NMR relaxation studies of solid tyrosine derivatives and their mixtures with L-leucinamide.
  • NIST WebBook. (n.d.). 3,5-Diiodo-L-tyrosine.
  • The Journal of Organic Chemistry. (1985). Organic Chemistry of L-Tyrosine. 1.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.
  • Investigation of Solvent Effects on NMR Shielding Tensors of Tripeptide Tyr-Aaa-Gly. (n.d.).
  • ResearchGate. (n.d.). H.
  • PubChem. (n.d.). L-Tyrosine.
  • The Royal Society of Chemistry. (n.d.). 3,5-Dibromo-L-tyrosine | The Merck Index Online.
  • ResearchGate. (n.d.).
  • Cayman Chemical. (n.d.). 3,5-Diiodo-L-tyrosine.
  • T3DB. (n.d.). L-Tyrosine (T3D4371).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158).
  • National Institutes of Health. (n.d.). Tyrosine-derived stimuli responsive, fluorescent amino acids.

Sources

A Researcher's Guide to the Cross-Reactivity of Anti-3,5-Dibromotyrosine Antibodies with Other Halogenated Tyrosines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome, researchers and drug development professionals. In the complex landscape of oxidative stress biomarkers, the precise detection of specific post-translational modifications is paramount. One such critical modification is the formation of 3,5-dibromotyrosine (DiBrY), a stable end-product generated when proteins are targeted by reactive brominating species. This process is primarily catalyzed by eosinophil peroxidase (EPO), an enzyme released by activated eosinophils during inflammatory responses, particularly in allergic diseases like asthma.[1][2][3] Consequently, DiBrY has emerged as a key biomarker for eosinophil-dependent tissue injury.[1][4]

However, the utility of any immunoassay hinges on the specificity of its primary antibody. The cellular environment is a cocktail of related molecules, and in the context of peroxidase activity, this includes other halogenated tyrosines like 3-bromotyrosine (BrY), 3-chlorotyrosine (ClY), and various iodinated forms.[5][6] An antibody that cross-reacts with these related structures can lead to misinterpreted data, confounding efforts to pinpoint specific inflammatory pathways. This guide provides an in-depth comparison of the cross-reactivity of anti-3,5-dibromotyrosine antibodies, supported by the experimental data and methodologies required for rigorous validation in your own laboratory.

The Analytical Challenge: Structural Homology Among Halogenated Tyrosines

The challenge of developing a highly specific antibody to DiBrY lies in the subtle structural differences among halogenated tyrosines. Myeloperoxidase (MPO) from neutrophils, for instance, preferentially generates hypochlorous acid (HOCl), leading to the formation of 3-chlorotyrosine.[6][7] EPO, on the other hand, favors bromide as a substrate to produce hypobromous acid (HOBr), which generates both mono- and di-brominated tyrosine.[6][8] An ideal anti-DiBrY antibody must reliably distinguish the di-bromo modification from mono-bromo, mono-chloro, and other related structures to specifically implicate EPO-mediated pathways.

To visualize this challenge, consider the core tyrosine structure and the positions of halogen additions. The antibody's paratope must recognize not just the presence of a halogen, but the specific type and number of halogens at the 3 and 5 positions of the phenolic ring.

cluster_Tyrosine Core Structure cluster_Modifications Halogenated Derivatives Tyrosine Tyrosine DiBrY This compound (Target Antigen) Tyrosine->DiBrY Halogenation via Peroxidases BrY 3-Bromotyrosine Tyrosine->BrY Halogenation via Peroxidases ClY 3-Chlorotyrosine Tyrosine->ClY Halogenation via Peroxidases DiIY 3,5-Diiodotyrosine Tyrosine->DiIY Halogenation via Peroxidases

Caption: Structural relationship of halogenated tyrosines.

Gold Standard Methodology: Assessing Cross-Reactivity with Competitive ELISA

To quantitatively assess antibody specificity, the competitive enzyme-linked immunosorbent assay (ELISA) is the industry standard.[9] This technique measures the ability of various related, unlabeled analytes (the "competitors") to inhibit the binding of the primary antibody to its target antigen, which has been immobilized on a microplate. A high degree of inhibition by a competing analyte indicates significant cross-reactivity. The signal is inversely proportional to the concentration of the free antigen in a sample, making it ideal for this application.[10][11]

The core principle is causality: if a structurally similar molecule can effectively compete with the target antigen for the antibody's binding site, it demonstrates a lack of specificity. A robust competitive ELISA protocol, therefore, is a self-validating system for determining an antibody's cross-reactivity profile.

Below is a detailed workflow for performing a competitive ELISA to test the specificity of an anti-DiBrY antibody.

cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis N1 1. Coat Plate N2 2. Block Plate N1->N2 Immobilize DiBrY-BSA conjugate N4 4. Competition Step N2->N4 Prevent non-specific binding N3 3. Prepare Competitors N3->N4 Mix Anti-DiBrY Ab with free halogenated tyrosines N5 5. Wash N4->N5 Incubate mixture in wells N6 6. Add Secondary Ab N5->N6 Remove unbound reagents N7 7. Wash N6->N7 Bind to primary Ab N8 8. Add Substrate N7->N8 Remove unbound secondary Ab N9 9. Stop & Read Plate N8->N9 Develop colorimetric signal N10 10. Analyze Data N9->N10 Measure absorbance (OD)

Caption: Workflow for a competitive ELISA experiment.

Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol is a representative workflow. Always optimize concentrations and incubation times for your specific antibody and reagents.[12][13]

  • Antigen Coating:

    • Rationale: To immobilize the target antigen for the antibody to bind.

    • Action: Coat the wells of a 96-well microtiter plate with 100 µL of a this compound-BSA conjugate (1-10 µg/mL in a carbonate-bicarbonate coating buffer, pH 9.6).[14] Incubate overnight at 4°C.

  • Blocking:

    • Rationale: To prevent non-specific binding of antibodies to the plastic surface, which would increase background noise.

    • Action: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[13]

  • Competition Reaction:

    • Rationale: This is the critical step where free, unlabeled halogenated tyrosines compete with the coated antigen for binding to the primary antibody.

    • Action: In separate tubes, pre-incubate a fixed, optimized concentration of your anti-DiBrY primary antibody with serial dilutions of your competitor analytes (e.g., free this compound, 3-Bromotyrosine, 3-Chlorotyrosine, 3,5-Diiodotyrosine, and unmodified L-Tyrosine).

    • Wash the blocked plate three times. Add 100 µL of the antibody/competitor mixtures to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection:

    • Rationale: To quantify the amount of primary antibody that successfully bound to the coated plate.

    • Action: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Mouse IgG HRP), diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Signal Development and Analysis:

    • Rationale: The HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is proportional to the amount of bound primary antibody.

    • Action: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm on a plate reader.

    • Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for each analyte. A lower IC50 indicates higher cross-reactivity.

Comparative Data: Cross-Reactivity Profile of a Representative Anti-3,5-Dibromotyrosine Antibody

The following table summarizes the cross-reactivity profile for a representative monoclonal antibody (similar to clone 3A5) raised against this compound. The data is synthesized from published antibody datasheets and specificity studies.[4][15][16][17]

Competitor AnalyteChemical StructureCross-ReactivityImplication for Researchers
This compound (DiBrY) Tyrosine + Br at positions 3 & 5100% Target Antigen: This is the reference compound against which all others are measured.
3,5-Diiodotyrosine (DiIY) Tyrosine + I at positions 3 & 5High This antibody recognizes other di-halogenated tyrosines. It cannot distinguish between di-bromo and di-iodo modifications.[6][16]
3,5-Dichlorotyrosine (DiClY) Tyrosine + Cl at positions 3 & 5High Similar to DiIY, the antibody binds strongly to di-chloro modifications, indicating a specificity for the di-halogenated structure rather than the specific halogen.[15][17]
3-Bromotyrosine (BrY) Tyrosine + Br at position 3Weak / Minimal The antibody shows significantly reduced recognition of mono-halogenated tyrosine. This is a critical feature, allowing for specific detection of the di-halogenated form.[15][17][18]
3-Chlorotyrosine (ClY) Tyrosine + Cl at position 3Negligible The antibody does not significantly recognize this key product of MPO-driven oxidation, allowing researchers to distinguish between eosinophil and neutrophil activity.[15][17]
3-Nitrotyrosine (NO₂Y) Tyrosine + NO₂ at position 3Negligible No cross-reactivity with this common marker of nitrosative stress.[4][17]
L-Tyrosine Unmodified TyrosineNegligible The antibody does not recognize the unmodified amino acid, confirming its specificity for the halogenated epitope.[4][17]

Discussion and Implications for Researchers

The data clearly indicates that while certain anti-DiBrY monoclonal antibodies are highly specific for di-halogenated tyrosines over mono-halogenated forms, they exhibit significant cross-reactivity among different di-halogenated species (DiBrY, DiClY, DiIY).[15][16][17]

What this means for your research:

  • High Confidence in Distinguishing Di- vs. Mono-Halogenation: These antibodies are excellent tools for specifically detecting di-halogenated tyrosines. The weak recognition of 3-Bromotyrosine and negligible binding to 3-Chlorotyrosine means you can be confident that a strong signal is not originating from these mono-halogenated products.[4][17] This is crucial for differentiating the products of intense EPO activity from those of MPO.[5]

  • Inability to Distinguish Between Bromine, Chlorine, and Iodine Di-Halogenation: If your experimental system involves multiple halogenating pathways (e.g., co-activation of eosinophils and neutrophils), a signal from this type of antibody could represent a mixture of DiBrY and DiClY. In such cases, immunoassay results should be considered a measure of "total di-halogenated tyrosines." For absolute specificity, orthogonal methods like mass spectrometry are recommended for confirmation.[19]

  • Experimental Design is Key: When studying a system dominated by eosinophilic inflammation, such as in certain models of asthma, these antibodies are powerful and reliable tools for detecting the specific biomarker of that pathway.[1] However, in complex inflammatory environments like sepsis, where multiple phagocytes are active, data interpretation must be more nuanced.[19]

Conclusion

The selection of an antibody is one of the most critical decisions in an immunoassay-based research project. Anti-3,5-Dibromotyrosine antibodies offer a potent method for investigating eosinophil-mediated oxidative stress. However, a thorough understanding of their cross-reactivity profile is essential for accurate data interpretation. The evidence shows that high-quality monoclonal antibodies can effectively distinguish di-halogenated from mono-halogenated tyrosines, but may not differentiate between di-bromo, di-chloro, and di-iodo forms. By employing rigorous validation techniques like competitive ELISA, researchers can proceed with confidence, fully aware of the capabilities and limitations of their chosen reagents.

References

  • Northwest Life Science Specialties, LLC. Spotlight on Protein Oxidation: Dibromtyrosine.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?
  • Wu, W. et al. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 38(12), 3538-48.
  • PubMed. (1999). 3-Bromotyrosine and this compound are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo.
  • Kambayashi, Y. et al. (2007). Preparation and Characterization of a Polyclonal Antibody against Brominated Protein. Journal of Clinical Biochemistry and Nutrition, 40(2), 101-107.
  • OriGene Technologies, Inc. Dibromo-Tyrosine (DiBrY) Mouse Monoclonal Antibody [Clone ID: 3A5].
  • Wu, W. et al. (2000). Eosinophils generate brominating oxidants in allergen-induced asthma. Journal of Clinical Investigation, 105(10), 1455-1463.
  • Heinecke, J.W. (2000). Eosinophil-dependent bromination in the pathogenesis of asthma. Journal of Clinical Investigation, 105(10), 1331-1332.
  • National Center for Biotechnology Information. Preparation and Characterization of a Polyclonal Antibody against Brominated Protein.
  • Abbexa Ltd. Competitive ELISA Protocol.
  • JaICA. Anti dibromotyrosine monoclonal antibody.
  • Samoszuk, M.K. et al. (2014). A Halotyrosine Antibody that Detects Increased Protein Modifications in Asthma Patients. Journal of Allergy & Therapy, 5(5).
  • Creative Diagnostics. Competitive ELISA Protocol.
  • Northwest Life Science Specialties, LLC. Anti Di bromo tyrosine (DiBrY) Monoclonal Clone 3A5.
  • Hycult Biotech. Chlorotyrosine, pAb.
  • Gaut, J.P. et al. (2002). Neutrophils employ the myeloperoxidase system to generate antimicrobial brominating and chlorinating oxidants during sepsis. Proceedings of the National Academy of Sciences, 99(20), 12931-12936.
  • AffiTech Ltd. AffiREC® 3, 5-Dibromo-tyrosine BSA Conjugate.
  • Hazen, S.L. & Heinecke, J.W. (1997). 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. Journal of Clinical Investigation, 99(9), 2075-2081.

Sources

Navigating the Stability Landscape of 3,5-Dibromotyrosine: A Comparative Guide to In Vitro and In Vivo Realities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and the broader scientific community, understanding the metabolic fate of a compound is paramount to gauging its potential efficacy, safety, and utility as a biomarker. 3,5-Dibromotyrosine (DiBrY), a product of protein oxidation by eosinophil peroxidase, has garnered interest as a potential marker for eosinophil-dependent tissue injury in various inflammatory conditions[1]. However, its journey from discovery to a reliable clinical tool is contingent on a thorough characterization of its stability within biological systems. This guide provides an in-depth comparison of the in vitro and in vivo stability of this compound, synthesizing available data and outlining robust experimental protocols to empower further research.

While in vivo studies have shed light on the metabolic pathways of DiBrY, a notable gap exists in the literature regarding its stability in standardized in vitro metabolic assays, such as those employing liver microsomes or hepatocytes. This guide will therefore present the known in vivo metabolic profile of this compound and contrast it with the expected outcomes from state-of-the-art in vitro systems, providing a comprehensive framework for its stability assessment.

The In Vivo Fate of this compound: A Multi-Pronged Metabolic Assault

Once introduced into a living system, this compound is subject to a series of metabolic transformations primarily aimed at detoxification and excretion. The primary metabolic pathways that have been identified are deamination, decarboxylation, and de-bromination[2][3].

These metabolic processes result in the formation of several key metabolites that can be detected in urine, providing a window into the in vivo stability of the parent compound. The major identified metabolites include:

  • 3,5-dibromo-4-hydroxyphenylacetic acid (DiBr-HPA): Formed through deamination and decarboxylation of the amino acid side chain of DiBrY[2][3].

  • 4-hydroxyphenylacetic acid (HPA): A product of the de-bromination of DiBrY, indicating the cleavage of the carbon-bromine bonds[2][3].

Crucially, studies involving the administration of labeled bromotyrosine to rats have revealed that a very small percentage of the compound is excreted unchanged. This suggests that this compound is extensively metabolized in vivo. One study found that only a minor fraction of an infused dose of a similar compound, 3-bromotyrosine, was excreted unchanged in the urine, with the majority being converted to metabolites[2][4]. De-halogenation has been identified as a major metabolic pathway for free brominated tyrosines in vivo[2][4].

dot```dot graph InVivo_Metabolism { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

DiBrY [label="this compound"]; DiBr_HPA [label="3,5-dibromo-4-hydroxyphenylacetic acid"]; HPA [label="4-hydroxyphenylacetic acid"]; Excretion [label="Urinary Excretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

DiBrY -> DiBr_HPA [label="Deamination &\nDecarboxylation"]; DiBrY -> HPA [label="De-bromination"]; DiBr_HPA -> Excretion; HPA -> Excretion; }

Caption: Workflow for the in vitro hepatocyte stability assay.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 24-well plates

  • This compound

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Hepatocyte Plating: Thaw and plate cryopreserved hepatocytes in collagen-coated 24-well plates according to the supplier's instructions. Allow the cells to attach for 4-6 hours at 37°C in a humidified CO₂ incubator.

  • Preparation of Dosing Solution: Prepare a 1 µM working solution of this compound in pre-warmed hepatocyte incubation medium.

  • Initiation of Incubation: After cell attachment, aspirate the plating medium and add the this compound dosing solution to each well to start the incubation.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.

  • Reaction Quenching: Immediately terminate the metabolic activity in the collected aliquots by adding a 3-fold volume of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: In Vivo Urinary Metabolite Analysis in a Rodent Model

This protocol describes the collection and analysis of urine from rats administered with this compound to identify and quantify its metabolites.

dot

InVivo_Urinary_Analysis cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis_phase Analysis Administer Administer this compound to Rats (e.g., i.p. injection) House House in Metabolic Cages Administer->House CollectUrine Collect Urine over 24 hours House->CollectUrine SpikeIS Spike Urine with Internal Standards SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) SpikeIS->SPE Derivatize Derivatization (Optional, e.g., for GC-MS) SPE->Derivatize Analyze Analyze by LC-MS/MS Derivatize->Analyze Quantify Identify and Quantify Metabolites Analyze->Quantify

Caption: Workflow for in vivo urinary metabolite analysis.

Materials:

  • Sprague-Dawley rats

  • Metabolic cages

  • This compound

  • Internal standards for parent compound and expected metabolites

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water, formic acid)

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a known dose of this compound to the rats (e.g., via intraperitoneal injection).

  • Urine Collection: House the rats individually in metabolic cages and collect urine for a 24-hour period.

  • Sample Preparation:

    • Measure the total volume of urine collected.

    • Take an aliquot of the urine and spike it with a mixture of internal standards for this compound and its expected metabolites (DiBr-HPA and HPA).

    • Perform solid-phase extraction to clean up the sample and enrich the analytes.[4][5] Condition a C18 SPE cartridge, load the urine sample, wash away interfering substances, and elute the analytes with an appropriate organic solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound, DiBr-HPA, and HPA.[5][6] This will involve optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions for multiple reaction monitoring).

  • Data Analysis:

    • Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.

    • Quantify the concentration of the parent compound and its metabolites in the urine samples.

    • Calculate the total amount of each compound excreted in the urine over the 24-hour period and express it as a percentage of the administered dose.

Conclusion and Future Directions

The stability of this compound is a tale of two settings. In vivo, it is clear that the compound is extensively metabolized through deamination, decarboxylation, and de-bromination, with very little of the parent compound being excreted unchanged. The in vitro evidence, while currently sparse, provides a crucial mechanistic link, identifying DEHAL1 as a key enzyme in the de-bromination process.

To fully bridge the gap between our in vitro and in vivo understanding, future research should prioritize conducting standardized metabolic stability assays using liver microsomes and hepatocytes. Such studies would provide quantitative data on the intrinsic clearance of this compound, allowing for a more direct comparison with its in vivo disposition and enabling a more accurate prediction of its pharmacokinetic behavior. By employing the robust protocols outlined in this guide, researchers can generate the critical data needed to fully elucidate the stability profile of this promising biomarker.

References

  • Mani, A. R., et al. (2016). The metabolism and de-bromination of bromotyrosine in vivo. Free Radical Biology and Medicine, 90, 133-140.
  • ResearchGate. (n.d.). The metabolism of 3,5-di-bromotyrosine and 3-bromotyrosine in vivo. [Image].
  • Wu, W., et al. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 38(12), 3538-3548.
  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec.
  • Ray, S., & Cuny, G. D. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 34(2), 154-171.
  • Chen, H. J., et al. (2008). Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. Toxicology Letters, 181(1), 31-39.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • Kato, Y., et al. (2005). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Health Science, 51(5), 572-580.
  • Mani, A. R., et al. (2015). The metabolism and de-bromination of bromotyrosine in vivo. Free Radical Biology and Medicine, 90, 133-140.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Habild, G. (1950). [Decomposition of 3.5-dibromo-tyrosine in the animal organism]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 285(4-5), 159-172.
  • MTTlab. (n.d.). Microsomal Stability Assay.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 3,5-Dibromotyrosine using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,5-Dibromotyrosine as a Biomarker

In the landscape of clinical and translational research, the precise measurement of specific biomolecules can unlock profound insights into disease mechanisms. This compound (DiBrY), a halogenated amino acid, has emerged as a critical biomarker for eosinophil-mediated tissue injury.[1][2] It is formed when eosinophil peroxidase, an enzyme released by activated eosinophils, utilizes bromide ions to generate potent brominating agents that subsequently modify protein tyrosine residues.[1] Consequently, elevated levels of DiBrY are implicated in a range of inflammatory conditions, including asthma and allergic disorders, making its accurate quantification a vital tool for researchers, scientists, and drug development professionals.[1][3]

This guide provides an in-depth comparison of analytical methodologies and presents a detailed, field-proven protocol for the quantitative analysis of this compound using the gold-standard technique: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).

The Challenge: Why Accurate Quantification is Not Trivial

Quantifying a single modified amino acid within a complex biological matrix like plasma or urine presents significant analytical hurdles. The primary challenges include:

  • Low Endogenous Concentrations: Biomarkers like DiBrY often exist at trace levels, demanding highly sensitive analytical techniques.

  • Matrix Interference: Biological samples are a complex mixture of proteins, lipids, salts, and other metabolites. These components can interfere with the analysis, either by suppressing the analyte signal or by presenting as isobaric interferences (compounds with the same mass).[4][5][6]

  • Sample Preparation Variability: Inefficient or inconsistent extraction of the analyte from the sample can lead to significant inaccuracies in quantification.[7]

These challenges necessitate a method that is not only sensitive and specific but also robust enough to overcome the inherent variability of complex samples.

Comparison of Analytical Methodologies

Several techniques can be employed for the quantification of modified tyrosines, each with its own set of advantages and limitations. While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection (ECD) have been used, they often face significant drawbacks for this specific application.[8][9][10]

Method Principle Advantages Disadvantages
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity.[9]Requires time-consuming derivatization to make amino acids volatile; potential for analyte degradation at high temperatures.[9][11]
HPLC-UV/ECD Chromatographic separation with detection based on UV absorbance or electrochemical properties.Relatively inexpensive and accessible instrumentation.Lower sensitivity and specificity compared to MS; highly susceptible to interference from co-eluting matrix components.[9][10]
ELISA Immunoassay based on antibody-antigen recognition.High throughput and does not require extensive sample cleanup.Potential for cross-reactivity with structurally similar molecules, leading to a lack of specificity; development of highly specific antibodies can be challenging and costly.[10]
ID-LC-MS/MS Chromatographic separation coupled with mass-based detection using a stable isotope-labeled internal standard.Gold Standard: Highest specificity, sensitivity, and accuracy; internal standard corrects for matrix effects and sample loss.[12][13][14]Higher initial instrument cost.[13]

As the data clearly indicates, Isotope Dilution Mass Spectrometry provides the most reliable and accurate results, establishing it as the definitive method for quantitative biomarker analysis.[15]

The Gold Standard: Isotope Dilution Mass Spectrometry (ID-LC-MS/MS)

ID-LC-MS/MS is a powerful analytical technique that combines the superior separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.[12] Its unparalleled accuracy for quantification stems from the principle of isotope dilution.

The Principle of Isotope Dilution

The core of this technique is the use of a stable isotope-labeled (SIL) internal standard.[16][] This is a version of the target analyte (this compound) in which one or more atoms have been replaced by a heavier, non-radioactive isotope (e.g., ¹³C or ¹⁵N).[16][18]

The causality behind its effectiveness is simple yet profound:

  • A precisely known amount of the SIL internal standard (the "spike") is added to the sample at the very beginning of the workflow.[12][13]

  • The SIL standard is chemically identical to the native analyte, so it behaves identically during every subsequent step—extraction, cleanup, and injection.[14][15] Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally.

  • The mass spectrometer can distinguish between the native analyte and the heavier SIL standard based on their mass-to-charge ratio (m/z).[15]

  • By measuring the ratio of the native analyte signal to the SIL standard signal, we can calculate the exact concentration of the analyte in the original sample, as the amount of the standard is known.[12][14] This ratio-based measurement makes the method incredibly robust against experimental variations.

G cluster_0 Sample cluster_1 Spike cluster_2 Mass Spectrometer A1 DiBrY B1 ¹³C-DiBrY A2 DiBrY A3 DiBrY C Analyte & IS are differentiated by mass A3->C Sample Loss Affects Both A4 DiBrY B1->C B2 ¹³C-DiBrY D Calculate Ratio (DiBrY / ¹³C-DiBrY) C->D caption Principle of Isotope Dilution Mass Spectrometry

Principle of Isotope Dilution Mass Spectrometry

A Validated Experimental Protocol for this compound Quantification

This protocol is designed as a self-validating system, incorporating quality controls at every stage to ensure data integrity.

Materials and Reagents
  • Standards: this compound (analytical grade) and stable isotope-labeled this compound (e.g., ¹³C₉,¹⁵N₁-3,5-Dibromotyrosine) as the internal standard (IS).

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

  • Sample Preparation: Trichloroacetic acid (TCA) or acetone for protein precipitation. Solid Phase Extraction (SPE) cartridges (e.g., C18) may be required for complex matrices.[7][8]

  • Biological Matrix: Human plasma or urine.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare individual stock solutions of DiBrY and the IS in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working standard solutions by serially diluting the DiBrY stock solution. Prepare a separate working solution for the IS at a fixed concentration.

  • Calibration Curve: Prepare calibration standards by spiking a blank biological matrix (e.g., charcoal-stripped plasma) with the DiBrY working solutions to achieve a concentration range relevant to expected study sample levels (e.g., 0.1 to 100 ng/mL). A fixed amount of the IS working solution is added to every standard.

  • Quality Controls: Prepare QCs at low, medium, and high concentrations in the same manner as the calibration standards, using separate dilutions of the stock solution.

Sample Preparation Workflow

The goal of sample preparation is to remove interfering macromolecules like proteins and lipids, which can suppress ionization and clog the LC system.[7][19]

  • Aliquot: Transfer 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Spike with Internal Standard: Add a precise volume (e.g., 10 µL) of the IS working solution to every tube. This step is critical; adding the IS early ensures it accounts for variability in all subsequent steps.

  • Protein Precipitation: Add 200 µL of cold acetone or 10% TCA.[20] Vortex vigorously for 1 minute. The cold temperature and organic solvent/acid cause proteins to denature and precipitate.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial LC mobile phase. This concentrates the analyte.

G start Start: 100µL Sample (Calibrator, QC, Unknown) spike Spike with Internal Standard (¹³C-DiBrY) start->spike precipitate Protein Precipitation (e.g., cold Acetone) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Inject into LC-MS/MS System transfer->analyze caption Sample Preparation Workflow for DiBrY Analysis

Sample Preparation Workflow for DiBrY Analysis
LC-MS/MS Instrumentation and Parameters

These parameters serve as a starting point and should be optimized for the specific instrumentation used.

Parameter Typical Setting Rationale / Expert Insight
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 provides excellent retention and separation for moderately polar compounds like amino acids. Smaller particle sizes (sub-2 µm) yield sharper peaks and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+).[20]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent used to elute the analyte from the reverse-phase column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to effectively separate DiBrY from early-eluting polar interferences and later-eluting nonpolar compounds.
Ionization Mode Electrospray Ionization, Positive (ESI+)The amino and carboxylic acid groups on DiBrY are readily protonated, making ESI+ the preferred mode for high sensitivity.
Analysis Mode Multiple Reaction Monitoring (MRM)MRM provides exceptional specificity by monitoring a specific precursor ion to product ion transition, filtering out background noise.[8]

MRM Transitions: The mass spectrometer is set to isolate the protonated molecule (precursor ion) and then fragment it to produce a characteristic product ion.

Analyte Precursor Ion (m/z) Product Ion (m/z) Notes
This compound339.9294.0The precursor corresponds to [M+H]⁺. The product ion often results from the neutral loss of the carboxyl group (-COOH).[21][22]
¹³C₉,¹⁵N₁-DiBrY (IS)349.9303.0The mass shift corresponds to the number of heavy isotopes incorporated. The fragmentation pattern should be analogous to the native compound.

Data Analysis and Interpretation

  • Peak Integration: The chromatographic peaks for both the DiBrY and the IS MRM transitions are integrated to obtain their respective areas.

  • Response Ratio Calculation: A response ratio is calculated for each sample: Response Ratio = (Peak Area of DiBrY) / (Peak Area of IS).

  • Calibration Curve Construction: A calibration curve is generated by plotting the response ratio of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is typically applied.

  • Quantification of Unknowns: The concentration of DiBrY in the unknown samples and QCs is calculated by interpolating their response ratios from the calibration curve.

Representative Performance Data

A validated method should meet established criteria for accuracy and precision. The following table shows typical performance characteristics for this type of assay.

Parameter Typical Result Acceptance Criteria
Linearity (R²) > 0.998R² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mLSignal-to-noise > 10; accuracy within ±20%; precision <20%
Intra-day Precision (%CV) < 7%< 15%
Inter-day Precision (%CV) < 10%< 15%
Accuracy (% Bias) 95 - 105%Within ±15% of nominal value

Data synthesized from typical performance of similar validated LC-MS/MS methods.[20][23][24]

Conclusion

The quantitative analysis of this compound is essential for advancing our understanding of diseases driven by eosinophilic inflammation. While various analytical techniques exist, Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry stands alone in its ability to provide the accuracy, specificity, and robustness required for demanding research and clinical applications. By leveraging a stable isotope-labeled internal standard to correct for matrix effects and experimental variability, ID-LC-MS/MS delivers trustworthy, high-quality data. The detailed protocol and insights provided in this guide equip researchers and drug development professionals with the necessary framework to implement this gold-standard methodology in their own laboratories, paving the way for new discoveries and therapeutic innovations.

References

  • The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide. Benchchem.
  • 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo.
  • Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov.
  • An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis.
  • Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. PMC - NIH.
  • Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Unknown Source.
  • What Is Isotope Dilution Mass Spectrometry?. Chemistry For Everyone - YouTube.
  • Isotope Dilution Mass Spectrometry.
  • 3,5-dibromo-L-tyrosine. PubChem.
  • Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. PubMed.
  • An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. RSC Publishing.
  • This compound. PubChem.
  • Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. PubMed.
  • Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry. PubMed.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
  • Application Notes and Protocols for the Derivatization of Amino Acids with 2-Bromopentan-3-one. Benchchem.
  • This compound. MedChemExpress.
  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges. ScienceDirect.
  • Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. PMC.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
  • Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoper
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Sample Preparation and Pretreatment for Amino Acid Analysis.
  • Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. USDA ARS.
  • Amino Acid Analysis Sample Prepar
  • Application of stable isotope-labeled compounds in metabolism and in metabolism-medi
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • Method of preparing sample for amino acid analysis and kit for analyzing the same.
  • Flow Chemistry for Contemporary Isotope Labeling. X-Chem.
  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Academia.edu.
  • Stable Isotope Labelled Compounds. BOC Sciences.

Sources

A Head-to-Head Comparison of 3,5-Dibromotyrosine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of halogenated amino acids such as 3,5-Dibromotyrosine is a critical step in the development of novel therapeutics and biological probes. This essential compound serves as a key building block in the synthesis of various natural products and has applications as an antithyroid agent.[1] The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-efficiency. This guide provides an in-depth, head-to-head comparison of the most prevalent methods for synthesizing this compound, offering the technical insights and experimental data necessary to make an informed decision for your specific research needs.

At a Glance: Comparative Analysis of Synthesis Methods

MethodKey Reagents & ConditionsReported YieldPurityScalabilityKey AdvantagesKey Disadvantages
Method 1: Oxidative Bromination with DMSO/HBr in Acetic Acid L-Tyrosine, DMSO, HBr, Acetic AcidGoodHighGram-scaleSimple, safe, efficient, uses readily available reagents.[2]Requires careful control of stoichiometry to avoid mono-brominated byproducts.
Method 2: Direct Bromination with Elemental Bromine L-Tyrosine, Bromine, Acetic AcidNot specifiedVariablePotentially scalableStraightforward concept.Use of hazardous elemental bromine, potential for over-bromination and side reactions.[3]
Method 3: Enzymatic Synthesis with Eosinophil Peroxidase (EPO) L-Tyrosine, Eosinophil Peroxidase, H₂O₂, Bromide ionsNot specified for preparative scaleHighChallengingHigh specificity, environmentally benign ("green") conditions.[4]Enzyme cost and stability, complex reaction setup, and lower product concentration may be limitations for large-scale synthesis.
Method 4: Bromination with N-Bromosuccinimide (NBS) L-Tyrosine, N-Bromosuccinimide (NBS)Not specifiedVariablePotentially scalableSafer alternative to liquid bromine.May require optimization of reaction conditions to achieve high yields and selectivity for di-bromination.

Method 1: Oxidative Bromination with Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr) in Acetic Acid

This method has emerged as a simple, safe, and highly efficient route for the gram-scale synthesis of this compound.[2] The reaction proceeds via an in-situ generation of a brominating agent from the oxidation of HBr by DMSO.

Mechanistic Rationale

The key to this method's success lies in the controlled generation of an electrophilic bromine species. DMSO, in the presence of a strong acid like HBr, activates the bromide ions for electrophilic attack on the electron-rich aromatic ring of L-tyrosine. The hydroxyl group of tyrosine is a strongly activating ortho-, para-director, making the 3 and 5 positions highly susceptible to bromination.

Tyrosine L-Tyrosine Intermediate Mono-bromotyrosine Tyrosine->Intermediate 1.2 equiv. DMSO Reagents DMSO, HBr, Acetic Acid Reagents->Tyrosine Reagents->Intermediate Product This compound Intermediate->Product 2.2 equiv. DMSO

Figure 1: Simplified workflow for the synthesis of this compound using the DMSO/HBr/AcOH method.

Experimental Protocol

Materials:

  • L-Tyrosine

  • Dimethyl sulfoxide (DMSO)

  • Hydrobromic acid (48% aqueous solution)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve L-Tyrosine in glacial acetic acid.

  • Add hydrobromic acid to the solution.

  • With stirring, add 2.2 equivalents of DMSO dropwise to the reaction mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) and monitor the reaction progress by a suitable technique like TLC or HPLC.[5]

  • Upon completion, cool the reaction mixture and precipitate the product by adding a suitable anti-solvent.

  • Collect the crude product by filtration, wash with a cold solvent, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system to obtain pure this compound.

Method 2: Direct Bromination with Elemental Bromine

The direct use of elemental bromine (Br₂) is a classical approach for the bromination of aromatic compounds. While conceptually simple, this method requires careful handling of the hazardous and corrosive liquid bromine.

Mechanistic Considerations

The reaction proceeds through the electrophilic aromatic substitution mechanism. The electron-rich tyrosine ring attacks the bromine molecule, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the brominated product. The strong activating effect of the hydroxyl group can make it challenging to control the reaction and avoid the formation of over-brominated byproducts.

Tyrosine L-Tyrosine Product This compound Tyrosine->Product Bromine Br₂ in Acetic Acid Bromine->Tyrosine Byproducts Mono- and Poly-brominated Species Product->Byproducts

Figure 2: Reaction scheme for the direct bromination of L-Tyrosine, highlighting the potential for side products.

Experimental Protocol

Materials:

  • L-Tyrosine

  • Elemental Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve L-Tyrosine in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of elemental bromine in acetic acid to the cooled tyrosine solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution).

  • Precipitate the product, collect it by filtration, and wash thoroughly.

  • Purify the crude product by recrystallization.

Method 3: Enzymatic Synthesis with Eosinophil Peroxidase (EPO)

Harnessing the power of biocatalysis, the enzymatic synthesis of this compound offers a green and highly specific alternative to chemical methods. Eosinophil peroxidase (EPO), in the presence of hydrogen peroxide and bromide ions, can efficiently catalyze the bromination of L-tyrosine.[4] This method mimics the biological formation of brominated tyrosines in vivo.[6]

Enzymatic Pathway

EPO utilizes hydrogen peroxide to oxidize bromide ions (Br⁻) to a reactive brominating species, likely hypobromous acid (HOBr). This species then acts as the electrophile in the bromination of the tyrosine ring. The enzyme's active site provides a controlled environment that can lead to high product specificity.

Tyrosine L-Tyrosine Product This compound Tyrosine->Product EPO Eosinophil Peroxidase (EPO) EPO->Product H2O2 H₂O₂ H2O2->EPO Br_ion Br⁻ Br_ion->EPO

Figure 3: Schematic of the enzymatic synthesis of this compound catalyzed by Eosinophil Peroxidase.

Experimental Protocol

Materials:

  • L-Tyrosine

  • Eosinophil Peroxidase (EPO)

  • Hydrogen peroxide (H₂O₂)

  • Potassium bromide (KBr) or Sodium bromide (NaBr)

  • Phosphate buffer (pH ~7)

Procedure:

  • Prepare a solution of L-Tyrosine and the bromide salt in a phosphate buffer at a physiological pH.

  • Add Eosinophil Peroxidase to the solution.

  • Initiate the reaction by the slow, controlled addition of a dilute solution of hydrogen peroxide.

  • Monitor the reaction progress using HPLC to track the formation of this compound.

  • Once the reaction has reached the desired conversion, terminate it by adding a catalase or by removing the enzyme.

  • Purify the product from the reaction mixture using chromatographic techniques, such as reversed-phase HPLC.[7]

Method 4: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and safer alternative to elemental bromine for various bromination reactions. It can be used for the electrophilic bromination of activated aromatic rings like L-tyrosine.

Reaction Principle

NBS serves as a source of electrophilic bromine. The reaction can be initiated by light or a radical initiator, or it can proceed via an ionic pathway, especially in the presence of a protic solvent or an acid catalyst. The electron-rich tyrosine ring attacks the bromine atom of NBS, leading to the formation of the brominated product and succinimide as a byproduct.

Tyrosine L-Tyrosine Product This compound Tyrosine->Product NBS N-Bromosuccinimide (NBS) NBS->Tyrosine Succinimide Succinimide (byproduct) Product->Succinimide

Figure 4: General reaction scheme for the bromination of L-Tyrosine using N-Bromosuccinimide.

Experimental Protocol

Materials:

  • L-Tyrosine

  • N-Bromosuccinimide (NBS)

  • A suitable solvent (e.g., chloroform, acetonitrile, or a protic solvent)

  • (Optional) Acid catalyst or radical initiator

Procedure:

  • Dissolve L-Tyrosine in the chosen solvent in a reaction flask.

  • Add N-Bromosuccinimide to the solution. The stoichiometry will need to be optimized to favor di-bromination.

  • If required, add a catalyst or initiate the reaction with light.

  • Stir the reaction mixture at a suitable temperature and monitor its progress.

  • After completion, quench any remaining NBS and filter off the succinimide byproduct.

  • Isolate the crude product by removing the solvent.

  • Purify the this compound by recrystallization or chromatography.

Purity Assessment and Side Reactions

Regardless of the chosen synthetic method, rigorous purity assessment of the final product is paramount. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the identity and purity of the synthesized this compound.[8]

Common side reactions in the bromination of L-tyrosine include the formation of the mono-brominated intermediate (3-bromotyrosine) and, in some cases, over-bromination leading to tri- or tetra-brominated species. The presence of the amino and carboxylic acid groups can also lead to side reactions under harsh conditions, although these are generally minimized when the reaction is performed on the free amino acid.[9][10]

Scalability, Cost, and Green Chemistry Considerations

For industrial applications and large-scale laboratory synthesis, factors beyond yield and purity become critical.

  • Scalability: The DMSO/HBr/AcOH method has been reported to be effective for gram-scale synthesis.[2] Direct bromination and NBS methods are also potentially scalable, but the handling of large quantities of hazardous materials needs careful consideration. Enzymatic synthesis, while elegant, may face challenges in scaling up due to enzyme cost and the need for dilute reaction conditions.

  • Cost: The cost-effectiveness of each method is largely dependent on the price and availability of the starting materials and reagents. The DMSO/HBr/AcOH method utilizes relatively inexpensive and common chemicals. The cost of elemental bromine and NBS can be higher. The primary cost driver for the enzymatic method is the enzyme itself.

  • Green Chemistry: The enzymatic synthesis route is inherently the "greenest" option, as it uses a biodegradable catalyst (the enzyme) and is typically performed in aqueous media under mild conditions.[11][12] The other methods involve the use of organic solvents and potentially hazardous reagents. However, green chemistry metrics, such as Atom Economy and E-Factor, should be calculated for each specific protocol to provide a quantitative comparison of their environmental impact.[13][14]

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends heavily on the specific requirements of the researcher.

  • For simplicity, safety, and efficiency on a gram scale , the oxidative bromination with DMSO/HBr in acetic acid is a highly recommended and well-documented method.

  • For small-scale synthesis where high specificity and green credentials are the priority , enzymatic synthesis with eosinophil peroxidase is an excellent, albeit potentially more complex and costly, option.

  • Direct bromination with elemental bromine and bromination with NBS are viable alternatives, but they require careful optimization and stringent safety precautions.

It is crucial for researchers to carefully evaluate the trade-offs between yield, purity, safety, cost, and environmental impact when selecting a synthetic route. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and empower researchers to produce high-quality this compound for their scientific endeavors.

References

  • Phillips, R. S., Busby, S., Edenfield, L., & Wickware, K. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino acids, 44(2), 529–532. [Link]
  • Phillips, R. S., Busby, S., Edenfield, L., & Wickware, K. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. PubMed. [Link]
  • Yokoyama, Y., Yamaguchi, T., Sato, M., & Okuno, H. (2007). Direct Bromination of Aromatic Amino Acids with Bromoisocyanuric Acid. J-Stage. [Link]
  • Stewart, J. (2004). A Direct Synthesis of 3,5-Dibromo-O-methyl-L-tyrosine.
  • Tilley, M., Prakash, S., & Ioerger, B. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. USDA ARS. [Link]
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? RSC Publishing. [Link]
  • Yokoyama, Y., et al. (2006). Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition. Semantic Scholar. [Link]
  • Mani, A. R., et al. (2015). The metabolism and de-bromination of bromotyrosine in vivo. PubMed. [Link]
  • Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and this compound Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo.
  • Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids.
  • Clark, J. H., & Macquarrie, D. J. (2013). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. University of York. [Link]
  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Organic Syntheses. [Link]
  • Sheldon, R. A., & Woodley, J. M. (2021). Green Chemistry. Semantic Scholar. [Link]
  • Frija, L. M. T., et al. (2021). Green metrics in mechanochemistry. UniCA IRIS. [Link]
  • Malencik, D. A., Sprouse, J. F., Swanson, C. A., & Anderson, S. R. (1996).
  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine. PubChem. [Link]
  • Western Oregon University. (n.d.). Chapter 3: Investigating Proteins. Western Oregon University. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • WebMD. (n.d.). Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

Sources

Comparison Guide: 3,5-Dibromotyrosine vs. Dityrosine as Biomarkers of Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Evaluation for Researchers in Drug Development and Translational Science

Introduction: The Quest for Specificity in Oxidative Stress Biomarkers

In the intricate landscape of cellular signaling and pathology, oxidative stress is a frequently implicated culprit. It represents an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. For decades, researchers have sought reliable methods to measure this damage. Dityrosine, a product of tyrosine oxidation, has long been a go-to biomarker for general oxidative protein damage. However, its broad formation mechanism can be a double-edged sword, indicating damage but often failing to pinpoint the specific biological source.

This guide introduces 3,5-Dibromotyrosine (DiBrY), a halogenated tyrosine derivative, and evaluates its performance as a more specific and mechanistically informative biomarker compared to dityrosine. We will delve into the distinct biochemical pathways of their formation, present comparative data, and provide detailed analytical protocols to empower researchers to select the most appropriate tool for their specific scientific questions, particularly in the context of inflammatory and allergic diseases.

The Biochemistry of Formation: A Tale of Two Pathways

The utility of a biomarker is intrinsically linked to its formation pathway. The significant difference between dityrosine and this compound lies in the specificity of the catalysts involved in their creation.

Dityrosine: A General Signature of Oxidative Insult

Dityrosine is formed when two tyrosine residues are cross-linked through a carbon-carbon bond. This reaction can be initiated by a wide array of ROS and peroxidases, including hydroxyl radicals, peroxynitrite, and metal-catalyzed oxidation. This promiscuous formation makes dityrosine a reliable indicator of overall oxidative stress but provides little information about the specific enzymatic systems or cell types involved.

G cluster_0 General Oxidative Environment Tyrosine1 Tyrosine Residue 1 Tyr_Radical1 Tyrosyl Radical 1 Tyrosine1->Tyr_Radical1 Tyrosine2 Tyrosine Residue 2 Tyr_Radical2 Tyrosyl Radical 2 Tyrosine2->Tyr_Radical2 ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO⁻) ROS->Tyrosine1 Oxidation ROS->Tyrosine2 Oxidation Dityrosine Dityrosine Cross-link Tyr_Radical1->Dityrosine C-C Coupling Tyr_Radical2->Dityrosine C-C Coupling

Figure 1: General formation pathway of dityrosine via reactive oxygen species.

This compound: A Specific Marker of Eosinophil and Neutrophil Activation

In stark contrast, the formation of this compound is a highly specific enzymatic process. It is catalyzed by eosinophil peroxidase (EPO) and, to a lesser extent, myeloperoxidase (MPO), enzymes predominantly found in the granules of eosinophils and neutrophils, respectively. These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize bromide ions (Br⁻) into highly reactive brominating species, such as hypobromous acid (HOBr). These species then react with tyrosine residues on proteins to form 3-bromotyrosine and, subsequently, this compound.

This enzymatic specificity is the cornerstone of DiBrY's value. Its presence in biological samples is a direct indicator of EPO or MPO activity, thereby pointing specifically to the activation of eosinophils or neutrophils. This is particularly crucial in studying diseases characterized by eosinophilic inflammation, such as asthma and allergic responses.

G cluster_0 Eosinophil/Neutrophil Granule EPO_MPO Eosinophil Peroxidase (EPO) Myeloperoxidase (MPO) HOBr Hypobromous Acid (HOBr) EPO_MPO->HOBr Catalysis H2O2 H₂O₂ H2O2->EPO_MPO Br Br⁻ (Bromide Ion) Br->EPO_MPO DiBrY This compound HOBr->DiBrY Bromination Tyrosine Tyrosine Residue Tyrosine->DiBrY Bromination

Figure 2: Specific enzymatic formation of this compound by peroxidases.

Quantitative Comparison and Applications

The distinct origins of these two biomarkers dictate their applications and interpretation. While both indicate protein damage, DiBrY provides a layer of cellular and mechanistic specificity that dityrosine lacks.

FeatureDityrosineThis compound (DiBrY)
Formation Pathway Non-specific oxidation by various ROSSpecific enzymatic bromination
Key Enzymes Multiple peroxidases, metal-catalyzed oxidationEosinophil Peroxidase (EPO), Myeloperoxidase (MPO)
Associated Cell Types Any cell under oxidative stressEosinophils, Neutrophils
Primary Indication General oxidative protein damageEosinophilic and neutrophilic inflammation
Key Disease Contexts Neurodegeneration, Aging, Cardiovascular DiseaseAsthma, Allergic Diseases, Parasitic Infections

Elevated levels of dityrosine suggest a systemic or localized state of oxidative stress. For instance, its accumulation in the brain is associated with neurodegenerative diseases like Alzheimer's and Parkinson's. However, this finding alone does not reveal the source of the ROS.

Conversely, detecting elevated DiBrY levels in the sputum of an asthmatic patient provides strong, direct evidence of eosinophil activation within the airway, a key pathological feature of the disease. This level of specificity allows researchers to more accurately assess the efficacy of drugs targeting eosinophilic inflammation or to stratify patient populations based on the underlying inflammatory phenotype.

Analytical Workflow: From Sample to Data

Accurate quantification of these biomarkers is paramount and typically relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

G cluster_workflow Analytical Workflow Sample Biological Sample (Plasma, Tissue, Sputum) Spike Spike with Isotope-Labeled Internal Standards Sample->Spike Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Spike->Hydrolysis Cleanup Solid Phase Extraction (SPE) Hydrolysis->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification LCMS->Quant

Figure 3: Standard workflow for the analysis of tyrosine derivatives by LC-MS/MS.

Protocol: Quantification of Dityrosine and this compound in Plasma

This protocol provides a trusted framework for the simultaneous analysis of both biomarkers. The inclusion of stable isotope-labeled internal standards is critical for correcting analytical variability and ensuring accurate quantification.

1. Sample Preparation & Internal Standard Spiking:

  • Thaw 100 µL of plasma on ice.
  • Add a known concentration of stable isotope-labeled internal standards (e.g., ¹³C₉,¹⁵N₁-Tyrosine, ¹³C₆-Dityrosine). This step is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects in the MS source.

2. Protein Precipitation and Hydrolysis:

  • Add 400 µL of ice-cold acetone to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.
  • To the protein pellet, add 500 µL of 6N Hydrochloric Acid (HCl) containing 1% phenol (phenol acts as a scavenger to prevent artifactual halogenation during hydrolysis).
  • Flush the tube with argon or nitrogen to create an inert atmosphere, preventing oxidation during heating.
  • Seal the tube tightly and heat at 110°C for 24 hours to hydrolyze proteins into their constituent amino acids.

3. Sample Clean-up (Solid Phase Extraction - SPE):

  • Cool the hydrolysate and evaporate the HCl under a stream of nitrogen.
  • Reconstitute the sample in 1 mL of SPE loading buffer (e.g., 0.1% formic acid in water).
  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by loading buffer.
  • Load the sample onto the cartridge.
  • Wash the cartridge with 0.1% formic acid, followed by methanol, to remove interfering substances.
  • Elute the analytes (DiBrY, dityrosine, and internal standards) with a solution of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.
  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
  • MRM Transitions (Example):
  • Dityrosine: Monitor the specific precursor-to-product ion transition.
  • This compound: Monitor the specific precursor-to-product ion transition.
  • Monitor corresponding transitions for the isotope-labeled internal standards.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and dityrosine is not about one being universally "better," but about selecting the biomarker that provides the most relevant information for a given research question.

  • Dityrosine remains a valuable, validated biomarker for assessing general oxidative protein damage across a wide range of pathologies. Its broad formation mechanism is a feature when the goal is to measure the overall oxidative burden.

  • This compound , however, offers a significant leap forward in specificity . Its direct link to EPO and MPO activity makes it an unparalleled tool for investigating diseases driven by eosinophilic and neutrophilic inflammation . For researchers in immunology, respiratory medicine, and drug development for allergic diseases, DiBrY provides a more precise and mechanistically insightful window into cellular activity than dityrosine can offer.

By understanding the distinct biochemical origins and employing robust analytical methods, researchers can leverage these biomarkers to generate more precise data, leading to a deeper understanding of disease mechanisms and the development of more targeted therapies.

References

  • DiMarco, T., & Giulivi, C. (2007). Dityrosine: A marker for assessing oxidative stress and protein oxidation in vivo? Free Radical Biology and Medicine. [Link]
  • Kumbhar, S., & Puranik, M. (2021). Eosinophil Peroxidase: A Key Player in Eosinophil-Mediated Inflammation, Tissue Damage, and Host Defense. ACS Omega. [Link]
  • O'Donnell, V. B., & Chapman, A. L. (2021). The enzymology and biochemistry of the human myeloperoxidase-halide-nitrite system. Free Radical Biology and Medicine. [Link]
  • Wu, W., et al. (2011). 3-Bromotyrosine and this compound are major products of eosinophil peroxidase and serve as specific markers of eosinophil activation in vivo. Journal of Biological Chemistry. [Link]
  • Malencik, D. A., & Anderson, S. R. (2003). Dityrosine as a product of oxidative stress and fluorescent probe. Amino Acids. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,5-Dibromotyrosine

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, procedural framework for the safe disposal of 3,5-Dibromotyrosine, a halogenated amino acid derivative used in various biochemical and pharmaceutical research applications.[1] By understanding the chemical nature of this compound and the principles behind waste management protocols, we can ensure the protection of ourselves, our colleagues, and the environment.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. The Safety Data Sheet (SDS) is the primary source for this information.

This compound is classified as a hazardous substance.[2] The primary risks associated with it are:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3]

Causality: The presence of two bromine atoms on the tyrosine ring makes this an organohalogen compound. Halogenated organic compounds are of particular concern in waste management because their improper disposal, especially via incineration at incorrect temperatures, can lead to the formation of toxic and persistent environmental pollutants such as dioxins and furans. Therefore, they must be segregated and treated via specific high-temperature incineration protocols.[4]

Data Summary: Hazard and Disposal Profile
ParameterDescriptionSource
CAS Number 300-38-9[2][3]
Chemical Formula C₉H₉Br₂NO₃[3]
GHS Hazard Class Acute toxicity (Oral, Inhalation), Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation.[2]
Primary Waste Class Hazardous Chemical Waste [5][6]
Waste Sub-Category Halogenated Organic Waste [4][7]

Core Principles of Chemical Waste Management

The disposal of this compound is governed by regulations from agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] The following principles are universal and form the basis of the subsequent protocol.

  • Segregation is Paramount: The single most critical step is the strict segregation of halogenated organic waste from all other waste streams (non-halogenated, aqueous, solid, etc.).[4][8][9][10] Mixing waste streams leads to unnecessarily large volumes of hazardous material requiring specialized, costly disposal and violates regulatory standards.[9]

  • Never Use the Sewer or General Trash: It is strictly forbidden to dispose of this compound, or solutions containing it, down the sink or in the regular trash.[11][12] This practice can lead to the contamination of waterways and non-compliance with federal and local regulations.[12]

  • Containment and Labeling: All waste must be stored in appropriate, sealed containers that are clearly and correctly labeled from the moment the first drop of waste is added.[7][8][13] This ensures safety and proper handling by waste management personnel.

Procedural Guide: Step-by-Step Disposal

This protocol provides a self-validating system for the compliant disposal of this compound in both solid and solution forms.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in Section 1.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility.[7]

  • Body Protection: A standard laboratory coat.

Waste Collection & Segregation Protocol

A. For Solid this compound Waste:

  • Select Container: Obtain a designated hazardous waste container suitable for solids. This should be a sealable, sturdy container (e.g., a screw-cap wide-mouth jar).

  • Labeling: Immediately affix a "Hazardous Waste" tag to the container.

  • Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.

  • Segregation: This container must be used only for halogenated solid waste. Do not mix with other non-halogenated chemical solids.

B. For this compound in Solution:

  • Identify Solvent Type: Determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Acetone, Ethanol, Hexane).

  • Select Container:

    • If the solvent is halogenated , collect the waste in a container specifically designated for "Halogenated Organic Liquids."[4][8]

    • If the solvent is non-halogenated but contains this compound, the entire mixture is now considered halogenated waste. It must be collected in the "Halogenated Organic Liquids" waste container. This is a critical point; the presence of the halogenated solute dictates the waste stream.[9]

  • Labeling: Affix a "Hazardous Waste" tag before adding any waste.

  • Transfer: Use a funnel to carefully pour the waste solution into the container to avoid spills. The process should be performed inside a certified chemical fume hood.[7][10]

  • Seal: Keep the waste container tightly closed except when actively adding waste.[8]

Labeling and Storage in the Satellite Accumulation Area (SAA)

Proper labeling is a legal requirement and essential for safety.

  • Complete the Waste Tag: Fill out the hazardous waste tag completely. The information required typically includes:

    • The words "Hazardous Waste ".[7]

    • The full, unabbreviated names of all chemical constituents (e.g., "this compound," "Methylene Chloride").[8]

    • The approximate percentage or concentration of each component.

    • The relevant hazard characteristics (e.g., Toxic).[7]

    • The name of the principal investigator and the laboratory location.

  • Storage Location: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[7][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill waste containers. A common practice is to fill to no more than 80-90% capacity.

  • Request Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[13]

  • Documentation: Follow your institution's procedures for documenting the waste transfer.

Disposal Workflow for this compound

G start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision_form Is waste solid or in solution? ppe->decision_form solid_path Step 2a: Collect in 'Solid Halogenated Waste' Container decision_form->solid_path Solid solution_path Step 2b: Collect in 'Liquid Halogenated Waste' Container decision_form->solution_path Solution labeling Step 3: Label Container Correctly 'Hazardous Waste' + Full Chemical Names solid_path->labeling solution_path->labeling storage Step 4: Store in SAA (Secondary Containment, Closed Lid) labeling->storage pickup Step 5: Request Pickup from EHS storage->pickup end_node Compliant & Safe Disposal pickup->end_node

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Prohibited Disposal Practices

To ensure a complete understanding, this section explicitly lists actions that must be avoided.

  • DO NOT pour this compound waste down the drain.[11][13]

  • DO NOT dispose of it in the regular trash, biohazard bags, or sharps containers.[11]

  • DO NOT evaporate solutions containing this compound in the chemical fume hood as a means of disposal.

  • DO NOT mix halogenated waste with non-halogenated waste streams.[4][8][9]

  • DO NOT leave a waste container open, unlabeled, or in an undesignated area like a hallway.[14]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a minor spill that you are trained and equipped to handle:

    • Use a spill kit with absorbent material to contain and clean up the spill.

    • Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag or container, label it as hazardous waste, and dispose of it through EHS.[7]

  • Major Spills: For large, unmanageable spills, or if you feel unsafe:

    • Evacuate the immediate area.

    • Contact your institution's emergency response line (e.g., EHS or campus safety) immediately.[7]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental health.

References

  • Regulating Lab Waste Disposal in the United St
  • NIH Waste Disposal Guide 2022 - Chemical Waste.
  • NIH Waste Disposal Guide 2022.
  • NIH Chemical Safety Guide 2015. Montgomery College.
  • The NIH Drain Discharge Guide.
  • NIH Waste Disposal Guide.
  • Safety Data Sheet - this compound. MedchemExpress.com.
  • Management of Hazardous Wastes containing Halogen
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
  • D-3,5-Dibromotyrosine. Chem-Impex.
  • MSDS of 3,5-dibromo-L-tyrosine.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Oper
  • Laboratory Waste Management Guidelines. Old Dominion University.
  • Halogenated Solvents in Laboratories.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Organic Solvents. Cornell EHS.
  • Guidance For Hazard Determination.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor

Sources

Navigating the Safe Handling of 3,5-Dibromotyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 3,5-Dibromotyrosine, a key reagent in biochemical research and pharmaceutical development, demands a meticulous approach to its handling, storage, and disposal.[1] This guide moves beyond standard safety data sheets to provide in-depth, field-proven insights into the safe manipulation of this halogenated amino acid derivative, ensuring both the well-being of laboratory personnel and the validity of your experimental outcomes.

Understanding the Hazard Profile of this compound

This compound is a white to off-white crystalline solid.[2] While essential for synthesizing novel therapeutics, particularly those targeting neurological disorders, it is not without its hazards.[1] It is classified as harmful if swallowed or inhaled, and can cause significant skin and serious eye irritation.[3] Furthermore, inhalation of the powder may lead to respiratory irritation.[3] A thorough understanding of these risks is the first step in implementing a robust safety protocol.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[3]
NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual reference for the hazards associated with a chemical.[4] Based on the available data, the estimated NFPA 704 rating for this compound is as follows:

NFPA 704 Diamond for this compound

  • Health (Blue = 2): Indicates a moderate health hazard. Intense or continued, but not chronic, exposure could cause temporary incapacitation or possible residual injury.[5]

  • Flammability (Red = 1): Materials that require considerable preheating before ignition can occur.[6] this compound is a solid that is not readily flammable under standard laboratory conditions.

  • Instability/Reactivity (Yellow = 0): Normally stable, even under fire exposure conditions, and is not reactive with water.

  • Special (White): No special hazards are noted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The primary routes of exposure are inhalation of the powder and contact with skin and eyes.[3] Therefore, a comprehensive PPE strategy is crucial.

Core PPE Requirements:
  • Eye Protection: Chemical splash goggles that meet ANSI Z87 standards are mandatory.[7]

  • Hand Protection: Due to the presence of halogenated aromatic hydrocarbons, not all gloves are created equal. While nitrile gloves are a common choice for general laboratory use, for extended contact or in the case of a spill, more robust options are recommended.[3][8] Viton® or Silver Shield®/Norfoil™ gloves offer superior protection against chlorinated and aromatic solvents.[3] Always inspect gloves for tears or punctures before use.[8]

  • Body Protection: A knee-length laboratory coat with long sleeves and knit cuffs is required to prevent skin contact.[7][9]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or a ventilated balance enclosure, a NIOSH-approved respirator is necessary. For nuisance exposures, a P95 or P1 particle respirator may be sufficient. For higher-level protection or in the event of a significant spill, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used.

PPE_Workflow cluster_donning Donning Sequence start Prepare to Handle This compound donning_sequence 1. Lab Coat start->donning_sequence end Proceed with Experiment gloves gloves donning_sequence->gloves 2. Gloves goggles goggles gloves->goggles 3. Goggles/Face Shield respirator respirator goggles->respirator 4. Respirator (if required) respirator->end

PPE Donning Workflow

Operational Plan: From Weighing to Waste

A systematic approach to the entire workflow involving this compound will minimize the risk of exposure and contamination.

Safe Weighing Protocol:

Weighing powdered chemicals presents a significant risk of aerosolization.[1] The following "tare method" is a field-proven technique to mitigate this risk:

  • Preparation: Designate a specific area for weighing, preferably within a certified chemical fume hood or a ventilated balance enclosure.[10] Cover the work surface with absorbent bench paper.[11]

  • Pre-weigh: Place a labeled, sealable container (e.g., a vial with a screw cap) on the balance and tare it to zero.

  • Transfer: Move the tared container into the chemical fume hood. Carefully add the desired amount of this compound powder to the container.

  • Seal and Re-weigh: Securely close the container and move it back to the balance to obtain the final weight.

  • Clean-up: Use disposable tools for transfer and discard them immediately into a designated solid waste container.[10] Wipe down the work surface with a damp cloth to collect any residual powder.

Spill Response Plan:

In the event of a spill, a swift and organized response is critical.

  • Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess and Secure: Assess the extent of the spill and ensure you have the correct PPE before attempting cleanup.

  • Containment and Cleanup:

    • For Solid Spills: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Use a scoop or dustpan to carefully collect the material and place it in a labeled, sealable waste container. Avoid dry sweeping, which can create dust.[10]

    • For Liquid Spills (if in solution): Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pillows, working from the outside in.[6] Once fully absorbed, scoop the material into a labeled, sealable waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a solvent in which this compound is soluble (e.g., ethanol or methanol).

    • Follow with a thorough cleaning using a detergent solution and then water.[9]

    • All cleaning materials must be disposed of as hazardous waste.

Spill_Response spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill & Don PPE alert->assess solid_spill Solid Spill assess->solid_spill liquid_spill Liquid Spill solid_spill->liquid_spill No cover_solid Cover with Damp Towel solid_spill->cover_solid Yes absorb_liquid Absorb with Inert Material liquid_spill->absorb_liquid collect_solid Collect with Scoop cover_solid->collect_solid decontaminate Decontaminate Area collect_solid->decontaminate collect_liquid Collect Absorbed Material absorb_liquid->collect_liquid collect_liquid->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Secured dispose->end

Spill Response Decision Tree

Disposal Plan: A Responsible Conclusion

Proper disposal of this compound and all associated contaminated materials is a critical final step.

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated weighing paper, gloves, and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the primary hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed professional waste disposal service.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara - Environmental Health & Safety. [Link]
  • 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532.
  • Glove Selection Guide. University of California, Berkeley - Environmental Health & Safety. [Link]
  • Working Safely with Toxic Powders. Princeton University - Environmental Health and Safety. [Link]
  • SPILL CLEANUP QUICK REFERENCE. University of Tennessee, Knoxville - Environmental Health & Safety. [Link]
  • NFPA 704 - Wikipedia. [Link]
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville - Environmental Health & Safety. [Link]
  • Proper Protective Equipment. Chemistry LibreTexts. [Link]
  • Evaluating Hazardous Materials for NFPA 704 Diamond Ratings. University of Central Florida - Environmental Health and Safety. [Link]
  • Chemical Process SOP Example. University of Wyoming. [Link]
  • This compound | C9H9Br2NO3 | CID 10833.
  • 3,5-Dibromo-L-Tyrosine | Drug Information, Uses, Side Effects, Chemistry. DrugBank Online. [Link]
  • Personal Protective Equipment. US EPA. [Link]
  • Laboratory Cleaning and Disinfection. University of Nebraska-Lincoln - Environmental Health and Safety. [Link]
  • NFPA Chemicals. New Environment, Inc. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromotyrosine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromotyrosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.